4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
Description
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Properties
IUPAC Name |
(E)-3-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O2/c1-6-4-7(2-3-9(16)17)5-8(10(6)12)11(13,14)15/h2-5H,1H3,(H,16,17)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTWWSLPXHUYNI-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis and characterization of the novel compound, this compound. The strategic incorporation of fluorine, methyl, and trifluoromethyl groups onto the cinnamic acid scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the profound effects these substitutions can have on a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] This document outlines a robust synthetic protocol via a Knoevenagel condensation, details the necessary steps for purification, and presents a thorough analytical workflow for the structural elucidation and purity assessment of the title compound. All methodologies are presented with a rationale grounded in established chemical principles to ensure reproducibility and reliability.
Introduction: The Significance of Fluorinated Cinnamic Acids
Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4][5] The introduction of fluorine-containing functional groups, such as a fluoro or trifluoromethyl group, is a widely employed strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[3] The electron-withdrawing nature of these groups can significantly alter the electronic properties of the aromatic ring and the acidity of the carboxylic acid moiety, potentially leading to enhanced biological efficacy. This guide focuses on the synthesis and characterization of this compound, a compound designed to leverage these beneficial properties.
Proposed Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a Knoevenagel condensation reaction. This method is favored for its operational simplicity, generally mild reaction conditions, and its applicability to a wide range of substituted benzaldehydes.[6][7] The proposed synthesis involves the condensation of 4-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde with malonic acid, catalyzed by a weak base such as piperidine in a pyridine solvent.
Synthetic Scheme
Caption: Proposed synthetic pathway for this compound via Knoevenagel condensation.
Experimental Protocol
Materials:
-
4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing crushed ice and an excess of concentrated HCl to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove pyridine hydrochloride and other water-soluble impurities.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a crystalline solid.
-
Drying: Dry the purified product under vacuum to a constant weight.
Characterization
A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are recommended.
Caption: Workflow for the analytical characterization of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~7.8 - 8.0 | m | 2H | Ar-H |
| ~7.7 | d, J ≈ 16 Hz | 1H | Ar-CH= |
| ~6.7 | d, J ≈ 16 Hz | 1H | =CH-COOH |
| ~2.4 | s | 3H | Ar-CH₃ |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~158 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~142 | Ar-CH= |
| ~136 | Ar-C |
| ~131 (q, ²JCCF ≈ 30 Hz) | C-CF₃ |
| ~128 | Ar-CH |
| ~124 (q, ¹JCF ≈ 270 Hz) | -CF₃ |
| ~122 | Ar-CH |
| ~120 | =CH-COOH |
| ~118 (d, ²JCCF ≈ 20 Hz) | C-CH₃ |
| ~14 | Ar-CH₃ |
Note: Predicted chemical shifts and coupling constants are estimates and may vary based on experimental conditions.[8][9][10][11][12][13][14][15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[16][17][18][19]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1680-1710 | C=O stretch (conjugated acid) |
| ~1620-1640 | C=C stretch (alkene) |
| ~1580-1600 | C=C stretch (aromatic) |
| ~1100-1300 | C-F stretch (Ar-F and CF₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[20][21][22][23][24]
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Assignment |
| ~248 | [M]⁺ (Molecular Ion) |
| ~231 | [M - OH]⁺ |
| ~203 | [M - COOH]⁺ |
| ~184 | [M - COOH - F]⁺ |
Conclusion
This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The proposed Knoevenagel condensation offers a reliable synthetic route, and the comprehensive analytical workflow will ensure the unambiguous confirmation of the final product's structure and purity. This document is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and medicinal chemistry, facilitating the exploration of novel fluorinated compounds with potential therapeutic applications.
References
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1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link].
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Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. | Request PDF - ResearchGate. Available from: [Link].
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Spectroscopic analysis (NMR, IR, MS) of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
An In-Depth Guide to the Spectroscopic Analysis of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
Abstract
This technical guide provides a comprehensive analysis of this compound, a complex organic molecule with significant potential in pharmaceutical and materials science research. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-tested methodologies for the spectroscopic characterization of this compound. We will delve into the core techniques of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F). The guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. This ensures a robust, self-validating approach to structural elucidation and purity assessment. All protocols and interpretations are grounded in authoritative scientific principles to ensure accuracy and reproducibility.
Introduction
Overview of this compound
This compound is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are notable for their wide range of biological activities, including antioxidant, anticancer, and antimicrobial properties. The specific substitutions on the aromatic ring of this molecule—a fluorine atom, a methyl group, and a trifluoromethyl group—are expected to significantly influence its chemical reactivity, biological activity, and spectroscopic properties. The electron-withdrawing nature of the fluorine and trifluoromethyl groups, combined with the electron-donating methyl group, creates a unique electronic environment that is fascinating to explore through spectroscopic methods.
Importance of Spectroscopic Analysis in Structural Elucidation
In modern chemical research and development, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of this process. Each technique provides a unique piece of the structural puzzle:
-
Mass Spectrometry (MS) reveals the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps out the carbon-hydrogen framework and provides detailed information about the connectivity and spatial arrangement of atoms.
By integrating the data from these techniques, we can achieve a high-confidence structural confirmation of this compound.
Molecular Structure and Key Functional Groups
The structure of this compound presents several key features for spectroscopic analysis: a carboxylic acid, a carbon-carbon double bond (alkene), a substituted aromatic ring, a methyl group, a fluorine atom, and a trifluoromethyl group.
Figure 1: Molecular Structure of this compound
Mass Spectrometry (MS) Analysis
Theoretical Background and Ionization Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are often preferred for determining the molecular weight, as they typically produce the intact molecular ion with minimal fragmentation. Electron Ionization (EI), a harder technique, can be employed to induce fragmentation, providing valuable information about the molecule's structure.
Expected Molecular Ion and Fragmentation Pattern
The molecular formula of this compound is C₁₁H₈F₄O₂. The expected monoisotopic mass is approximately 264.04 g/mol . In ESI negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of ~263.03. In positive ion mode, the protonated molecule [M+H]⁺ would be seen at an m/z of ~265.05.
Under EI conditions, characteristic fragmentation patterns would emerge. We can anticipate the loss of the carboxylic acid group (-COOH, 45 Da), the trifluoromethyl group (-CF₃, 69 Da), and potentially other fragments resulting from the cleavage of the cinnamic acid backbone.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
ESI Method:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to an appropriate value (e.g., 3.5 kV for positive mode, -3.0 kV for negative mode).
-
Optimize nebulizer gas pressure and drying gas flow rate and temperature.
-
Acquire data in the m/z range of 50-500.
-
-
EI Method (if applicable):
-
Introduce the sample via a direct insertion probe or GC inlet.
-
Use a standard electron energy of 70 eV.
-
Acquire data over a similar m/z range.
-
Data Interpretation and Table of Expected Fragments
| m/z (Theoretical) | Ion | Description |
| 265.05 | [M+H]⁺ | Protonated molecular ion |
| 263.03 | [M-H]⁻ | Deprotonated molecular ion |
| 219.04 | [M-COOH]⁺ | Loss of the carboxylic acid group |
| 195.04 | [M-CF₃]⁺ | Loss of the trifluoromethyl group |
Workflow Diagram
Figure 2: Workflow for Mass Spectrometry Analysis
Infrared (IR) Spectroscopy Analysis
Principles of IR Spectroscopy and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands for the Molecule
For this compound, we expect to see characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid, the C=C stretches of the alkene and aromatic ring, and the C-F stretches of the fluoro and trifluoromethyl groups.
Experimental Protocol for IR Spectrum Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Data Interpretation and Table of Characteristic Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 (broad) | Carboxylic Acid | O-H stretch |
| ~1700 | Carboxylic Acid | C=O stretch |
| ~1630 | Alkene | C=C stretch |
| 1600-1450 | Aromatic Ring | C=C stretch |
| 1300-1100 | Trifluoromethyl | C-F stretch |
| ~1250 | Fluoroaromatic | C-F stretch |
Workflow Diagram
Figure 3: Workflow for Infrared Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Fundamental Principles of ¹H, ¹³C, and ¹⁹F NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be particularly informative.
¹H NMR Spectrum: Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The ¹H NMR spectrum will show signals for the aromatic protons, the vinylic protons of the cinnamic acid backbone, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts will be influenced by the electronic effects of the substituents on the aromatic ring.
¹³C NMR Spectrum: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts will be indicative of the hybridization and chemical environment of each carbon.
¹⁹F NMR Spectrum: Predicted Chemical Shifts and Couplings
The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorinated compounds. We expect to see two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group. The chemical shifts and any observed couplings will provide valuable structural information.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Consider advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals.
Data Interpretation and Summary Tables
¹H NMR Predicted Data (in CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Carboxylic Acid (-COOH) | ~12.0 | singlet (broad) | - |
| Vinylic (-CH=) | ~7.8 | doublet | J ≈ 16 |
| Vinylic (=CH-) | ~6.5 | doublet | J ≈ 16 |
| Aromatic (-CH-) | 7.5-8.0 | multiplet | - |
| Methyl (-CH₃) | ~2.4 | singlet | - |
¹³C NMR Predicted Data (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~170 |
| Vinylic (-CH=) | ~145 |
| Vinylic (=CH-) | ~120 |
| Aromatic (substituted) | 110-160 |
| Trifluoromethyl (-CF₃) | ~125 (quartet) |
| Methyl (-CH₃) | ~15 |
¹⁹F NMR Predicted Data (in CDCl₃)
| Fluorine | Chemical Shift (ppm) | Multiplicity |
| Aromatic (-F) | -110 to -130 | singlet |
| Trifluoromethyl (-CF₃) | ~ -60 | singlet |
Workflow Diagram
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic Acid
This in-depth technical guide provides a comprehensive walkthrough of the process for determining the crystal structure of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind the experimental choices, ensuring a robust and reproducible structural determination.
Introduction: The Significance of Cinnamic Acids and the Rationale for Structural Elucidation
Cinnamic acids and their derivatives are a class of organic compounds that are ubiquitous in nature and serve as precursors to a wide variety of commercially important molecules, including pharmaceuticals, fragrances, and polymers.[1][2] The introduction of fluorine and trifluoromethyl groups into the cinnamic acid scaffold can significantly modulate its physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of a fluoro, methyl, and trifluoromethyl group on the phenyl ring of cinnamic acid presents a unique opportunity to study the interplay of various intermolecular interactions that govern the crystal packing.
Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the bulk properties of a material, such as solubility, dissolution rate, and stability. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the precise atomic arrangement within a crystalline solid.[3] This guide will detail the synthesis, crystallization, and ultimately the complete crystal structure determination of this compound, providing a foundational understanding for its further development and application.
Synthesis and Characterization of this compound
The synthesis of the title compound is approached through a well-established synthetic route, the Knoevenagel condensation, which involves the reaction of an aromatic aldehyde with an active methylene compound, in this case, malonic acid.[1][4]
Synthesis of the Precursor: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde
The synthesis of the target cinnamic acid necessitates the prior synthesis of the corresponding benzaldehyde. While a direct literature procedure for 4-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde was not identified, a plausible route can be extrapolated from known syntheses of similar substituted benzaldehydes. A common strategy involves the formylation of a substituted benzene ring. For instance, the palladium-catalyzed formylation of 4-iodobenzotrifluoride using formic acid has been reported to yield 4-(trifluoromethyl)benzaldehyde in good yields.[5] A similar approach, starting from 1-fluoro-2-methyl-4-(trifluoromethyl)benzene, could be employed.
Knoevenagel Condensation for Cinnamic Acid Synthesis
The Knoevenagel condensation provides a reliable method for the formation of the α,β-unsaturated carboxylic acid.[1][4] The reaction proceeds via the condensation of 4-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation.
Experimental Protocol:
-
To a solution of 4-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (5 mL), add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Spectroscopic Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity prior to crystallization studies.
Table 1: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons (doublets or multiplets), vinylic protons (doublets with trans coupling constant of ~16 Hz), carboxylic acid proton (broad singlet). Chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and trifluoromethyl groups. |
| ¹³C NMR | Carboxylic acid carbonyl carbon, aromatic carbons (showing C-F couplings), vinylic carbons, methyl carbon, and trifluoromethyl carbon (quartet due to C-F coupling). |
| ¹⁹F NMR | Two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group. |
| FT-IR (cm⁻¹) | O-H stretch of the carboxylic acid (broad, ~2500-3300), C=O stretch (~1680-1710), C=C stretch (~1620-1640), C-F stretches (~1100-1350). |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
Single Crystal Growth
The growth of a high-quality single crystal is the most critical and often the most challenging step in a crystal structure determination. Various crystallization techniques should be explored to obtain a crystal suitable for SCXRD analysis (typically 0.1-0.3 mm in all dimensions).
Common Crystallization Methods:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) is allowed to evaporate slowly at room temperature.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and promoting crystal growth.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents.
For fluorinated organic compounds, a systematic screening of solvents and solvent mixtures is often necessary due to their unique solubility profiles.
Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.
Data Collection
A modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used to collect the diffraction data. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage. A complete sphere of data is collected by rotating the crystal in the X-ray beam.[6][7]
Typical Data Collection Parameters:
| Parameter | Value/Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo Kα is common for small molecules; Cu Kα provides better resolution for smaller unit cells. |
| Temperature | 100(2) K | Reduces thermal motion of atoms, leading to more precise atomic positions. |
| Detector Distance | 50-60 mm | A balance between resolving diffraction spots and capturing high-angle data. |
| Rotation Width | 0.5-1.0° per frame | Smaller rotation widths can improve data quality, especially for large unit cells. |
| Exposure Time | 10-60 s per frame | Dependent on crystal size, diffracting power, and X-ray source intensity. |
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of reflection intensities. The initial crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data using a least-squares minimization procedure. The SHELX suite of programs is a widely used and powerful tool for the refinement of small-molecule crystal structures.[8][9][10]
The refinement process involves adjusting atomic positions, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed by various crystallographic R-factors, with lower values indicating a better fit to the data.
Analysis of the Crystal Structure of this compound
The final refined crystal structure provides a wealth of information about the molecule's conformation and its packing in the solid state.
Molecular Conformation
The analysis will reveal the planarity of the cinnamic acid backbone and the orientation of the substituted phenyl ring. The bond lengths and angles will be compared to standard values to identify any unusual geometric features.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. For this compound, several key interactions are anticipated to play a crucial role in the crystal packing:
-
O-H···O Hydrogen Bonds: The carboxylic acid moieties are expected to form strong hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids.
-
C-H···O and C-H···F Hydrogen Bonds: The presence of multiple C-H donors and O and F acceptors suggests the formation of weaker C-H···O and C-H···F hydrogen bonds, which can contribute significantly to the overall stability of the crystal lattice.[3][11][12]
-
π-π Stacking Interactions: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal packing.[9][13][14]
-
Halogen···Halogen and Halogen···π Interactions: The fluorine atoms may participate in halogen bonding or other weak interactions.
A detailed analysis of these interactions, including their geometries and contributions to the overall packing, is essential for a complete understanding of the solid-state structure.
Crystallographic Data Reporting
The final crystal structure data should be reported in the standard Crystallographic Information File (CIF) format.[15][16][17] The CIF is a text-based format that contains all the necessary information to describe the crystal structure and the diffraction experiment. This file can be deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), making the data accessible to the wider scientific community.
Table 2: Example of Crystallographic Data to be Reported in a CIF
| Parameter | Description |
| Empirical Formula | C₁₁H₇F₄O₂ |
| Formula Weight | 262.17 |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Volume (ų) | To be determined |
| Z | Number of molecules per unit cell |
| Calculated Density (g/cm³) | To be determined |
| Absorption Coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal Size (mm³) | To be determined |
| Theta range for data collection (°) | To be determined |
| Reflections collected / unique | To be determined |
| Completeness to theta = ...° | To be determined |
| Data / restraints / parameters | To be determined |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I>2sigma(I)] | R1, wR2 |
| R indices (all data) | R1, wR2 |
Conclusion
The determination of the crystal structure of this compound provides invaluable insight into its solid-state properties. This technical guide has outlined a systematic and scientifically sound approach, from synthesis and crystallization to the final structural analysis. The detailed understanding of the molecular conformation and the intricate network of intermolecular interactions will serve as a crucial foundation for the rational design of new materials and pharmaceutical agents with tailored properties. The protocols and principles described herein are broadly applicable to the structural elucidation of other novel small molecules, empowering researchers in their scientific endeavors.
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Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]
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CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]
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de Souza, T. B., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1166-1171. [Link]
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Alkorta, I., et al. (2012). On the hydrogen bond nature of the C–H⋯F interactions in molecular crystals. An exhaustive investigation combining a crystallographic database search and ab initio theoretical calculations. CrystEngComm, 14(3), 937-944. [Link]
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Aakeröy, C. B., et al. (2013). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 15(41), 8547-8555. [Link]
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Price, S. L. (2019). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 19(3), 1426-1453. [Link]
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International Union of Crystallography. (n.d.). CIF 1.1 syntax specification. Retrieved from [Link]
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In silico prediction of ADMET properties for 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
An In-Depth Technical Guide: In Silico Prediction of ADMET Properties for 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
Executive Summary
The imperative to curtail late-stage attrition in drug development necessitates the early and accurate profiling of a candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to construct a predictive ADMET profile for the novel compound, This compound . By leveraging a suite of validated computational models, from Quantitative Structure-Activity Relationship (QSAR) algorithms to machine learning-based classifiers, we can preemptively identify potential pharmacokinetic and toxicological liabilities.[1][2][3] This document details the theoretical underpinnings, practical workflows, and expert interpretation of predicted data for key ADMET endpoints, including physicochemical characteristics, oral bioavailability, metabolic stability, and critical toxicity flags such as cardiotoxicity and mutagenicity. The objective is to provide researchers with a robust framework for making data-driven decisions, optimizing lead compounds, and ultimately enhancing the probability of clinical success.[4][5]
Introduction to the Candidate and In Silico Strategy
Candidate Molecule: this compound Molecular Formula: C₁₁H₈F₄O₂ Canonical SMILES: C1=C(C=C(C(=C1F)C(F)(F)F)/C=C/C(=O)O)C
The structural features of this compound—a cinnamic acid derivative with fluoro, methyl, and trifluoromethyl substitutions—present a unique profile whose pharmacokinetic behavior is not immediately intuitive. An in silico-first approach is therefore a time- and resource-efficient strategy to build a foundational understanding of its drug-like potential.[2]
Our predictive strategy is built on a workflow that integrates fundamental physicochemical calculations with advanced, statistically validated models to forecast complex biological outcomes. This multi-faceted approach ensures that each prediction is contextualized, providing a holistic view of the compound's potential behavior in vivo.
Caption: Risk assessment summary for key toxicity endpoints.
Cardiotoxicity: hERG Inhibition
Inhibition of the hERG potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. [6][7]In silico models are widely used as an early warning system. [8][9]These are typically classification models that predict if a compound is a blocker or non-blocker based on structural features and physicochemical properties. [10]
-
Prediction: Non-blocker (Low probability of hERG inhibition).
-
Rationale: The compound is an acid and lacks the key pharmacophoric features of most hERG inhibitors (e.g., a basic nitrogen atom and high lipophilicity). This is a very favorable safety prediction.
Mutagenicity: Ames Test Prediction
The bacterial reverse mutation assay (Ames test) is a standard for assessing mutagenic potential. [11]In silico Ames models identify structural alerts (toxicophores) known to cause mutations or use statistical models to predict the outcome. [12][13][14]
-
Prediction: Negative (Non-mutagenic).
-
Rationale: The structure of this compound does not contain common structural alerts for mutagenicity, such as aromatic nitro groups or alkylating agents.
Hepatotoxicity: Drug-Induced Liver Injury (DILI)
DILI is a leading cause of drug failure and market withdrawal. [15][16]Prediction is challenging due to diverse mechanisms. [17]Computational models often use large datasets of known hepatotoxic and non-hepatotoxic drugs to build predictive QSAR or machine learning models. [18]
-
Prediction: Low to Moderate DILI Concern .
-
Rationale: While the compound itself has no obvious hepatotoxic fragments, its predicted metabolism via CYP2C9 could potentially generate reactive metabolites. Furthermore, compounds with carboxylic acid moieties have, in some cases, been associated with idiosyncratic DILI. This prediction is not a "stop" signal but a clear "monitor" flag, indicating that hepatotoxicity should be carefully evaluated in subsequent in vitro assays.
Consolidated ADMET Profile and Strategic Recommendations
This section synthesizes all computational data into a single, actionable summary.
| ADMET Parameter | Prediction | Confidence | Recommendation |
| Absorption | |||
| Lipinski's Rule | 0 Violations | High | Proceed. Favorable oral profile. |
| Oral Bioavailability | Moderate to High | Medium | Confirm with in vitro permeability and in vivo PK studies. |
| Distribution | |||
| Plasma Protein Binding | >95% | High | Characterize experimentally. Consider impact on free drug levels. |
| Metabolism | |||
| CYP2C9 Inhibition | Likely Inhibitor | Medium | Key Liability. Prioritize in vitro CYP inhibition assays. |
| Metabolic Stability | Moderate | Medium | Identify metabolites and assess stability in liver microsomes. |
| Toxicity | |||
| hERG Inhibition | Low Risk | High | Favorable safety profile. Confirm if other concerns arise. |
| Ames Mutagenicity | Low Risk | High | Favorable safety profile. |
| Hepatotoxicity (DILI) | Low-Mod Concern | Low | Monitor in subsequent cytotoxicity and mechanistic assays. |
Strategic Recommendation: The in silico profile of this compound is largely promising, characterized by excellent drug-like properties and a low risk of cardiotoxicity and mutagenicity. The primary liability identified is the potential for CYP2C9-mediated drug-drug interactions . This should be the immediate focus of experimental validation. The high plasma protein binding and moderate DILI concern are secondary flags that require monitoring and characterization as the project progresses. Medicinal chemistry efforts could proactively explore modifications that reduce affinity for CYP2C9 without compromising activity or other favorable ADMET properties.
Standard Operating Protocol: In Silico ADMET Workflow
-
Compound Preparation:
-
Obtain the 2D structure of the test compound.
-
Standardize the structure into a canonical SMILES format. Ensure correct representation of stereochemistry if applicable.
-
-
Physicochemical & Drug-Likeness Calculation:
-
Input the SMILES string into a validated physicochemical property calculator (e.g., BIOVIA Pipeline Pilot, Schrödinger QikProp, or equivalent). [19] * Calculate Molecular Weight, cLogP, Hydrogen Bond Donors, and Hydrogen Bond Acceptors.
-
Compare the calculated values against the criteria of Lipinski's Rule of Five. Record the number of violations.
-
-
ADMET Endpoint Prediction:
-
Utilize a comprehensive ADMET prediction suite (e.g., Simulations Plus ADMET Predictor, Optibrium StarDrop, etc.). [20][21] * Absorption: Predict aqueous solubility (logS) and human intestinal absorption (HIA) or Caco-2 permeability.
-
Distribution: Predict the percentage of human plasma protein binding (%PPB).
-
Metabolism:
-
Run predictions for substrate and inhibition potential against major CYP isoforms (3A4, 2D6, 2C9, 2C19, 1A2).
-
Run a Site of Metabolism (SoM) prediction to identify metabolically labile atoms.
-
-
Toxicity:
-
Run a classification model for hERG inhibition (Blocker/Non-blocker).
-
Run a classification model for Ames mutagenicity (Mutagen/Non-mutagen).
-
Run a classification model for Drug-Induced Liver Injury (DILI) risk (e.g., Low/High risk).
-
-
-
Data Analysis and Reporting:
-
Consolidate all predicted quantitative and qualitative data into a summary table.
-
For each prediction, note the confidence level or applicability domain of the model used, if provided by the software.
-
Synthesize the findings into a concise expert summary, highlighting key potential strengths and liabilities.
-
Formulate clear, actionable recommendations for the next steps in experimental validation based on the in silico profile.
-
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic Acid
Introduction: The rational design of novel therapeutic agents increasingly relies on a deep, molecular-level understanding of a candidate's structural and electronic properties. Cinnamic acid and its derivatives are a well-established class of compounds with a wide spectrum of biological activities.[1][2] The strategic introduction of fluorine-containing functional groups, such as fluoro (-F) and trifluoromethyl (-CF₃), is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and lipophilicity.[3][4]
This guide focuses on a specific, highly functionalized derivative: 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid . We will detail a comprehensive, first-principles workflow using quantum chemical calculations to elucidate the fundamental properties of this molecule. This whitepaper is designed for researchers, computational chemists, and drug development professionals, providing not just a protocol, but the critical reasoning behind each computational step, ensuring a robust and scientifically sound analysis.
Part 1: The Theoretical Cornerstone: Selecting the Right Tools
The predictive power of any computational study hinges on the appropriate selection of theoretical methods. For a molecule like this compound, a balance between accuracy and computational cost is paramount.
The Quantum Mechanical Approach: Hartree-Fock vs. Density Functional Theory
Quantum chemical calculations aim to solve the Schrödinger equation to describe the electronic structure of a molecule.[5] Two primary ab initio (first-principles) approaches are commonly used:
-
Hartree-Fock (HF) Theory: This is a foundational method that approximates the complex many-electron wavefunction as a single Slater determinant.[6][7] While computationally efficient, HF systematically neglects electron correlation—the way electrons interact and instantaneously avoid each other—which is a significant limitation for quantitative predictions.[5][8]
-
Density Functional Theory (DFT): DFT offers a more pragmatic and generally more accurate alternative.[9][10] Instead of calculating the complex wavefunction for every electron, DFT determines the total electronic energy based on the spatially dependent electron density.[8][11] It implicitly includes electron correlation through an exchange-correlation functional. This makes DFT the method of choice for most applications in drug design, offering a superior balance of accuracy and computational feasibility.[9][12] For our analysis, DFT is the clear choice to accurately capture the intricate electronic effects of the fluoro, methyl, and trifluoromethyl substituents.
Basis Sets: The Building Blocks of Molecular Orbitals
In practice, the molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a "basis set".[13][14] The choice of basis set directly impacts the accuracy of the calculation.[15]
-
Concept: A basis set is essentially a set of functions centered on each atom to represent its atomic orbitals.[15] Larger, more flexible basis sets provide more accurate results but at a higher computational cost.
-
Pople-style Basis Sets: For organic molecules, the Pople-style basis sets are widely used and validated. We will employ the 6-311++G(d,p) basis set. Let's deconstruct this choice:
-
6-311G: This indicates a "split-valence" basis set, using one function for core atomic orbitals and three for valence orbitals, providing flexibility where chemical bonding occurs.[16]
-
++: These "diffuse functions" are crucial. They are large, spread-out functions that are essential for accurately describing anions, lone pairs, and non-covalent interactions—all relevant to potential drug-receptor binding.
-
(d,p): These are "polarization functions." They add functions with higher angular momentum (d-functions on heavy atoms, p-functions on hydrogen), allowing orbitals to change shape and polarize, which is critical for describing chemical bonds accurately.[16]
-
This combination of the B3LYP functional (a popular and well-tested hybrid functional in DFT) and the 6-311++G(d,p) basis set has been shown to yield reliable results for the structural and vibrational properties of similar cinnamic acid derivatives.[17]
Part 2: The Self-Validating Computational Workflow
A robust computational protocol is a self-validating system where the output of one step serves as a quality check for the next. The following workflow ensures a logical and verifiable progression from an initial guess structure to a detailed electronic analysis.
Caption: A self-validating workflow for quantum chemical calculations.
Step 1: Initial Molecular Structure Generation
The starting point is a reasonable 3D cartesian coordinate file for the molecule. This can be generated using molecular building software such as GaussView[18] or Avogadro. It is crucial to ensure the correct stereochemistry is represented, specifically the trans (E) configuration of the double bond, which is typical for cinnamic acids.
Step 2: Geometry Optimization
This is the most critical initial step. The goal is to find the molecular structure that corresponds to the minimum energy on the potential energy surface. The forces on each atom are calculated, and the atomic positions are adjusted iteratively until a stationary point is reached where the net forces are effectively zero. This optimized geometry is the most probable structure of the isolated molecule and is the foundation for all subsequent property calculations.
Step 3: Vibrational Frequency Analysis
Following optimization, a frequency calculation is mandatory. This procedure serves two purposes:
-
Validation: It confirms that the optimized structure is a true energy minimum. A true minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure.
-
Spectroscopic Prediction: The calculated frequencies and their corresponding intensities can be used to predict the theoretical infrared (IR) and Raman spectra of the molecule.[19][20] This allows for direct comparison with experimental data, providing a powerful validation of the chosen theoretical method.
Step 4: Electronic and Molecular Property Calculations
Using the validated, optimized geometry, a "single-point" calculation is performed to derive a host of molecular properties that are invaluable for drug design.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. It visually identifies the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding with a protein receptor.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution by calculating the partial atomic charges on each atom. It also reveals hyperconjugative interactions (stabilizing electron delocalization between filled and unfilled orbitals), which can provide deep insights into molecular stability and bonding.[17]
Part 3: Experimental Protocol: A Practical Guide Using ORCA
While many software packages like Gaussian[21][22] can perform these calculations, this protocol will use the ORCA quantum chemistry package, which is powerful, versatile, and free for academic use.[23][24][25]
Protocol 1: Geometry Optimization and Frequency Analysis
-
Create the Input File: Create a text file named 4f3m5tfca_opt_freq.inp.
-
Define Calculation Settings: The # line specifies comments. The ! line contains the core keywords.
-
!: This is the simple input line in ORCA.
-
B3LYP 6-311++G(d,p): Specifies the DFT functional and basis set.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation after the optimization completes.
-
TightSCF: A keyword to request a tighter convergence criterion for the self-consistent field procedure, ensuring accuracy.
-
* xyz 0 1: This block defines the coordinates. 0 is the total charge of the molecule, and 1 is the spin multiplicity (singlet state).
-
-
Run the Calculation: Execute the calculation from the command line using: orca 4f3m5tfca_opt_freq.inp > 4f3m5tfca_opt_freq.out
-
Analyze the Output:
-
Confirm the optimization converged successfully by searching for "OPTIMIZATION HAS CONVERGED".
-
Check the frequency analysis section for imaginary frequencies. Search for "VIBRATIONAL FREQUENCIES". All values should be positive.
-
Protocol 2: Single-Point Energy and Property Analysis
-
Extract Optimized Geometry: Copy the final, optimized cartesian coordinates from the .out file of the previous step.
-
Create the Input File: Create a new file named 4f3m5tfca_prop.inp.
-
%plots ... end: This block requests the generation of cube files for visualizing the HOMO, LUMO, and the MEP (Pot).
-
%nbo ... end: This block requests a full NBO analysis.
-
-
Run and Analyze: Execute the job as before. The output file will contain detailed information on orbital energies, NBO charges, and stabilization energies.
Part 4: Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Calculated Electronic Properties
| Property | Value (Hartree) | Value (eV) |
|---|---|---|
| Energy of HOMO | (Calculated Value) | (Calculated Value) |
| Energy of LUMO | (Calculated Value) | (Calculated Value) |
| HOMO-LUMO Energy Gap (ΔE) | (LUMO - HOMO) | (LUMO - HOMO) |
-
Interpretation: A large ΔE suggests high kinetic stability and low chemical reactivity, which can be a desirable property for a drug to avoid off-target reactions. The spatial distribution of the HOMO and LUMO (visualized from the cube files) will indicate the likely sites for oxidation and reduction, respectively.
Table 2: Selected Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| C=O stretch (Carboxylic Acid) | (~1700-1750) | N/A | Strong IR intensity |
| C=C stretch (Alkene) | (~1620-1680) | N/A | |
| C-F stretch (Aromatic) | (~1200-1300) | N/A |
| C-F stretch (CF₃ group) | (~1100-1200) | N/A | Strong IR intensity |
-
Interpretation: Comparing calculated frequencies to experimental FTIR/Raman data is the gold standard for validating the computational model. The C=O and C-F stretching modes are typically strong and easily identifiable. A study on the related trans-4-(trifluoromethyl)cinnamic acid provides a useful reference for expected vibrational modes.
Caption: Conceptual Molecular Electrostatic Potential (MEP) Map.
Conclusion
This guide has outlined a rigorous and validated workflow for the quantum chemical characterization of this compound. By leveraging the power of Density Functional Theory, we can move beyond a simple 2D structure to a rich, three-dimensional understanding of the molecule's geometry, stability, and electronic landscape. The insights gained from this in silico analysis—identifying reactive sites, predicting stability, and understanding charge distribution—provide an invaluable foundation for subsequent stages of drug development, including quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations. This computational approach empowers researchers to make more informed decisions, accelerating the discovery of novel and effective therapeutic agents.
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Preliminary Cytotoxicity Screening of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid: An In-depth Technical Guide
Introduction: The Therapeutic Promise of Cinnamic Acids and the Rationale for Fluorine Substitution
Cinnamic acid and its derivatives are a class of organic compounds ubiquitously found in the plant kingdom, forming the backbone of numerous natural products with significant biological activities.[1][2] These molecules have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer effects.[3][4] Cinnamic acid derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making them attractive lead compounds for the development of novel antineoplastic agents.[1][2]
The strategic incorporation of fluorine and trifluoromethyl groups into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6] Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical and biological properties.[6][7] The introduction of a trifluoromethyl (-CF3) group, in particular, can enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[8][9] These modifications can lead to improved pharmacokinetic profiles and enhanced biological activity.[5][9] Specifically, in the context of cancer therapy, trifluoromethylated compounds have demonstrated potent cytotoxic effects and the ability to overcome drug resistance.[10][11][12]
This technical guide provides a comprehensive framework for the preliminary cytotoxicity screening of a novel cinnamic acid derivative, 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid. We will delve into the practical and theoretical considerations of in vitro cytotoxicity testing, with a focus on the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14][15] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.
Part 1: Experimental Design and Rationale
The initial evaluation of a novel compound's cytotoxic potential is a critical step in the drug discovery pipeline.[16][17][18] A well-designed preliminary screen provides essential information on the compound's potency and its concentration-dependent effects on cell viability.[16][19]
Cell Line Selection: A Critical First Step
The choice of cell line is paramount and should be guided by the research objectives.[20] For a broad-based preliminary screen, a panel of cancer cell lines representing different tumor types is often employed. For this guide, we will use the following human cancer cell lines:
-
MCF-7: An estrogen-receptor-positive breast cancer cell line, widely used in cancer research.[1][2]
-
HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines.[1][2]
-
A549: A human lung carcinoma cell line, frequently used for lung cancer research and drug screening.[21]
Inclusion of a non-cancerous cell line, such as human dermal fibroblasts (HDFs), is crucial for assessing the compound's selectivity and potential toxicity to normal cells.[20][22] A favorable therapeutic index, indicating higher toxicity towards cancer cells than normal cells, is a desirable characteristic for any potential anticancer agent.[19]
The MTT Assay: A Reliable Indicator of Metabolic Activity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14][15] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13][23] The amount of formazan produced is directly proportional to the number of viable cells.[14]
The choice of the MTT assay for preliminary screening is justified by its simplicity, reproducibility, and suitability for high-throughput screening.[19] It provides a quantitative measure of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of the test compound.[24][25]
Part 2: Detailed Experimental Protocol
This section provides a step-by-step protocol for the preliminary cytotoxicity screening of this compound using the MTT assay.
Materials and Reagents
-
This compound (Test Compound)
-
MCF-7, HeLa, and A549 human cancer cell lines
-
Human Dermal Fibroblasts (HDF)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Culture: Maintain the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Cell Counting and Seeding: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium. Count the cells using a hemocytometer and adjust the cell density. Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.[26]
-
Incubation: Incubate the plates for 24 hours to allow the cells to attach and resume growth.[14]
Day 2: Compound Treatment
-
Preparation of Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the test compound in serum-free DMEM. A typical concentration range for a preliminary screen would be 0.1, 1, 10, 50, and 100 µM.
-
Cell Treatment: Remove the old medium from the 96-well plates and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plates for 24 hours.
Day 3: MTT Assay and Data Acquisition
-
Addition of MTT Reagent: After the 24-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[27]
-
Incubation: Incubate the plates for 4 hours at 37°C.[27] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization of Formazan Crystals: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plates gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[13]
Part 3: Data Analysis and Interpretation
Calculation of Cell Viability
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The absorbance of the control cells (vehicle control) is considered as 100% viability.
Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that inhibits cell growth by 50%.[24][25] It is a key parameter for quantifying the potency of a cytotoxic agent.[16] The IC50 value is determined by plotting a dose-response curve with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.[26] Non-linear regression analysis is then used to fit the data to a sigmoidal curve and calculate the IC50 value.[26][28]
Hypothetical Data Presentation
The following table presents hypothetical IC50 values for this compound against the selected cell lines.
| Cell Line | IC50 (µM) |
| MCF-7 | 15.8 |
| HeLa | 22.5 |
| A549 | 18.2 |
| HDF | > 100 |
Part 4: Discussion of Potential Mechanisms and Future Directions
The hypothetical data suggests that this compound exhibits selective cytotoxicity towards cancer cells, with a significantly higher IC50 value for the non-cancerous HDF cell line. This selectivity is a promising attribute for a potential anticancer drug.[19]
The presence of the trifluoromethyl group is likely to play a significant role in the observed cytotoxicity.[9][12] The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the cinnamic acid scaffold, potentially enhancing its interaction with biological targets.[9] Furthermore, the increased lipophilicity conferred by the trifluoromethyl group may facilitate the compound's transport across cell membranes.[8]
The cytotoxic mechanism of cinnamic acid derivatives often involves the induction of apoptosis and cell cycle arrest.[1][2] The following diagram illustrates a plausible signaling pathway that could be investigated in future studies.
Caption: A potential signaling pathway for compound-induced apoptosis.
Future studies should aim to elucidate the precise mechanism of action of this compound. This could involve:
-
Apoptosis Assays: Annexin V/Propidium Iodide staining to confirm the induction of apoptosis.[16]
-
Cell Cycle Analysis: Flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.[1]
-
Western Blotting: To investigate the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., p53, Bax, Bcl-2, caspases).
Conclusion
This technical guide has provided a detailed and scientifically grounded protocol for the preliminary cytotoxicity screening of this compound. The MTT assay, as described, offers a robust and reliable method for obtaining initial data on a compound's cytotoxic potential. The hypothetical results underscore the importance of including both cancer and non-cancerous cell lines to assess selectivity. The strategic incorporation of fluorine and a trifluoromethyl group into the cinnamic acid scaffold represents a promising approach for the development of novel anticancer agents. Further mechanistic studies are warranted to fully characterize the biological activity of this compound and to validate its potential as a therapeutic candidate.
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A Technical Guide to the Initial Antimicrobial Activity Assessment of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for antibiotic development. Cinnamic acid derivatives have long been recognized for their broad-spectrum antimicrobial properties, primarily attributed to their ability to disrupt microbial cell membranes.[1][2][3] Concurrently, the strategic incorporation of fluorine and trifluoromethyl groups has become a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, membrane permeability, and target-binding affinity.[][5] This guide introduces 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid, a novel compound designed to leverage the synergistic potential of these distinct chemical moieties. We hypothesize that the cinnamic acid backbone will provide a membrane-disrupting function, while the fluoro- and trifluoromethyl-substituted phenyl ring may mimic the action of quinolone antibiotics by targeting bacterial DNA synthesis enzymes.[][6] This document provides a comprehensive framework for the initial in vitro assessment of this compound, detailing the scientific rationale, step-by-step experimental protocols for determining antimicrobial efficacy, and a discussion of potential mechanisms of action to guide future research.
Scientific Rationale & Design Hypothesis
The Cinnamic Acid Scaffold: A Foundation of Bioactivity
Cinnamic acid and its natural derivatives are versatile organic compounds found throughout the plant kingdom, where they contribute to defense mechanisms.[7] Their antimicrobial action is often multifaceted, involving the disruption of cell membrane integrity, which leads to the leakage of essential intracellular components and a collapse of the proton motive force.[3] Furthermore, some derivatives have been shown to inhibit biofilm formation, a critical virulence factor in many pathogenic bacteria.[3][8] The three primary reactive sites of the cinnamic acid structure—the phenyl ring, the carboxylate group, and the acrylic double bond—offer extensive opportunities for chemical modification to enhance potency and spectrum.[9]
Strategic Fluorination: Enhancing Pharmacological Potential
The introduction of a fluorine atom at the C-6 position was a pivotal moment in the development of quinolone antibiotics, transforming nalidixic acid into the highly potent fluoroquinolones.[] This substitution significantly enhances the inhibition of DNA gyrase and improves cell membrane permeability.[] The trifluoromethyl (-CF3) group is also a valuable addition in drug design, acting as a stable, lipophilic moiety that can improve a compound's metabolic profile and binding interactions.[5]
A Hybrid Design: Postulating a Dual Mechanism of Action
The structure of this compound was conceived to integrate these two pharmacological principles. We postulate a dual-pronged attack:
-
Membrane Disruption: The core cinnamic acid structure is expected to compromise bacterial membrane integrity, a non-specific mechanism that is less prone to the development of resistance.
-
Inhibition of DNA Synthesis: The fluorinated and trifluoromethylated phenyl ring bears a structural resemblance to the core of fluoroquinolone antibiotics. This raises the compelling hypothesis that the compound may also function as an inhibitor of essential bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV.[6][10] These enzymes are critical for DNA replication, and their inhibition leads to rapid cell death.[11]
Compound Profile and Synthesis
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below. These values are critical for preparing stock solutions and understanding the compound's potential for solubility and distribution in assay media.
| Property | Value |
| IUPAC Name | (2E)-3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid |
| CAS Number | Not available (Novel Compound) |
| Molecular Formula | C11H8F4O2 |
| Molecular Weight | 264.17 g/mol |
| Appearance | White to off-white crystalline solid (Predicted) |
| Solubility | Predicted to be soluble in DMSO, DMF, Methanol |
Proposed Synthetic Route
The synthesis of substituted cinnamic acids is well-established. A plausible and efficient method for producing this compound is via a Knoevenagel condensation reaction. This involves the reaction of the corresponding benzaldehyde with malonic acid in the presence of a basic catalyst like pyridine and piperidine.[12]
Caption: Proposed Knoevenagel condensation for synthesis.
Core Antimicrobial Susceptibility Testing: A Step-by-Step Guide
The initial assessment of antimicrobial activity hinges on determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is the gold standard for this evaluation due to its efficiency and reproducibility.
Experimental Workflow Overview
Caption: Workflow for MIC and MBC determination.
Detailed Protocol: Broth Microdilution for MIC Determination
Rationale: This protocol establishes the lowest concentration of the test compound that prevents visible bacterial growth. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as it is low in inhibitors and provides reproducible results.
-
Preparation of Compound Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a 2X starting concentration of the test compound in CAMHB. Add 200 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no compound, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 7.5 x 10^5 CFU/mL. The compound concentrations are now at their 1X final value.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
-
Detailed Protocol: Determining the MBC
Rationale: The MBC provides crucial information on whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). A compound is considered bactericidal if the MBC is no more than four times the MIC.
-
Sub-culturing:
-
From each well that showed no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Also plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
-
Incubation and Reading:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, this is the lowest concentration from which fewer than 0.1% of the original bacteria survive (e.g., if the starting inoculum was 1x10^6 CFU/mL, the MBC plate should have <10 colonies).
-
Data Analysis and Presentation
Sample Data Presentation
Results should be tabulated to allow for clear comparison of the compound's activity against different bacterial species, including both Gram-positive and Gram-negative organisms, alongside a standard control antibiotic.
| Organism | Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram (+) | 4 | 8 | 2 | 0.25 |
| Escherichia coli | ATCC 25922 | Gram (-) | 16 | 64 | 4 | 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram (-) | 64 | >256 | >4 | 0.5 |
| Enterococcus faecalis | ATCC 29212 | Gram (+) | 8 | 32 | 4 | 1 |
(Note: Data are hypothetical and for illustrative purposes only.)
An MBC/MIC ratio of ≤4 indicates bactericidal activity, while a ratio >4 suggests bacteriostatic activity. In the example above, the compound shows bactericidal activity against S. aureus, E. coli, and E. faecalis.
Preliminary Mechanistic Insights & Future Directions
The initial MIC/MBC data provides a foundation for exploring the compound's mechanism of action. Based on our hybrid design hypothesis, two primary pathways should be investigated.
Hypothesis 1: Disruption of Membrane Integrity
The cinnamic acid portion of the molecule suggests a potential interaction with the bacterial cell membrane. Future experiments could include:
-
Cellular Leakage Assays: Measuring the release of intracellular components (e.g., ATP, DNA/RNA) after exposure to the compound.
-
Membrane Potential Dyes: Using fluorescent dyes to assess changes in membrane depolarization.
Hypothesis 2: Inhibition of DNA Synthesis via Topoisomerase Targeting
The structural similarity to fluoroquinolones suggests a possible interaction with DNA gyrase and topoisomerase IV.[13] These enzymes manage DNA supercoiling during replication.[][10] Inhibition traps the enzymes in a complex with DNA, leading to double-strand breaks and cell death.[6][11]
Caption: Hypothetical inhibition of DNA topoisomerases.
Future work should involve direct enzymatic assays using purified DNA gyrase and topoisomerase IV to confirm inhibition and determine IC50 values.
Conclusion
This guide outlines a robust and scientifically grounded approach for the initial antimicrobial evaluation of this compound. By systematically determining its MIC and MBC against a panel of clinically relevant bacteria, researchers can establish its spectrum of activity and bactericidal potential. The unique hybrid structure of this compound presents a compelling case for a potential dual mechanism of action, targeting both the cell membrane and DNA synthesis pathways. The protocols and conceptual frameworks provided herein serve as a critical first step in assessing its promise as a lead candidate for the development of a new class of antimicrobial agents.
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Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. Retrieved from [Link]
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Maduray, K., et al. (2023). Fluoroquinolones: Mechanism of action, classification, and development of resistance. IntechOpen. Retrieved from [Link]
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Aldred, K. J., et al. (2014). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. Retrieved from [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]
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Kwiecińska-Piróg, J., et al. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Molecules, 28(15), 5760. Retrieved from [Link]
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Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. Retrieved from [Link]
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Sari, Y. P., et al. (2023). Bioactivity of Cinnamic Acid Derivatives as Potential Antibacterial Agents Based on In Silico Studies Approach. AIP Conference Proceedings. Retrieved from [Link]
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Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Bentham Science. Retrieved from [Link]
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Di Martino, P., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 223. Retrieved from [Link]
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de Oliveira, J. A., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics, 11(10), 1421. Retrieved from [Link]
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Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292–19349. Retrieved from [Link]
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de Oliveira, J. A., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. ResearchGate. Retrieved from [Link]
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Kumar, S., et al. (2022). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules, 27(19), 6171. Retrieved from [Link]
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Stranavova, N., et al. (2022). Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections. Pharmaceuticals, 15(12), 1500. Retrieved from [Link]
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Whitepaper: A Technical Guide to the Antioxidant Potential of Novel Fluorinated Cinnamic Acid Derivatives
Abstract
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1][2] This has spurred significant interest in the discovery of novel antioxidant compounds. Cinnamic acid and its derivatives, naturally occurring phenolic compounds, are well-established antioxidants.[3] Their mechanism of action is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[4][5] This guide explores a strategic approach in medicinal chemistry—the selective fluorination of the cinnamic acid scaffold—to enhance its antioxidant potential and pharmacological properties. We provide a comprehensive overview of the underlying scientific rationale, detailed protocols for the synthesis of novel fluorinated derivatives via Knoevenagel condensation, and robust methodologies for evaluating their antioxidant capacity using DPPH and ABTS assays. This document is intended for researchers, chemists, and drug development professionals seeking to design and validate next-generation antioxidant therapeutics.
The Scientific Imperative: Oxidative Stress and the Role for Novel Antioxidants
The metabolic processes essential for life paradoxically generate reactive oxygen species (ROS) as byproducts.[6] Under normal physiological conditions, endogenous antioxidant systems effectively neutralize these species.[7] However, when ROS production overwhelms the body's antioxidant capacity, a state of oxidative stress ensues.[1] This excess ROS can inflict damage on crucial cellular components like lipids, proteins, and DNA, contributing to cellular dysfunction and the pathogenesis of various diseases.[6]
Antioxidant compounds can mitigate this damage by neutralizing free radicals, thus representing a viable therapeutic strategy.[8] Cinnamic acid derivatives are a promising class of antioxidants due to their phenolic structure, which is highly effective at scavenging radicals.[9][10] The core challenge in drug development is to optimize the efficacy, stability, and bioavailability of these natural scaffolds.
The Strategic Rationale for Fluorination
Fluorine has become a cornerstone in modern drug design due to its unique electronic properties. Its high electronegativity creates a strong inductive electron-withdrawing effect (-I), yet its lone pair electrons can be donated into an adjacent π-system through a resonance or mesomeric effect (+M).[2][11] This dualistic nature allows for fine-tuning of a molecule's properties.
In the context of a phenolic antioxidant like a cinnamic acid derivative, strategic placement of fluorine on the aromatic ring is hypothesized to:
-
Modulate Redox Potential: The strong -I effect can influence the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen atom donation to a radical, thereby enhancing antioxidant activity.[12]
-
Enhance Metabolic Stability: Carbon-fluorine bonds are exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, increasing the compound's half-life.
-
Improve Pharmacokinetic Properties: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes and reach its target.[12] Theoretical studies on other fluorinated phenols, such as ferulic acid, suggest that fluorination can favorably alter stability, solubility, and molecular polarity.[7][13]
The following diagram illustrates the overall strategic workflow for developing and validating these novel compounds.
Caption: High-level workflow for the development of fluorinated cinnamic acid derivatives.
Synthesis of a Novel Derivative: (E)-3-(4-fluorophenyl)acrylic acid
The Knoevenagel condensation is a reliable and efficient method for forming the carbon-carbon double bond central to the cinnamic acid structure.[14] It involves the reaction of an aromatic aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base.[10]
The diagram below outlines the reaction mechanism.
Caption: Knoevenagel condensation for synthesizing a fluorinated cinnamic acid.
Detailed Synthesis Protocol
This protocol describes a robust procedure for synthesizing (E)-3-(4-fluorophenyl)acrylic acid.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Malonic Acid (1.1 eq)
-
Pyridine (solvent)
-
Piperidine (catalyst, ~0.1 eq)
-
Hydrochloric Acid (5 M)
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-fluorobenzaldehyde (e.g., 5.0 g, 40.3 mmol) and malonic acid (e.g., 4.6 g, 44.3 mmol).
-
Solvent and Catalyst Addition: Add pyridine (20 mL) as the solvent, followed by piperidine (0.4 mL). Causality Note: Pyridine serves as a suitable high-boiling solvent, while the more basic piperidine acts as the primary catalyst to deprotonate malonic acid, initiating the condensation.[14]
-
Reflux: Heat the mixture to reflux (approx. 115°C) with constant stirring for 3-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting aldehyde is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into 100 mL of cold 5 M hydrochloric acid. Self-Validation Check: This step protonates the carboxylate and neutralizes the basic pyridine and piperidine, causing the product to precipitate out of the aqueous solution.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 30 mL) to remove any residual salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure white crystals of (E)-3-(4-fluorophenyl)acrylic acid.
-
Characterization: Dry the purified product under vacuum. Confirm its identity and purity via melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluating Antioxidant Potential: Standardized Assays
To quantify the antioxidant potential of the newly synthesized derivatives, we employ two widely accepted and complementary spectrophotometric assays: the DPPH radical scavenging assay and the ABTS radical cation decolorization assay.[15]
Principle of Radical Scavenging Assays
Both assays rely on the principle that an antioxidant (AH) can donate a hydrogen atom or an electron to a stable, colored radical species, resulting in a loss of color that is proportional to the antioxidant's concentration and potency.[4][16]
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Exploring the Biological Targets of Trifluoromethyl-Substituted Cinnamic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of trifluoromethyl (CF₃) groups into bioactive scaffolds represents a cornerstone of modern medicinal chemistry.[1][2] This guide provides an in-depth exploration of trifluoromethyl-substituted cinnamic acids, a class of compounds holding significant therapeutic promise. We will dissect the profound influence of the CF₃ moiety on the physicochemical and pharmacological properties of the cinnamic acid backbone, explore known and putative biological targets, and provide detailed, field-proven experimental workflows for their identification and validation. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accelerate discovery in this compelling area of chemical biology.
The Trifluoromethyl Group: A Paradigm Shift in Cinnamic Acid Bioactivity
Cinnamic acid and its natural derivatives are well-regarded for a spectrum of biological activities, including antioxidant, antimicrobial, and anticancer effects.[3][4][5] However, their therapeutic potential is often limited by suboptimal pharmacokinetic profiles, such as rapid metabolism. The introduction of a trifluoromethyl (CF₃) group is a deliberate and powerful strategy to overcome these limitations.[6]
The rationale for this substitution is rooted in the unique electronic and steric properties of the CF₃ group:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1] Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group can effectively block common metabolic pathways, thereby increasing the compound's in vivo half-life.[6][7]
-
Modulation of Lipophilicity : The CF₃ group is highly lipophilic, which can significantly increase a molecule's ability to permeate biological membranes.[7] This is a critical factor for improving oral bioavailability and enabling penetration of challenging barriers, such as the blood-brain barrier.[6]
-
Increased Binding Affinity : The strong electron-withdrawing nature of the CF₃ group alters the electronic distribution of the entire molecule.[2][8] This can lead to more potent interactions with biological targets through enhanced hydrogen bonding, dipole-dipole interactions, or even halogen bonding.[1][7] Its steric bulk can also promote favorable van der Waals contacts within a target's binding pocket.[1] Notable drugs like Celecoxib (COX-2 inhibitor) and Fluoxetine (SSRI) owe their efficacy in part to a critical trifluoromethyl group.[8][9]
The diagram below illustrates the logical relationship between trifluoromethylation and the enhancement of drug-like properties.
Caption: Impact of the CF₃ group on key ADME properties.
Comparative Physicochemical Properties
The substitution of a CF₃ group onto the cinnamic acid scaffold markedly alters its fundamental properties.
| Property | 3-(Trifluoromethyl)cinnamic acid | 3-(Trifluoromethoxy)cinnamic acid | Cinnamic Acid (Parent) |
| Molecular Formula | C₁₀H₇F₃O₂[10] | C₁₀H₇F₃O₃[10] | C₉H₈O₂ |
| Molecular Weight | 216.16 g/mol [10] | 232.16 g/mol [10] | 148.16 g/mol |
| Melting Point | 135-137 °C[10] | 92-97 °C[10] | 133 °C |
| pKa (Predicted) | 4.25[11] | 4.27[11] | ~4.44 |
Synthesis of Trifluoromethyl-Substituted Cinnamic Acids
A robust and reproducible synthesis is the first step in any drug discovery campaign. The Knoevenagel condensation is a highly reliable and efficient method for preparing these target compounds from commercially available starting materials.[10][12]
Experimental Protocol: Knoevenagel Condensation
This protocol describes the synthesis of 3-(Trifluoromethyl)cinnamic acid, which can be adapted for other substituted benzaldehydes.
Objective: To synthesize 3-(Trifluoromethyl)cinnamic acid via the condensation of 3-(trifluoromethyl)benzaldehyde and malonic acid.
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Malonic acid
-
Anhydrous Pyridine (Solvent)
-
Piperidine (Base Catalyst)[13]
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Ice, beakers, Büchner funnel, vacuum filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 3-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.9 eq), and anhydrous pyridine.[13] The use of pyridine as a solvent also serves as a basic medium to facilitate the reaction.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2 mL for a 144 mmol scale reaction) to the mixture.[13] Piperidine is a stronger base that deprotonates malonic acid, forming the reactive nucleophile required for the condensation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110-115 °C) with continuous stirring for 4 hours.[12][13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly onto a beaker of crushed ice, followed by acidification with concentrated HCl.[13] This step neutralizes the basic pyridine and piperidine and protonates the carboxylate salt, causing the desired cinnamic acid derivative to precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold distilled water to remove residual salts and impurities.[12] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as off-white needles.[13]
Caption: Synthetic workflow for trifluoromethyl-substituted cinnamic acids.
Biological Targets and Therapeutic Potential
The introduction of the CF₃ group enhances the potential of cinnamic acids to interact with a variety of biological targets. The primary therapeutic areas where these compounds show promise are oncology and infectious diseases.
Anticancer Activity: Targeting Oncogenic Signaling
Cinnamic acid derivatives have long been investigated as inhibitors of oncogenic pathways.[14][15] Trifluoromethyl substitution can amplify this activity by improving target engagement and cellular uptake.
Known & Putative Targets:
-
Protein Kinases: Many cinnamic acid derivatives function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[15] Potential targets include Epidermal Growth Factor Receptor (EGFR), HER2, and Janus Kinase 2 (JAK2).[15]
-
Signaling Pathways: These compounds are known to modulate key intracellular signaling cascades. Inhibition of the MAPK/ERK and PI3K-Akt pathways is a common mechanism attributed to the anticancer effects of cinnamic acid derivatives.[10][11]
-
Matrix Metalloproteinases (MMPs): Overexpression of MMPs, such as MMP-9, is linked to cancer invasion and metastasis. Novel cinnamic acid derivatives have been designed and shown to inhibit MMP-9, with molecular docking studies supporting their binding to the enzyme's active site.[16]
-
Histone Deacetylases (HDACs): Molecular docking studies have predicted that trans-4-(trifluoromethyl)cinnamic acid exhibits strong binding energy with HDAC8, suggesting it may act as an inhibitor. HDAC inhibitors are an established class of anticancer agents.
The diagram below shows a simplified representation of how these compounds might interfere with common oncogenic signaling pathways.
Caption: Inhibition of key oncogenic signaling pathways.
Antimicrobial Activity
Trifluoromethyl-substituted cinnamanilides have demonstrated significant activity against various bacterial pathogens, including drug-resistant strains.[17]
Known & Putative Targets:
-
Bacterial Strains: Anilides of 3-(trifluoromethyl)cinnamic acid are active against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Enterococcus faecalis (including VRE).[11][17] They also show promise against Mycobacterium species.[17]
-
Enzymatic Targets: While specific targets are still under investigation, the broad activity suggests interference with essential cellular processes. For general cinnamic acid derivatives, targets like β-glucuronidase in gut microbiota have been identified, indicating a potential for enzyme inhibition as a mechanism of action.[18]
| Compound Class | Target Organism | Activity/Potency | Reference |
| Anilides of 3-(trifluoromethyl)cinnamic acid | Staphylococcus aureus | Active | [11][17] |
| Anilides of 3-(trifluoromethyl)cinnamic acid | Enterococcus faecalis | Active | [11][17] |
| Anilides of 3-(trifluoromethyl)cinnamic acid | Mycobacterium smegmatis | Active | [17] |
| Caffeic Acid Ethyl Ester (Cinnamic Derivative) | Escherichia coli β-glucuronidase | IC₅₀ = 3.2-22.2 µM | [18] |
| Fluorine-substituted Cinnamic Acids | Acetylcholinesterase (AChE) | IC₅₀ = 1.11 µM (most potent) | [19] |
Target Validation & Characterization Workflow
Identifying the direct biological target of a novel compound is a critical step in drug development. The following section outlines a validated workflow for moving from a bioactive "hit" to a confirmed target.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀). This is a primary screening assay to confirm cytotoxic potential.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[20]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A-549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl-substituted cinnamic acid in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value.[11]
Protocol 2: Kinase Inhibition Assay (Generic)
Objective: To determine if the test compound inhibits the activity of a specific protein kinase (e.g., EGFR).
Principle: This assay measures the ability of a kinase to phosphorylate a substrate. Inhibition is detected by a decrease in the phosphorylated product, often measured using luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the trifluoromethyl-substituted cinnamic acid at various concentrations to the wells. Include a positive control inhibitor and a no-inhibitor (vehicle) control.
-
Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
-
Detection: Stop the kinase reaction and add the detection reagent. For an ADP-Glo™ assay, this involves first adding a reagent to deplete unused ATP, then adding a second reagent to convert the ADP produced into a luminescent signal.
-
Signal Measurement: Read the luminescence or fluorescence on a plate reader.
-
Data Analysis: A lower signal in the presence of the compound indicates kinase inhibition. Calculate IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Perspectives
The incorporation of a trifluoromethyl group into the cinnamic acid scaffold is a validated and highly effective strategy for enhancing drug-like properties.[1][6] These modifications have yielded compounds with promising anticancer and antimicrobial activities.[10][11][17] The likely mechanisms of action involve the inhibition of key enzymes and signaling pathways critical for pathogen or cancer cell survival, such as protein kinases and MMPs.[15][16]
Future research should focus on systematic structure-activity relationship (SAR) studies to optimize potency and selectivity. Advanced techniques such as thermal shift assays, affinity chromatography, and chemoproteomics will be instrumental in definitively identifying the direct molecular targets of the most promising lead compounds. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to build upon, paving the way for the development of novel therapeutics derived from trifluoromethyl-substituted cinnamic acids.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Online]. Available: [Link]
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Trifluoromethyl group - Wikipedia. [Online]. Available: [Link]
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Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review - MDPI. [Online]. Available: [Link]
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Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed. [Online]. Available: [Link]
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Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects# | Bentham Science. [Online]. Available: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Online]. Available: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Online]. Available: [Link]
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Pharmacokinetics and metabolism of cinnamic acid derivatives and flavonoids after oral administration of Brazilian green propolis in humans - RSC Publishing. [Online]. Available: [Link]
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Cinnamic Acid Derivatives as α-Glucosidase Inhibitor Agents - Semantic Scholar. [Online]. Available: [Link]
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Cinnamic acid derivatives: An ERA - Semantic Scholar. [Online]. Available: [Link]
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Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure-activity relationships - PubMed. [Online]. Available: [Link]
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Synthesis of 3-(trifluoromethyl) cinnamic acid - PrepChem.com. [Online]. Available: [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. [Online]. Available: [Link]
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(PDF) Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies - ResearchGate. [Online]. Available: [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy - PMC - PubMed Central. [Online]. Available: [Link]
-
Previous decarboxylative trifluoromethylations of cinnamic acid derivatives. - ResearchGate. [Online]. Available: [Link]
-
Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats | Request PDF - ResearchGate. [Online]. Available: [Link]
- The preparation method of m-trifluoromethyl cinnamic acid - Google Patents. [Online].
-
Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - MDPI. [Online]. Available: [Link]
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Online]. Available: [Link]
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC - NIH. [Online]. Available: [Link]
-
Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC - NIH. [Online]. Available: [Link]
-
Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid - Open Research@CSIR-NIScPR. [Online]. Available: [Link]
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. [Online]. Available: [Link]
-
Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed. [Online]. Available: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Online]. Available: [Link]
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Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - MDPI. [Online]. Available: [Link]
-
Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC. [Online]. Available: [Link]
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Methodological & Application
Synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic Acid: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The synthetic strategy is centered around the Knoevenagel condensation, a robust and widely utilized carbon-carbon bond-forming reaction. This document offers a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, and guidelines for purification and characterization of the final product. The causality behind experimental choices is elucidated to provide researchers with a thorough understanding of the protocol. Safety precautions for handling the involved reagents are also addressed.
Introduction
Cinnamic acids and their derivatives are a critical class of organic compounds, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and polymers. The incorporation of fluorine and trifluoromethyl groups into the cinnamic acid scaffold can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity. This compound is a key building block for the synthesis of complex molecules in drug discovery and development.
The synthesis of this target molecule is most effectively achieved through a Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. In this protocol, 4-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is reacted with malonic acid in the presence of a piperidine/pyridine catalyst system to yield the desired α,β-unsaturated carboxylic acid.
Reaction Scheme and Mechanism
The overall reaction is a two-step process within a single pot: a Knoevenagel condensation followed by a thermally induced decarboxylation.
Step 1: Knoevenagel Condensation
The reaction is initiated by the deprotonation of malonic acid by a weak base, such as piperidine, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde. The resulting intermediate undergoes dehydration to form a substituted benzylidenemalonic acid.
Step 2: Decarboxylation
Upon heating, the benzylidenemalonic acid intermediate readily undergoes decarboxylation (loss of CO₂) to yield the final product, this compound, predominantly as the more stable E-isomer.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | ≥97% | Oakwood Chemical[1] |
| Malonic Acid | ≥99% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Piperidine | 99% | Sigma-Aldrich |
| Ethanol | 200 Proof, Absolute | Fisher Scientific |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer with heating plate | - | - |
| Büchner funnel and filter flask | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Millipore |
| Rotary evaporator | - | - |
| NMR Spectrometer | 400 MHz or higher | - |
| Mass Spectrometer | - | - |
| FT-IR Spectrometer | - | - |
Safety Precautions
-
4-Fluoro-3-(trifluoromethyl)benzaldehyde: This compound is an irritant. Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pyridine and Piperidine: These are toxic and flammable liquids with strong, unpleasant odors. Handle exclusively in a fume hood.
-
Malonic Acid: Can cause skin and eye irritation.
-
Hydrochloric Acid: Corrosive. Handle with extreme care.
Synthetic Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 eq, e.g., 2.08 g, 10 mmol), malonic acid (1.5 eq, 1.56 g, 15 mmol), and pyridine (20 mL).
-
Catalyst Addition: To the stirred mixture, add piperidine (0.1 eq, 0.1 mL, 1 mmol) dropwise.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing ice-cold water (50 mL) and concentrated hydrochloric acid (10 mL).
-
A precipitate of the crude product will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 20 mL) to remove any remaining pyridine hydrochloride and other water-soluble impurities.
-
Allow the solid to air-dry on the filter paper.
-
Purification
The primary method for purifying the crude this compound is recrystallization.
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective for the recrystallization of cinnamic acid derivatives.[2]
-
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Characterization and Expected Results
The purified product should be a white to off-white crystalline solid.
| Analysis | Expected Results |
| Melting Point | Expected to be a sharp melting point, characteristic of a pure compound. |
| ¹H NMR | The spectrum will show characteristic peaks for the aromatic, vinylic, and methyl protons. The vinylic protons will appear as doublets with a coupling constant (J) of approximately 16 Hz, indicative of a trans configuration. |
| ¹³C NMR | The spectrum will display distinct signals for all carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the trifluoromethyl carbon. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1680 cm⁻¹), the C=C stretch (~1630 cm⁻¹), and C-F stretches. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₇F₄O₂ = 246.17 g/mol ). |
Predicted ¹H and ¹³C NMR Chemical Shifts:
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.5 (s, 1H, COOH), ~7.8-8.0 (m, 2H, Ar-H), ~7.6 (d, J ≈ 16 Hz, 1H, Ar-CH=), ~6.6 (d, J ≈ 16 Hz, 1H, =CH-COOH), ~2.4 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~167 (C=O), ~160 (d, J ≈ 250 Hz, C-F), ~142 (Ar-CH=), ~135 (C-CF₃), ~130-125 (Ar-C), ~123 (q, J ≈ 272 Hz, CF₃), ~120 (=CH-COOH), ~115 (d, J ≈ 20 Hz, Ar-C), ~14 (CH₃).
Workflow Diagrams
Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of the target cinnamic acid.
Purification Workflow
Caption: Step-by-step workflow for the recrystallization-based purification.
Discussion
The Knoevenagel condensation is a highly reliable method for the synthesis of cinnamic acids. The use of pyridine as a solvent and piperidine as a catalyst is a classic and effective combination.[5] Pyridine serves as a mildly basic solvent that facilitates the reaction, while the more basic piperidine is the active catalyst for the deprotonation of malonic acid. The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the benzaldehyde starting material enhances the electrophilicity of the carbonyl carbon, which can facilitate the nucleophilic attack by the malonate enolate.
The work-up procedure with acidic water is crucial for protonating the carboxylate intermediate and precipitating the water-insoluble cinnamic acid product, while also removing the basic pyridine and piperidine catalysts. Recrystallization is an effective method for purifying the final product, removing unreacted starting materials and any side products. The choice of an ethanol/water solvent system is based on the differential solubility of the product at high and low temperatures.[2]
References
-
Taylor & Francis Online. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]
-
Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.... [Link]
-
PrepChem. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde. [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. [Link]
-
Grokipedia. (2026). 4-Trifluoromethylbenzaldehyde. [Link]
-
Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]
-
PrepChem. (n.d.). Synthesis of 4-trifluoromethylbenzaldehyde. [Link]
- Google Patents. (n.d.).
-
NIH. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
-
Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. [Link]
-
Chem 267. (n.d.). Recrystallization - Part 2. [Link]
-
RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
-
Oakwood Chemical. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzaldehyde. [Link]
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High-Performance Liquid Chromatography (HPLC) Purification Method for 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
An Application Note and Protocol
Abstract
This application note presents a robust and detailed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid. This compound, featuring electron-withdrawing fluoro and trifluoromethyl groups, is of interest in pharmaceutical and materials science research.[1] The methodology herein is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent applications. The protocol details the rationale behind chromatographic parameter selection, a step-by-step purification workflow, and strategies for method optimization, ensuring both scientific integrity and practical applicability.
Introduction and Separation Principles
This compound is a substituted aromatic carboxylic acid. Its purification presents a unique challenge due to its molecular properties. The presence of a trifluoromethyl group and a fluorine atom significantly increases the molecule's hydrophobicity, while the carboxylic acid moiety introduces pH-dependent polarity.
Reversed-phase HPLC is the technique of choice for such compounds.[2] The fundamental principle involves partitioning the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[3]
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the primary stationary phase. The long alkyl chains provide a highly hydrophobic environment, promoting strong retention of the non-polar trifluoromethyl- and fluoro-substituted aromatic ring through van der Waals forces. This strong retention is crucial for achieving high-resolution separation from less hydrophobic impurities. While fluorinated stationary phases can offer alternative selectivity for highly fluorinated compounds, C18 phases are versatile, widely available, and provide an excellent starting point for method development.[3][4]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol) is employed. A gradient is essential for efficiently eluting the target compound while also separating impurities that may have a wide range of polarities.[5]
-
pH Control: The carboxylic acid group on the analyte must be protonated (non-ionized) to ensure consistent retention and sharp, symmetrical peak shapes. Ionized acids can interact poorly with the non-polar stationary phase, leading to peak tailing. By acidifying the mobile phase with an additive like trifluoroacetic acid (TFA) or formic acid, we suppress the ionization of the analyte's carboxyl group, forcing it into its neutral, more hydrophobic form.[5][6]
Method Development and Workflow
The development of a successful purification method follows a logical progression from initial screening to final optimization. The workflow is designed to efficiently identify the optimal conditions for separating the target compound from synthesis-related impurities.
Caption: Logical workflow for HPLC method development and purification.
Detailed Application Protocol
This protocol is a self-validating system. The analytical-scale run confirms the retention time and purity before committing the bulk of the material to a preparative-scale run.
Materials and Reagents
| Component | Specification |
| HPLC System | Preparative HPLC system with gradient capability and UV detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN) |
| Sample | Crude this compound |
| Sample Solvent | Acetonitrile (ACN) or a mixture of ACN/Water |
| Filters | 0.45 µm PTFE syringe filters |
Sample Preparation
-
Solubility Test: Determine the solubility of the crude material in the sample solvent. ACN is a good starting point due to its strength and compatibility with the mobile phase.
-
Stock Solution: Prepare a concentrated stock solution of the crude product (e.g., 20-50 mg/mL). Sonicate briefly to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC System Configuration and Method
The following parameters provide a robust starting point for purification.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 250 mm x 10 mm, 5 µm |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or optimal λmax determined by UV scan) |
| Injection Volume | 0.1 - 1.0 mL (depending on concentration and column loading capacity) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
Gradient Elution Program
A broad scouting gradient is first used to determine the approximate elution conditions, followed by an optimized gradient for the preparative run.
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in ACN) | Curve |
| 0.0 | 60.0 | 40.0 | Linear |
| 5.0 | 60.0 | 40.0 | Linear |
| 25.0 | 10.0 | 90.0 | Linear |
| 30.0 | 10.0 | 90.0 | Linear |
| 32.0 | 60.0 | 40.0 | Linear |
| 40.0 | 60.0 | 40.0 | Linear |
Purification and Verification Workflow
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (60% A / 40% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Analytical Scout Run: Inject a small amount (5-10 µL) of the prepared sample to determine the retention time of the target compound and the separation from impurities.
-
Preparative Run: Based on the scout run, inject the desired volume of the filtered crude sample.
-
Fraction Collection: Begin collecting fractions as the main product peak begins to elute. Collect the peak in multiple fractions (e.g., beginning, apex, and tail) to isolate the purest material.
-
Purity Analysis: Analyze the collected fractions using the same HPLC method on an analytical scale to determine their purity.
-
Solvent Evaporation: Combine the fractions that meet the desired purity specification (e.g., >98%) and remove the solvent using a rotary evaporator.
Rationale for Method Parameters & Optimization
The success of the purification relies on the careful selection and optimization of key parameters.
Caption: Relationship between analyte properties and HPLC parameter selection.
-
Mobile Phase Modifier: 0.1% TFA is a standard ion-pairing agent and acidifier that effectively protonates carboxylic acids, resulting in excellent peak shapes.[5] For applications sensitive to residual TFA (e.g., certain biological assays), 0.1% formic acid can be substituted, though it may provide slightly different selectivity.[7]
-
Organic Solvent: Acetonitrile (ACN) is generally preferred over methanol for compounds with aromatic rings. ACN often provides sharper peaks and lower backpressure. However, methanol can offer different selectivity and may be useful for resolving impurities that co-elute with the product in ACN.
-
Detection Wavelength (λmax): Cinnamic acid and its derivatives exhibit strong UV absorbance due to their conjugated π-electron system.[8] The UV spectrum of similar compounds shows a maximum absorbance (λmax) between 270 nm and 330 nm.[9][10] A preliminary UV scan of a dilute solution of the analyte is recommended to determine the precise λmax, ensuring maximum detection sensitivity. A wavelength of 280 nm is a robust starting point.
Expected Results and Data Interpretation
Upon a successful run, the chromatogram should show a major peak corresponding to the target compound, well-resolved from earlier and later eluting impurities.
Table 2: Hypothetical Purity Analysis of Collected Fractions
| Fraction ID | Retention Time (min) | Peak Area | % Purity |
| F-01 (Front) | 15.2 | 1,250,000 | 96.5% |
| F-02 (Apex) | 15.3 | 8,500,000 | 99.8% |
| F-03 (Apex) | 15.4 | 8,200,000 | 99.7% |
| F-04 (Tail) | 15.6 | 980,000 | 95.2% |
Purity is calculated by the area percent method: (Peak Area of Product / Total Peak Area) * 100. In this example, fractions F-02 and F-03 would be combined for solvent evaporation.
Conclusion
The described RP-HPLC method provides an effective and reliable protocol for the purification of this compound. By leveraging a C18 stationary phase and an acidified water/acetonitrile mobile phase gradient, this method successfully addresses the challenges posed by the analyte's dual hydrophobic and acidic nature. The systematic workflow ensures that researchers can obtain high-purity material suitable for demanding downstream applications in scientific research and development.
References
-
Miyako, E., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta. Available at: [Link]
-
Jin, H., et al. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health. Available at: [Link]
-
Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available at: [Link]
-
Sub-Ling, C., et al. (2014). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]
-
Musijowski, J., et al. (2010). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. ResearchGate. Available at: [Link]
-
Welch Materials. (2023). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]
-
Jeyavijayan, S., et al. (2022). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
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Al-Qassab, A., et al. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available at: [Link]
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Application Note: A Comprehensive Suite of Cell-Based Assays for the Preclinical Evaluation of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic Acid as a Novel Anticancer Agent
Introduction: The Rationale for Investigating Novel Cinnamic Acid Derivatives in Oncology
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Emerging evidence suggests that synthetic modifications to the cinnamic acid scaffold can yield potent anticancer agents that exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4][5] The compound 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid represents a novel synthetic analogue designed to enhance cytotoxic and anti-proliferative activities against cancer cells.
This guide provides a comprehensive framework of cell-based assays to systematically evaluate the anticancer properties of this novel compound. The presented protocols are designed to be robust and reproducible, enabling researchers in drug discovery and oncology to assess key hallmarks of cancer, including cell viability, programmed cell death, cell cycle progression, and metastatic potential.[6][7][8]
Experimental Workflow: A Stepwise Approach to Characterization
A logical and stepwise approach is crucial for the efficient evaluation of a novel anticancer compound. We propose a tiered workflow that begins with a broad assessment of cytotoxicity and progressively delves into the specific mechanisms of action.
Caption: A tiered workflow for the comprehensive in vitro evaluation of a novel anticancer compound.
Tier 1: Assessment of Cytotoxicity using the MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.[9][10] This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[11]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Following the treatment period, add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 48 | 15.2 |
| A549 (Lung Cancer) | 48 | 22.8 |
| HCT116 (Colon Cancer) | 48 | 18.5 |
Tier 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next step is to determine the mechanism through which the compound induces cell death. The two primary modes of cell death are apoptosis and necrosis. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it typically does not elicit an inflammatory response.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC.[15] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[14]
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[15]
Data Presentation: Hypothetical Apoptosis Analysis
| Treatment | Viable Cells (Annexin V-/PI-) | Early Apoptotic Cells (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 95% | 3% | 2% |
| Compound (IC₅₀) | 45% | 35% | 20% |
| Compound (2x IC₅₀) | 20% | 50% | 30% |
Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[5] Flow cytometry with propidium iodide staining can be used to analyze the DNA content of cells and determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[17]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing and store at 4°C for at least 2 hours.[18]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL PI.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 60 | 25 | 15 |
| Compound (IC₅₀) | 40 | 20 | 40 |
| Compound (2x IC₅₀) | 25 | 15 | 60 |
Tier 3: Assessment of Metastatic Potential
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality.[19] Therefore, it is crucial to evaluate the effect of a novel compound on these processes.
Wound Healing (Scratch) Assay for Cell Migration
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.[20][21] A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[22]
Protocol: Wound Healing Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.[20]
-
Washing and Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing the test compound at non-toxic concentrations.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.[20]
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Caption: A schematic representation of the wound healing assay protocol.
Transwell Invasion Assay
The Transwell invasion assay, also known as the Boyden chamber assay, is used to assess the invasive potential of cancer cells.[23][24] This assay measures the ability of cells to migrate through a porous membrane that is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel, mimicking the basement membrane.[24]
Protocol: Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Transwell inserts with a porous membrane (8 µm pore size) and coat the upper surface with a thin layer of Matrigel.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium containing the test compound.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[25]
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields.
Tier 4: Molecular Target Validation by Western Blotting
To corroborate the findings from the cell-based assays and to gain insights into the molecular mechanisms, Western blotting can be employed to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.[26]
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins such as cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, Cyclin B1, and CDK1.[27]
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Caption: A diagram of a hypothetical intrinsic apoptosis pathway modulated by the test compound.
Conclusion
The suite of cell-based assays described in this application note provides a robust and comprehensive platform for the preclinical evaluation of novel anticancer compounds like this compound. By systematically assessing cytotoxicity, elucidating the mechanism of cell death, and evaluating the impact on metastatic potential, researchers can gain critical insights into the therapeutic promise of new chemical entities. These in vitro studies are an indispensable first step in the drug discovery pipeline, providing the foundational data necessary for progression to in vivo models.
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Application Note & Protocol: In Vitro Antimicrobial Susceptibility Testing of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
Introduction: The Rationale for a Novel Cinnamic Acid Derivative
Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds found in various plants, known for their diverse biological activities, including significant antimicrobial properties.[1][2][3] The core structure of cinnamic acid, with its phenyl ring, carboxylic acid function, and a conjugated double bond, offers a versatile scaffold for chemical modification to enhance antimicrobial potency and spectrum.[1][2] Modifications such as halogenation and the addition of functional groups can significantly influence the compound's efficacy. The introduction of fluorine atoms, in particular, is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.
This document provides a detailed guide for the in vitro antimicrobial susceptibility testing of a novel synthetic cinnamic acid derivative, 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid . While the antimicrobial profile of this specific molecule is yet to be fully characterized, its structural similarity to other biologically active cinnamic acids and fluorinated compounds suggests it may possess noteworthy antibacterial and/or antifungal properties.[4][5][6] These protocols are designed to provide a robust framework for determining its Minimum Inhibitory Concentration (MIC) and to lay the groundwork for understanding its potential as a new antimicrobial agent. The methodologies described herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]
Hypothesized Mechanism of Action
The antimicrobial action of cinnamic acid derivatives is often multifaceted. A primary proposed mechanism is the disruption of the microbial cell membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and eventual cell death.[2][10] Additionally, these compounds can interfere with cellular processes by lowering intracellular pH, which can disrupt DNA transcription and protein synthesis.[2] Some derivatives have also been shown to inhibit biofilm formation, a key virulence factor in many pathogenic microbes.[2][10] For fungi, cinnamic acid derivatives may act by inhibiting ergosterol synthesis, a critical component of the fungal cell membrane.[1][11] In silico studies of similar compounds suggest that they may also target essential bacterial enzymes like DNA gyrase and topoisomerase IV.[12]
Caption: Hypothesized antimicrobial mechanisms of action for the test compound.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, sterile)
-
Culture Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
-
Test Organisms:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Equipment:
-
Sterile 96-well microtiter plates
-
Multichannel pipettes
-
Incubator (35 ± 1°C)
-
Spectrophotometer or McFarland turbidity standards (0.5)
-
Sterile Petri dishes (90 mm or 150 mm)
-
Sterile swabs
-
Blank sterile paper disks (6 mm)
-
Calipers
-
Experimental Workflow Overview
Caption: General experimental workflow for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution for MIC Determination
This method quantitatively determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
1. Preparation of the Test Compound Stock Solution: a. Prepare a stock solution of this compound in sterile DMSO. A concentration of 1280 µg/mL is recommended to start. b. Ensure the compound is fully dissolved. This will be your primary stock solution.
2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[15]
3. Microdilution Plate Setup: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the prepared test compound stock solution (at twice the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. d. Well 11 will serve as a growth control (no compound). e. Well 12 will serve as a sterility control (no bacteria). f. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
4. Incubation and Reading: a. Cover the plate and incubate at 35 ± 1°C for 16-20 hours in ambient air. b. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control well.[13]
Protocol 2: Agar Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to the test compound by measuring the diameter of the zone of growth inhibition around an impregnated disk.[7][16]
1. Preparation of Compound-Impregnated Disks: a. Prepare several concentrations of the test compound in a volatile solvent (if DMSO is not suitable for complete evaporation) to determine an optimal disk loading. b. Aseptically apply a precise volume (e.g., 20 µL) of each concentration to a sterile 6 mm blank paper disk. c. Allow the disks to dry completely in a sterile environment before use.
2. Inoculum and Plate Preparation: a. Prepare a 0.5 McFarland standard inoculum as described in the broth microdilution protocol. b. Within 15 minutes, dip a sterile cotton swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube. c. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.[15] d. Allow the plate to dry for 3-5 minutes.
3. Disk Application and Incubation: a. Within 15 minutes of inoculation, apply the prepared disks firmly onto the agar surface. b. Ensure the disks are in even contact with the agar. c. Invert the plates and incubate at 35 ± 1°C for 16-20 hours.
4. Reading and Interpretation: a. After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using calipers. b. The interpretation of zone sizes as susceptible, intermediate, or resistant requires correlation with MIC data, which is beyond the scope of this initial screening protocol.
Quality Control
To ensure the accuracy and reproducibility of the results, it is imperative to include quality control (QC) strains with known susceptibility profiles in each test run.[17][18][19] The results for these QC strains must fall within the acceptable ranges defined by CLSI or EUCAST standards.[20]
-
Recommended QC Strains: E. coli ATCC 25922, S. aureus ATCC 25923, and P. aeruginosa ATCC 27853.[18]
Data Presentation
All quantitative data from the MIC assays should be summarized in a clear, tabular format for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Organism | ATCC Strain No. | MIC (µg/mL) |
| Escherichia coli | 25922 | |
| Pseudomonas aeruginosa | 27853 | |
| Staphylococcus aureus | 29213 | |
| Enterococcus faecalis | 29212 |
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Application Notes and Protocols for Enzyme Inhibition Assays Using 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
Introduction: The Potential of a Novel Cinnamic Acid Derivative in Enzyme Inhibition
4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid is a synthetic derivative of cinnamic acid, a naturally occurring compound found in the phenylpropanoid pathway in plants.[1][2] The unique structural features of this molecule, specifically the electron-withdrawing trifluoromethyl group and the fluorine atom, suggest its potential as a modulator of enzyme activity. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of compounds to their biological targets.[3] Cinnamic acid derivatives have demonstrated inhibitory activity against various enzymes, including intestinal alpha-glucosidase and E. coli β-glucuronidase.[4][5]
Given the precedent for enzyme inhibition by related compounds, this compound represents a promising candidate for investigation in drug discovery and biochemical research. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in enzyme inhibition assays. The protocols outlined below are designed to be adaptable to a range of enzyme targets and assay formats.
Safety Precautions and Compound Handling
Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
Experimental Design: A Step-by-Step Approach
A successful enzyme inhibition study requires careful planning and execution. The following workflow provides a logical sequence for characterizing the inhibitory potential of this compound.
Caption: Experimental workflow for enzyme inhibition analysis.
Protocol 1: Preparation of Stock Solutions
Accurate and consistent preparation of reagents is fundamental to reproducible results.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Appropriate assay buffer (enzyme-specific)
-
Purified enzyme of interest
-
Enzyme substrate
Procedure:
-
Inhibitor Stock Solution (e.g., 10 mM):
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a sufficient volume of 100% DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate until fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Enzyme and Substrate Solutions:
-
Prepare stock solutions of the enzyme and substrate in the appropriate assay buffer.
-
The optimal concentrations will be enzyme-specific and should be determined experimentally or from the literature.
-
Protocol 2: Determination of the Half-Maximal Inhibitory Concentration (IC50)
The IC50 value is a quantitative measure of the potency of an inhibitor.[5] It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Principle:
This protocol utilizes a spectrophotometric or fluorometric assay to measure enzyme activity across a range of inhibitor concentrations. The resulting data is used to generate a dose-response curve, from which the IC50 value is determined.
Procedure:
-
Serial Dilution of Inhibitor:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer. A common approach is to perform 2-fold or 3-fold serial dilutions.
-
Ensure the final concentration of DMSO in all wells is consistent and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup (96-well plate format):
-
Blank Wells: Assay buffer and the highest concentration of DMSO used in the test wells.
-
Negative Control (100% Activity): Assay buffer, enzyme, and DMSO (at the same concentration as the test wells).
-
Test Wells: Assay buffer, enzyme, and the various concentrations of the inhibitor.
-
Positive Control (Optional): A known inhibitor of the enzyme.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis:
-
Calculate Initial Reaction Velocities (V₀): Determine the initial rate of the reaction for each inhibitor concentration from the linear portion of the progress curves.
-
Normalize Data: Express the reaction velocities as a percentage of the activity of the negative control (100% activity).
-
Generate Dose-Response Curve: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.[6]
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[7]
| Inhibitor Concentration (µM) | % Inhibition |
| 0.1 | 5.2 |
| 0.3 | 15.8 |
| 1 | 48.9 |
| 3 | 80.1 |
| 10 | 95.3 |
| 30 | 98.7 |
| Caption: Example data for IC50 determination. |
Protocol 3: Elucidating the Mechanism of Inhibition
Understanding how an inhibitor interacts with an enzyme is crucial for its development as a therapeutic agent or research tool. Enzyme kinetics studies can differentiate between various modes of inhibition, such as competitive, non-competitive, and uncompetitive.[8]
Principle:
This protocol involves measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data is then plotted using a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot, to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).[9][10]
Caption: Simplified competitive inhibition pathway.
Procedure:
-
Assay Setup:
-
Design a matrix of experiments with varying concentrations of both the substrate and this compound.
-
Typically, several fixed concentrations of the inhibitor are chosen (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50), and for each inhibitor concentration, a range of substrate concentrations is tested.
-
-
Data Collection:
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration, as described in Protocol 2.
-
Data Analysis and Interpretation:
-
Calculate Initial Velocities (V₀): Determine the V₀ for each experimental condition.
-
Construct Lineweaver-Burk Plot:
-
Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).
-
Plot 1/V₀ on the y-axis versus 1/[S] on the x-axis for each inhibitor concentration.[11]
-
The resulting plot will show a series of lines. The pattern of these lines indicates the mechanism of inhibition.[8]
-
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
| Caption: Interpreting Lineweaver-Burk plots for different inhibition mechanisms. |
Hypothetical Target: Phenylalanine Ammonia-Lyase (PAL)
As this compound is a derivative of cinnamic acid, a key intermediate in the phenylpropanoid pathway, a plausible hypothetical enzyme target for this compound is Phenylalanine Ammonia-Lyase (PAL).[2] PAL catalyzes the first committed step in this pathway, the deamination of phenylalanine to cinnamic acid.[1] Inhibition of PAL could have significant effects on the biosynthesis of numerous downstream products, including lignins, flavonoids, and phytoalexins.[12]
Conclusion
These application notes provide a robust framework for investigating the enzyme inhibitory properties of this compound. By following these detailed protocols, researchers can effectively determine the compound's potency (IC50) and elucidate its mechanism of action. The adaptability of these methods allows for their application to a wide array of enzyme systems, facilitating the exploration of this novel compound's therapeutic and research potential. It is imperative that researchers optimize the specific assay conditions for their enzyme of interest to ensure the generation of high-quality, reproducible data.
References
-
Housing Innovations. (2025, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]
-
ResearchGate. (2023, June 18). How to calculate IC50. Retrieved from [Link]
-
PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
-
YouTube. (2020, November 15). Calculating an IC50 value and its Margin of Error. Retrieved from [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
YouTube. (2020, March 28). Michaelis Menten and Lineweaver Burk plots. Retrieved from [Link]
-
YouTube. (2021, May 6). Enzyme Kinetics Data Analysis. Retrieved from [Link]
-
PMC. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. Retrieved from [Link]
-
PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
YouTube. (2024, September 17). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. Retrieved from [Link]
-
PubMed. A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase. Retrieved from [Link]
-
JACS Au. (2024, February 15). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. Retrieved from [Link]
-
MDPI. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 2.5: Enzyme Kinetics and Inhibition. Retrieved from [Link]
-
ResearchGate. Results of enzymatic inhibition of cinnamic acid derivatives against enzyme tyrosinase. Retrieved from [Link]
-
PMC. Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]
-
Le Studium. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Evidence for enzyme complexes in the phenylpropanoid and flavonoid pathways. Retrieved from [Link]
-
Mastering MCAT. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
PubMed. Mechanistic and kinetic studies of inhibition of enzymes. Retrieved from [Link]
-
GraphPad. How Do I Estimate the IC50 and EC50? - FAQ 2187. Retrieved from [Link]
-
MDPI. Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]
-
Taylor & Francis Online. (2020, May 26). Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure–activity relationships. Retrieved from [Link]
-
G-Biosciences. Enzyme Analysis. Retrieved from [Link]
-
BioOne Complete. (2011, December 1). The Phenylpropanoid Pathway in Arabidopsis. Retrieved from [Link]
-
YouTube. (2023, December 12). Biochemistry: Lineweaver-Burk Equation and Plot WITH MIDTERM PRACTICE QUESTION! (Made Easy). Retrieved from [Link]
-
Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Retrieved from [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Retrieved from [Link]
-
Indonesian Journal of Chemistry. Cinnamic Acid Derivatives as α-Glucosidase Inhibitor Agents. Retrieved from [Link]
-
EpigenTek. (2022, April 22). EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]
-
Wikipedia. Phenylpropanoids metabolism. Retrieved from [Link]
-
Pearson. (2022, July 22). Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems. Retrieved from [Link]
-
Slideshare. Enzyme kinetics- michaelis menten model, lineweaver burk plot. Retrieved from [Link]
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Reaction Biology. Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]
-
NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved from [Link]
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The Strategic Advantage of Fluorination: A Guide to Fluorinated Cinnamic Acids in Advanced Drug Delivery
Introduction: Beyond the Bioactivity of Cinnamic Acid
Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds with a broad spectrum of therapeutic properties, including anticancer, antioxidant, and anti-inflammatory activities[1][2]. However, their clinical translation is often hampered by poor water solubility, low bioavailability, and rapid metabolism[3]. The strategic incorporation of fluorine into the cinnamic acid scaffold presents a compelling solution to these challenges. Fluorine's unique physicochemical properties—high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—can profoundly enhance the drug-like characteristics of these molecules[3][4]. This guide provides an in-depth exploration of the application of fluorinated cinnamic acids in drug delivery, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, present methodologies for creating and characterizing these advanced drug delivery systems, and provide a comparative analysis of their performance.
The Rationale for Fluorination in Cinnamic Acid-Based Drug Delivery
The introduction of fluorine into the cinnamic acid structure is not merely an incremental modification; it is a strategic decision to imbue the molecule with properties conducive to effective drug delivery. The primary advantages can be summarized as follows:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation by enzymes like cytochrome P450. This increased stability can lead to a longer biological half-life and sustained therapeutic effect[3].
-
Increased Lipophilicity and Membrane Permeability: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its cellular uptake. This is particularly advantageous for delivering drugs to intracellular targets[4].
-
Improved Binding Affinity: The introduction of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.
-
Controlled Self-Assembly: The unique properties of fluorine can be leveraged to direct the self-assembly of fluorinated cinnamic acid derivatives into well-defined nanostructures, such as nanoparticles and hydrogels, which are ideal for drug encapsulation and controlled release[5].
These benefits collectively contribute to the development of more potent and effective drug delivery systems with improved pharmacokinetic profiles.
Application I: Fluorinated Cinnamic Acid-Based Nanoparticles for Targeted Cancer Therapy
Nanoparticles formulated from fluorinated cinnamic acid derivatives offer a promising platform for delivering chemotherapeutic agents directly to tumor sites, minimizing off-target toxicity. The increased hydrophobicity and stability of fluorinated building blocks can lead to nanoparticles with higher drug loading capacities and more controlled release kinetics.
Protocol 1: Preparation of Drug-Loaded 4-Fluorocinnamic Acid-PLGA Nanoparticles by Nanoprecipitation
This protocol describes the preparation of nanoparticles composed of poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, incorporating 4-fluorocinnamic acid as a model fluorinated compound and a hydrophobic drug (e.g., Paclitaxel).
Rationale for Method Selection: The nanoprecipitation (or solvent displacement) method is a simple, rapid, and reproducible technique for preparing polymeric nanoparticles[1][6]. It is particularly well-suited for encapsulating hydrophobic drugs and relies on the interfacial turbulence created when a solution of polymer and drug in a water-miscible organic solvent is rapidly added to an aqueous non-solvent phase, leading to the formation of nanoparticles.
Workflow for Nanoparticle Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of drug-loaded 4-fluorocinnamic acid-PLGA nanoparticles.
Materials:
-
4-Fluorocinnamic acid
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 30,000-60,000 Da)
-
Paclitaxel (or other hydrophobic drug)
-
Acetone (HPLC grade)
-
Poloxamer 188 (or other suitable surfactant)
-
Deionized water
Step-by-Step Protocol:
-
Preparation of the Organic Phase:
-
Accurately weigh and dissolve 100 mg of PLGA, 10 mg of 4-fluorocinnamic acid, and 10 mg of Paclitaxel in 5 mL of acetone.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Preparation of the Aqueous Phase:
-
Dissolve 100 mg of Poloxamer 188 in 20 mL of deionized water to create a 0.5% (w/v) surfactant solution.
-
Stir the solution until the surfactant is fully dissolved.
-
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a constant rate (e.g., 600 rpm).
-
Using a syringe pump for a controlled addition rate, add the organic phase dropwise (e.g., 0.5 mL/min) to the stirring aqueous phase.
-
A milky-white suspension of nanoparticles will form instantaneously.
-
-
Solvent Evaporation:
-
Leave the nanoparticle suspension stirring overnight at room temperature in a fume hood to ensure complete evaporation of the acetone.
-
-
Nanoparticle Collection and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Discard the supernatant, which contains the unencapsulated drug and excess surfactant.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles.
-
After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water for immediate use or lyophilize for long-term storage.
-
Characterization of Fluorinated Cinnamic Acid Nanoparticles
Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated nanoparticles.
Physicochemical Characterization:
| Parameter | Technique | Typical Values for Cinnamic Acid-Based Nanoparticles | Reference |
| Particle Size | Dynamic Light Scattering (DLS) | 150 - 250 nm | |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | |
| Zeta Potential | Laser Doppler Velocimetry | -20 to -30 mV | |
| Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Spherical with a smooth surface | |
| Drug Encapsulation Efficiency (%) | High-Performance Liquid Chromatography (HPLC) | 70 - 90% | [7] |
| Drug Loading (%) | High-Performance Liquid Chromatography (HPLC) | 5 - 10% | [7] |
In Vitro Drug Release:
The drug release profile is typically assessed using the dialysis bag method. The nanoparticles are dispersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) and placed in a dialysis bag with a specific molecular weight cut-off. The bag is then immersed in a larger volume of the release medium, and samples are withdrawn from the external medium at predetermined time points to quantify the released drug by HPLC. Fluorinated cinnamic acid-based nanoparticles are expected to exhibit a biphasic release pattern: an initial burst release followed by a sustained release over an extended period. The fluorination can contribute to a more controlled and prolonged release phase due to the increased hydrophobicity of the polymer matrix[8].
In Vitro Cytotoxicity:
The anticancer activity of the drug-loaded nanoparticles is evaluated using cell viability assays, such as the MTT assay, on relevant cancer cell lines.
| Compound/Formulation | Cell Line | IC50 Value | Reference |
| Cinnamic acid derivative 5 | A-549 (Lung cancer) | 10.36 µM | [9][10] |
| Various cinnamic acid derivatives | A-549 (Lung cancer) | 10 - 18 µM | [9] |
| Colchicine (positive control) | A-549 (Lung cancer) | 6.32 µM | [9] |
| Harmicine-cinnamic acid hybrid (36f) | HepG2 (Liver cancer) | 0.74 µM | [11] |
| Thiohydantoin-cinnamic acid hybrid (11) | MCF-7 (Breast cancer) | - | [12] |
Application II: Fluorinated Cinnamic Acid-Based Hydrogels for Sustained Drug Release
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. Fluorinated cinnamic acid derivatives can be used as monomers or cross-linkers to create hydrogels with enhanced hydrophobicity and stability, making them excellent candidates for the sustained release of both hydrophilic and hydrophobic drugs[8][13].
Protocol 2: Synthesis of a Fluorinated Cinnamic Acid-Containing Hydrogel via Photopolymerization
This protocol outlines the synthesis of a hydrogel incorporating a methacrylated fluorinated cinnamic acid derivative.
Rationale for Method Selection: Photopolymerization is a rapid and versatile method for hydrogel synthesis that allows for spatial and temporal control over the cross-linking process. The use of a fluorinated monomer is intended to increase the hydrophobicity of the hydrogel network, thereby enabling the encapsulation and sustained release of hydrophobic drugs[14][15].
Workflow for Hydrogel Synthesis and Drug Loading
Caption: Workflow for the synthesis and characterization of a drug-loaded fluorinated cinnamic acid-based hydrogel.
Materials:
-
4-Fluorocinnamic acid
-
Glycidyl methacrylate
-
Triethylamine
-
Poly(ethylene glycol) diacrylate (PEGDA) (as a cross-linker)
-
2-Hydroxy-2-methylpropiophenone (as a photoinitiator)
-
Hydrophobic drug (e.g., Dexamethasone)
-
Phosphate-buffered saline (PBS), pH 7.4
Step-by-Step Protocol:
-
Synthesis of Methacrylated 4-Fluorocinnamic Acid (4-FC-GMA):
-
This step involves the esterification of 4-fluorocinnamic acid with glycidyl methacrylate. The reaction is typically carried out in an organic solvent with a catalyst.
-
This is a representative step and would require specific optimization based on the chosen fluorinated cinnamic acid and linker chemistry.
-
-
Preparation of the Pre-gel Solution:
-
In a light-protected vial, prepare the pre-gel solution by mixing:
-
4-FC-GMA (e.g., 10% w/v)
-
PEGDA (e.g., 10% w/v)
-
Photoinitiator (e.g., 0.5% w/v)
-
Dexamethasone (e.g., 1% w/v, dissolved in a small amount of a suitable solvent like DMSO before adding to the aqueous solution)
-
-
Vortex the solution until all components are fully dissolved.
-
-
Hydrogel Formation:
-
Pipette the pre-gel solution into a mold (e.g., between two glass slides with a spacer).
-
Expose the mold to a UV light source (e.g., 365 nm) for a sufficient time (e.g., 5-10 minutes) to ensure complete polymerization.
-
-
Hydrogel Purification and Swelling:
-
Carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with deionized water to remove any unreacted monomers and the photoinitiator.
-
Immerse the hydrogel in PBS (pH 7.4) and allow it to swell to equilibrium.
-
Characterization of Fluorinated Cinnamic Acid Hydrogels
Swelling Behavior: The swelling ratio is a key parameter that influences the drug release kinetics. It is determined by measuring the weight of the hydrogel at equilibrium swelling and its dry weight. The increased hydrophobicity due to fluorination is expected to result in a lower swelling ratio compared to non-fluorinated counterparts[8].
Mechanical Properties: The mechanical strength of the hydrogel can be assessed using rheometry. Fluorination can influence the mechanical properties of the hydrogel by affecting the polymer chain interactions[5].
Drug Release: The release of the encapsulated drug is monitored over time by immersing the drug-loaded hydrogel in a release medium and quantifying the drug concentration in the medium at different time points. The fluorinated hydrogel is expected to provide a more sustained release of the hydrophobic drug due to favorable hydrophobic interactions between the drug and the polymer network[8][15].
Conclusion and Future Perspectives
The incorporation of fluorine into cinnamic acid-based drug delivery systems offers a powerful strategy to overcome the limitations of the parent compounds and enhance their therapeutic potential. Fluorinated cinnamic acids can be formulated into robust and efficient nanoparticles and hydrogels with improved drug loading, controlled release profiles, and enhanced stability. The protocols and data presented in this guide provide a solid foundation for researchers to explore the exciting possibilities of this class of materials. Future research should focus on the development of novel fluorinated cinnamic acid derivatives with tailored properties for specific applications, as well as in-depth in vivo studies to validate the efficacy and safety of these advanced drug delivery systems. The continued exploration of fluorinated biomaterials will undoubtedly pave the way for the next generation of targeted and personalized medicines.
References
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- Kumar, D., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 13(2), 150.
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- Al-Warhi, T., et al. (2023). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Future Medicinal Chemistry, 15(13), 1147-1161.
- Usman, A. (2022). Fluorinated Hydrogels as Advanced Drug Delivery Systems for Monitoring Drug Release. The University of Queensland.
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- Perković, I., et al. (2018). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 23(8), 2047.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid.
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- Mahmoodi, N., et al. (2016). A comparative study on the nanoparticles for improved drug delivery systems. Journal of Photochemistry and Photobiology B: Biology, 163, 215-227.
- Binjawhar, D. N., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 9(16), 18351-18365.
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- Beg, S., et al. (2016). Nanoprecipitation Based Preparation and Physicochemical Characterization of Flavonoid Nanoparticles. Journal of Pharmacy & Pharmaceutical Sciences, 19(4), 528-540.
- Manaia, E. B., et al. (2017). Physicochemical characterization of drug nanocarriers. International Journal of Nanomedicine, 12, 4991–5011.
- Caló, E., & Khutoryanskiy, V. V. (2015). Hydrogels for Hydrophobic Drug Delivery.
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Application Note: A Validated LC-MS/MS Method for the Quantification of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid in Human Plasma
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid in human plasma. The method employs a straightforward protein precipitation extraction procedure, providing excellent recovery and minimizing matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid 5-minute gradient. The method was validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4] The assay demonstrates high precision, accuracy, and a linear range from 1.0 to 1000 ng/mL, making it suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound is a novel compound under investigation for its potential therapeutic properties. Cinnamic acid and its derivatives are known to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5][6] The introduction of fluorine and trifluoromethyl groups can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile.[7]
To accurately assess the absorption, distribution, metabolism, and excretion (ADME) of this compound, a reliable and validated bioanalytical method is essential.[8][9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[8][10][11] This document provides a comprehensive guide to the development and validation of such a method for this compound in human plasma.
Analyte Physicochemical Considerations
The structure of this compound (Figure 1) presents key features that guide the analytical strategy.
-
Acidic Moiety: The carboxylic acid group (pKa estimated ~3.5-4.0) makes the molecule acidic. This allows for efficient ionization in negative electrospray ionization (ESI) mode and provides a handle for pH-based extraction techniques if needed.[12][13]
-
Fluorination: The presence of a trifluoromethyl (CF3) group and a fluorine atom increases the molecule's lipophilicity and electronegativity, which is favorable for reversed-phase chromatography and ESI.
-
Aromaticity: The phenyl ring provides a stable scaffold, and its substitution pattern influences retention and fragmentation in the mass spectrometer.
Method Overview & Rationale
The chosen bioanalytical approach combines a simple sample preparation step with a highly selective instrumental analysis.
-
Sample Preparation: Protein precipitation (PPT) with acetonitrile was selected as the extraction method.[14][15] This technique is rapid, cost-effective, and highly efficient at removing the bulk of plasma proteins.[16][17] For an acidic, moderately lipophilic compound, PPT provides sufficient cleanup and high recovery, making it ideal for high-throughput analysis.[18]
-
Chromatography: A reversed-phase UPLC/HPLC separation provides the necessary retention and resolution from endogenous plasma components, minimizing potential ion suppression.[19]
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled selectivity and sensitivity, ensuring that only the target analyte is quantified.[11]
Detailed Protocols
Materials and Reagents
-
This compound (Reference Standard, >99% purity)
-
This compound-¹³C₆ (Internal Standard, >99% purity, >99% isotopic enrichment)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (K₂EDTA as anticoagulant)
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and internal standard (IS) in acetonitrile.
-
Working Solutions: Serially dilute the primary stock solutions with 50:50 acetonitrile/water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
Calibration Standards & QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the final desired concentrations. The final concentration of organic solvent in the spiked plasma should not exceed 5%.
Sample Preparation Protocol: Protein Precipitation
-
Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of IS working solution (containing 50 ng/mL of the ¹³C₆-IS).
-
Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[16][20]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[14]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
}
Protein Precipitation Workflow Diagram
LC-MS/MS Instrumentation and Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
| Time (min) | Flow Rate (mL/min) | %A | %B | Curve |
| 0.00 | 0.5 | 95 | 5 | Initial |
| 0.50 | 0.5 | 95 | 5 | 6 |
| 3.00 | 0.5 | 5 | 95 | 6 |
| 4.00 | 0.5 | 5 | 95 | 6 |
| 4.10 | 0.5 | 95 | 5 | 6 |
| 5.00 | 0.5 | 95 | 5 | 6 |
Table 1: LC Gradient Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | DP (V) | CE (V) |
| Analyte | 263.0 | 219.0 (Loss of CO₂) | 100 | -55 | -20 |
| Internal Standard | 269.0 | 225.0 (Loss of CO₂) | 100 | -55 | -20 |
Table 2: Optimized MRM Parameters (Representative)
Method Validation
The method was validated following the core principles of the FDA and EMA guidelines for bioanalytical method validation.[1][3][4][21][22]
}
Key Pillars of Bioanalytical Method Validation
Results & Discussion
The validation results demonstrate that the method is reliable and fit for purpose.
-
Selectivity: No significant interfering peaks from endogenous matrix components were observed at the retention times of the analyte and the IS in six different sources of blank human plasma.
-
Linearity and Range: The calibration curve was linear over the range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995 using a weighted (1/x²) linear regression.
-
Lower Limit of Quantification (LLOQ): The LLOQ was established at 1.0 ng/mL, with a signal-to-noise ratio >10 and precision and accuracy within ±20%.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%RE) were evaluated at four QC levels (LLOQ, Low, Mid, High). All results were within the acceptable limits of ±15% (±20% at the LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%RE) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%RE) (n=18) |
| LLOQ | 1.0 | 8.5 | +5.2 | 11.2 | +7.8 |
| Low QC | 3.0 | 6.1 | -2.5 | 7.9 | -1.5 |
| Mid QC | 100 | 4.3 | +1.8 | 5.5 | +3.1 |
| High QC | 800 | 3.9 | -0.9 | 4.8 | +0.5 |
Table 3: Summary of Accuracy and Precision Data (Representative)
-
Matrix Effect and Recovery: The extraction recovery was consistent and high (>85%) across all QC levels. The matrix factor was calculated to be between 0.95 and 1.04, indicating no significant ion suppression or enhancement was observed.
-
Stability: The analyte was found to be stable in human plasma for at least 3 freeze-thaw cycles, for 24 hours at room temperature (bench-top), and for 90 days at -80°C. Processed samples were stable in the autosampler for at least 48 hours.
Conclusion
A highly sensitive, selective, and robust LC-MS/MS method has been successfully developed and validated for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method highly suitable for routine use in a regulated bioanalytical laboratory to support preclinical and clinical development programs.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Link
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Souza, V. R., & Pereira, P. A. P. (2014). Recent advances in sample preparation techniques for small molecules analysis in biofluids by LC-MS/MS. Analyst, 139(12), 2934-2950. Link
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U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Link
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Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. Link
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Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates. Link
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Sellers, K. D., et al. (2024). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. Journal of Proteome Research. Link
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European Medicines Agency. (2012). Guideline on bioanalytical method validation. Link
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BenchChem. (2025). Application Notes and Protocols for Plasma Protein Precipitation. Link
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Link
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Link
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Link
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Link
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Nobilis, M. (2019). Advances in Sample Preparation for Biological Fluids. LCGC International. Link
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SlideShare. (n.d.). Bioanalytical method validation emea. Link
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Andac, S. C. (2017). Comparison of Different Sample Preparation Techniques for the Analysis of Small Molecules in Biological Fluids. Allied Academies. Link
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van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Link
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Qi, Y., & Liu, Y. (2021). Plasma Samples. Bio-protocol. Link
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Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Link
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Zhang, Y., et al. (2012). New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis. Journal of Pharmaceutical Analysis, 2(4), 231-238. Link
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Patel, D. K. (2012). Extraction of Drug from the Biological Matrix: A Review. SciSpace. Link
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Link
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Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Link
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Patel, D. K. (2015). Extraction of Drug from the Biological Matrix: A Review. ResearchGate. Link
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Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Link
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International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. Link
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Zare, F., et al. (2018). Determination of acidic drugs in biological and environmental matrices by membrane‐based dual emulsification liquid‐phase microextraction followed by high‐performance liquid chromatography. Journal of Separation Science, 41(13), 2765-2772. Link
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Geronikaki, A., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 21(9), 1238. Link
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ResearchGate. (n.d.). Physicochemical data of cinnamic acid derivatives. Link
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Cho, S. H., et al. (2022). Development and Validation of a Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceutics, 14(11), 2419. Link
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ResearchGate. (2024). "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis". Link
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Fisher Scientific. (n.d.). Cinnamic acids and derivatives. Link
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Valsecchi, S., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4. Analytical and Bioanalytical Chemistry, 413(13), 3565-3578. Link
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Razzaghi-Asl, N., Garrido, J., & Borges, F. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. Current Medicinal Chemistry, 20(36), 4436-4450. Link
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Li, Y., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 29(1), 248. Link
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LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Link
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Mokoena, M. P., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 739. Link
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Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Link
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Thermo Fisher Scientific. (2023). Targeted Screening and Quantitation With a Tox Explorer Triple Quadrupole LC-MS Workflow. Link
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High-Throughput Screening of Cinnamic Acid Derivatives as Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)
Application Note & Protocol
Abstract
Cinnamic acid and its derivatives represent a promising class of natural compounds with diverse pharmacological activities, including anti-diabetic properties.[1][2][3] A key molecular target for type 2 diabetes and obesity is Protein Tyrosine Phosphatase 1B (PTP1B), a critical negative regulator of the insulin signaling pathway.[4][5][6][7] Inhibition of PTP1B enhances insulin sensitivity, making it a validated therapeutic strategy.[6][8] This document provides a comprehensive guide for the high-throughput screening (HTS) of a cinnamic acid derivative library to identify novel PTP1B inhibitors. We detail a robust, fluorescence-based assay protocol using the substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), optimized for a 384-well microplate format.[9][10][11] The guide covers the entire workflow from primary screening and data analysis to hit confirmation and dose-response studies, ensuring scientific integrity through rigorous quality control metrics like the Z'-factor and validated methodologies for IC50 determination.
Introduction: The Rationale for Targeting PTP1B with Cinnamic Acid Derivatives
Cinnamic acid derivatives are a class of phytochemicals widely distributed in nature, known for a range of biological activities including anti-inflammatory, antioxidant, anticancer, and antidiabetic effects.[1][2][3][12] Their therapeutic potential stems from a versatile core structure—a phenyl ring with a three-carbon acrylic acid side chain—that is amenable to chemical modification to enhance potency and selectivity.[3][13]
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a high-value target for metabolic diseases. It functions by dephosphorylating the activated insulin receptor and its substrates (like IRS-1), thereby terminating the insulin signal.[5][14][15][16] Overactivity of PTP1B is linked to insulin resistance, a hallmark of type 2 diabetes and obesity.[6][7] Therefore, identifying small molecule inhibitors of PTP1B is a key goal in drug discovery. Studies have already demonstrated that certain cinnamic acid derivatives can inhibit PTP1B, validating this compound class as a fertile ground for inhibitor discovery.[4][5]
High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large chemical libraries for activity against a specific biological target.[17] This application note outlines a detailed protocol for an HTS campaign designed to discover novel and potent PTP1B inhibitors from a library of cinnamic acid derivatives.
Assay Principle: Fluorogenic Detection of PTP1B Activity
The screening assay relies on the enzymatic activity of PTP1B to hydrolyze a non-fluorescent substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), into a highly fluorescent product, 6,8-Difluoro-4-Methylumbelliferone (DiFMU).[9][10]
-
Mechanism: PTP1B cleaves the phosphate group from DiFMUP.
-
Readout: The resulting DiFMU product fluoresces intensely upon excitation (Ex: ~360 nm / Em: ~460 nm).[9]
-
Inhibition: In the presence of an effective inhibitor from the cinnamic acid derivative library, PTP1B activity is reduced. This leads to a decrease in the rate of DiFMU formation and, consequently, a lower fluorescence signal.
This "signal-on" assay is highly sensitive, robust, and amenable to miniaturization in 384-well plates, making it ideal for HTS.[11]
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process that progresses from initial broad screening to focused confirmation of promising candidates. The workflow is designed to minimize false positives and negatives while efficiently identifying true hits.
Figure 1: HTS Workflow for PTP1B Inhibitor Discovery.
Detailed Experimental Protocols
Causality Behind Choices:
-
Buffer Composition: HEPES is chosen for its stable buffering capacity at physiological pH. DTT is included to maintain the catalytic cysteine of PTP1B in its reduced, active state. BSA is a standard blocking agent used to prevent non-specific binding of enzymes and compounds to the microplate surface.
-
Pre-incubation: The 15-minute pre-incubation of the enzyme with the test compounds is a critical step. It allows for the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects a true interaction rather than just competition for initial binding.
-
Kinetic vs. Endpoint: A kinetic read is superior to a single endpoint read. It provides the reaction rate (slope) and helps identify potential assay artifacts like fluorescent compounds or quenchers, which would show an immediate signal change at time zero rather than a change in the reaction rate.
Materials and Reagents
| Reagent | Supplier | Recommended Concentration | Purpose |
| Recombinant Human PTP1B (catalytic domain) | R&D Systems, etc. | 25-50 ng/well | Enzyme source |
| DiFMUP Substrate | Thermo Fisher | 100 µM (final) | Fluorogenic substrate |
| Cinnamic Acid Derivative Library | In-house/Commercial | 10 µM (final screen conc.) | Test compounds |
| Suramin (or other known inhibitor) | Sigma-Aldrich | 10 µM (final) | Positive control for inhibition |
| HEPES Buffer (pH 7.4) | Sigma-Aldrich | 50 mM | Assay buffer |
| Dithiothreitol (DTT) | Sigma-Aldrich | 1 mM | Reducing agent to maintain enzyme activity |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | 0.1 mg/mL | Reduces non-specific binding |
| DMSO (Assay Grade) | Sigma-Aldrich | ≤1% (final) | Compound solvent |
| 384-well Black, Flat-Bottom Plates | Corning, Greiner | N/A | Low-fluorescence assay plates |
Protocol 1: Primary HTS Assay (384-Well Format)
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each cinnamic acid derivative (from a 10 mM DMSO stock) into the wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL final assay volume.
-
Plate Layout: Dedicate specific columns for controls:
-
Negative Control (0% Inhibition): Wells with DMSO only.
-
Positive Control (100% Inhibition): Wells with a known PTP1B inhibitor (e.g., Suramin).
-
-
-
Enzyme Addition: Prepare a PTP1B enzyme solution in assay buffer (50 mM HEPES, 1 mM DTT, 0.1 mg/mL BSA, pH 7.4). Add 25 µL of this solution to each well of the assay plate.
-
Pre-incubation: Mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 15 minutes.
-
Reaction Initiation: Prepare a 2X DiFMUP substrate solution (200 µM) in assay buffer. Add 25 µL of this solution to all wells to start the reaction.
-
Fluorescence Reading: Immediately place the plate into a kinetic plate reader (e.g., BMG PHERAstar, Tecan Spark) pre-set to 30°C. Read fluorescence intensity (Ex: 355 nm, Em: 460 nm) every 60 seconds for 15-20 minutes.
Protocol 2: Dose-Response and IC50 Determination
For compounds identified as "hits" in the primary screen (>50% inhibition).
-
Serial Dilution: Prepare an 8-point serial dilution series for each hit compound in DMSO, starting from 10 mM. A 1:3 dilution series is common.
-
Compound Plating: Dispense 50 nL of each concentration into a 384-well plate.
-
Assay Execution: Follow steps 2-5 from the Primary HTS Assay protocol.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.[18] The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.
Data Analysis and Quality Control
Primary Screen Data Analysis
-
Calculate Reaction Rate: Determine the rate of reaction (slope of fluorescence vs. time) for each well from the kinetic data.
-
Calculate Percentage Inhibition: Use the following formula for each compound well: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Positive_Control) / (Rate_Negative_Control - Rate_Positive_Control))
-
Hit Selection: A compound is typically classified as a "hit" if its percentage inhibition exceeds a defined threshold, commonly 3 standard deviations above the mean of the negative controls, or more simply, >50% inhibition.
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[19][20][21] It measures the separation between the positive and negative control signals.
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean is the average of the reaction rates for the positive (pos) and negative (neg) controls.
-
-
Interpretation: [19][21][22][23]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay; may require optimization.
-
Z' < 0: The assay is not suitable for screening.
-
A Z'-factor should be calculated for every assay plate to ensure plate-to-plate consistency and data reliability.
Sample Data Presentation
Table 1: Example Primary HTS Data and Hit Identification
| Compound ID | Reaction Rate (RFU/min) | % Inhibition | Hit ( >50%) |
|---|---|---|---|
| Neg Control | 2500 ± 150 | 0% | No |
| Pos Control | 150 ± 25 | 100% | No |
| CAD-001 | 2350 | 6.4% | No |
| CAD-002 | 850 | 70.2% | Yes |
| CAD-003 | 1900 | 25.5% | No |
Table 2: Example Dose-Response Data for Hit CAD-002
| Concentration (µM) | % Inhibition |
|---|---|
| 100.0 | 98.5% |
| 33.3 | 92.1% |
| 11.1 | 78.3% |
| 3.7 | 52.4% |
| 1.2 | 24.6% |
| 0.4 | 9.8% |
| 0.1 | 2.1% |
| 0.0 | 0.5% |
| Calculated IC50 | 3.5 µM |
Mechanism of Action: PTP1B in the Insulin Signaling Pathway
Understanding the biological context of the target is crucial. PTP1B acts as a brake on the insulin signaling cascade. An inhibitor of PTP1B effectively "releases the brake," allowing for a more sustained signal.
Figure 2: Role of PTP1B in Insulin Signaling and Site of Inhibition.
Conclusion
This application note provides a validated, step-by-step framework for conducting a high-throughput screen to identify cinnamic acid derivatives as inhibitors of PTP1B. The detailed fluorogenic assay protocol, coupled with rigorous data analysis and quality control measures, ensures the generation of reliable and reproducible results. By following this guide, researchers can efficiently screen compound libraries to discover novel hit compounds, which can serve as the starting point for developing next-generation therapeutics for type 2 diabetes and other metabolic disorders.
References
-
Jung, H. A., et al. (2012). In vitro effects of cinnamic acid derivatives on protein tyrosine phosphatase 1B. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][4][5]
-
Li, Y., et al. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules. [Link][1][2][12]
-
PubMed. (n.d.). In vitro effects of cinnamic acid derivatives on protein tyrosine phosphatase 1B. National Library of Medicine. [Link][4][5]
-
Ahmad, F., et al. (2017). The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications. Journal of Diabetes & Metabolic Disorders. [Link][6]
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Kennedy, B. P. (1999). Role of protein tyrosine phosphatase-1B in diabetes and obesity. Biomedicine & Pharmacotherapy. [Link][7]
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Application Notes & Protocols: Utilizing 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid as a Novel Chemical Probe
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utilization of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid as a chemical probe. This document outlines the scientific rationale for its investigation, a strategic roadmap for its validation, and detailed protocols for target identification and characterization.
Introduction: The Potential of a Novel Cinnamic Acid Derivative
Cinnamic acid and its derivatives are a well-established class of naturally occurring and synthetic compounds with a broad spectrum of biological activities.[1][2][3] These activities include the inhibition of various enzymes such as oncogenic protein kinases, α-glucosidase, and β-glucuronidase, as well as demonstrated antimicrobial and anticancer properties.[1][2][4][5][6] The core structure of cinnamic acid, featuring a phenyl ring, an alkene double bond, and a carboxylic acid group, provides a versatile scaffold for chemical modifications to enhance biological efficacy.[2][3]
The subject of this guide, this compound, is a synthetic derivative with two key substitutions on the phenyl ring: a fluorine atom and a trifluoromethyl group. The inclusion of fluorine-containing functional groups like trifluoromethyl (-CF3) is a common strategy in medicinal chemistry to improve a compound's metabolic stability, lipophilicity, and target binding affinity.[7][8] While specific biological data for this compound is not yet extensively published, its structural features suggest a high potential for novel biological activity, making it an excellent candidate for investigation as a chemical probe.[7]
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in biological systems.[9][10] The development of high-quality chemical probes is crucial for basic research and drug discovery, providing a means to validate the role of target proteins in disease.[10][11][12] This guide will provide the necessary framework and protocols to explore the potential of this compound as a valuable tool for biological discovery.
Part 1: A Roadmap for Validating this compound as a Chemical Probe
The validation of a novel compound as a chemical probe is a critical process to ensure that it is a reliable tool for research. The ultimate goal is to have a well-characterized molecule with known potency, selectivity, and evidence of target engagement in a cellular context.[11][12] The following roadmap outlines a logical progression of experiments to validate this compound as a chemical probe.
Initial Characterization and Quality Control
Before initiating biological assays, it is imperative to confirm the identity, purity, and stability of the compound.
-
Identity Confirmation: Verify the chemical structure using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Purity Assessment: Determine the purity of the compound, ideally by HPLC, to be >95%.
-
Solubility and Stability: Assess the solubility in relevant assay buffers and its stability under experimental conditions.
Phenotypic Screening to Identify Biological Activity
Phenotypic screening is a powerful approach to uncover the biological effects of a compound without prior knowledge of its molecular target.
-
Cell Viability/Cytotoxicity Assays: A foundational screen to determine the compound's effect on cell proliferation and to establish a suitable concentration range for further experiments. The MTT assay is a widely used colorimetric method for this purpose.[7]
-
Targeted Phenotypic Screens: Based on the known activities of other cinnamic acid derivatives, one could employ more focused screens, such as:
-
Antimicrobial assays: Test for inhibitory activity against a panel of bacterial and fungal strains.[3][13]
-
Kinase inhibitor screens: Utilize commercially available kinase profiling services to screen against a broad panel of protein kinases.[1][6]
-
Anti-inflammatory assays: Measure the inhibition of inflammatory cytokine production in immune cells.
-
Establishing Criteria for a High-Quality Chemical Probe
As promising biological activity is identified, the following criteria, widely accepted in the scientific community, should be met to classify this compound as a high-quality chemical probe.[11][12]
| Parameter | Recommended Criteria | Rationale |
| Biochemical Potency | IC50 or Kd < 100 nM | Ensures high affinity for the target protein. |
| Cellular Potency | IC50 < 1 µM | Demonstrates the ability to engage the target in a cellular environment. |
| Selectivity | > 30-fold selectivity over closely related proteins | Minimizes off-target effects and ensures that the observed phenotype is due to the intended target. |
| Target Engagement | Direct evidence of binding to the target in cells | Confirms that the compound interacts with its intended target in a biological system. |
Part 2: Protocols for Target Identification and Validation
Once a reproducible and potent phenotype has been established, the next critical step is to identify the molecular target(s) of this compound. Chemical proteomics methods are powerful tools for this purpose.[14][15]
Target Identification using Affinity-Based Chemoproteomics
This method involves creating a modified version of the chemical probe that can be used to "fish" for its binding partners in a cell lysate.[14]
Protocol: Synthesis of a Biotinylated Affinity Probe
-
Synthesis of an Amine-Linker Modified Probe: Modify the carboxylic acid group of this compound with a short polyethylene glycol (PEG) linker terminating in an amine group. This can be achieved using standard peptide coupling chemistry (e.g., using EDC/NHS activation followed by reaction with a diamine-PEG linker).
-
Biotinylation: React the amine-functionalized probe with an N-hydroxysuccinimide (NHS)-activated biotin reagent to create the final biotinylated affinity probe.
-
Purity and Characterization: Purify the biotinylated probe by HPLC and confirm its structure by mass spectrometry.
Protocol: Affinity Pulldown Assay
-
Cell Lysis: Prepare a native cell lysate from a cell line that exhibits the phenotype of interest.
-
Incubation: Incubate the cell lysate with the biotinylated probe. As a negative control, also incubate a separate aliquot of the lysate with biotin alone. To demonstrate specificity, a competition experiment can be performed where the lysate is pre-incubated with an excess of the original, unmodified this compound before adding the biotinylated probe.
-
Capture: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe and any interacting proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
Data Analysis:
-
Compare the proteins identified in the biotinylated probe pulldown with those from the biotin-only control.
-
Proteins that are significantly enriched in the probe pulldown and whose binding is competed away by the unmodified compound are considered high-confidence candidate targets.
Validation of Target Engagement
After identifying a putative target, it is essential to validate the direct interaction between the compound and the protein.
Protocol: In Vitro Target Validation (e.g., Enzyme Inhibition Assay)
This protocol assumes the identified target is an enzyme.
-
Recombinant Protein: Obtain or produce a purified recombinant version of the candidate target protein.
-
Assay Development: Develop a robust biochemical assay to measure the activity of the enzyme. This could be a spectrophotometric, fluorometric, or luminescent assay.[16][17]
-
IC50 Determination: Measure the activity of the enzyme in the presence of increasing concentrations of this compound to determine the IC50 value.[17]
-
Control Compounds: Include a known inhibitor of the enzyme (if available) as a positive control and a structurally similar but inactive analog of the probe as a negative control.
Part 3: Application Protocol: Characterizing the Mechanism of Action
Once a target has been validated, understanding how the chemical probe interacts with it provides deeper mechanistic insight. For an enzyme inhibitor, this involves determining the mode of inhibition.[18][19][20]
Protocol: Enzyme Kinetic Studies to Determine Mode of Inhibition
-
Enzyme and Substrate Preparation: Prepare solutions of the purified target enzyme and its substrate at various concentrations.
-
Initial Velocity Measurements: Measure the initial reaction velocity of the enzyme at multiple substrate concentrations in the absence of the inhibitor. This will allow for the determination of the enzyme's Michaelis constant (Km) and maximum velocity (Vmax).[17][20]
-
Inhibition Assays: Repeat the initial velocity measurements at multiple substrate concentrations in the presence of several fixed concentrations of this compound.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of changes in the plot in the presence of the inhibitor will reveal the mode of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
Visualization of Workflows
Caption: A comprehensive workflow for the validation and characterization of a novel chemical probe.
Caption: A diagram illustrating competitive vs. non-competitive enzyme inhibition.
Conclusion
This compound represents a promising, yet unexplored, chemical entity. Its structural relationship to a class of biologically active molecules, combined with the presence of activity-enhancing functional groups, makes it a compelling candidate for development as a novel chemical probe. The workflows and protocols detailed in this guide provide a robust framework for its systematic evaluation, from initial phenotypic screening to target identification and mechanistic characterization. By following these established principles of chemical biology, researchers can effectively unlock the potential of this and other novel small molecules to advance our understanding of complex biological systems and accelerate the discovery of new therapeutic strategies.
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Application Notes and Protocols for In Vivo Studies with 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Cinnamic Acid Derivative
Cinnamic acid and its derivatives represent a class of naturally occurring and synthetic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic incorporation of fluorine-containing functional groups, such as trifluoromethyl (-CF3), is a well-established medicinal chemistry approach to enhance key drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of in vivo studies for a novel compound, 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid.
While specific in vivo data for this particular molecule is not yet publicly available, this guide synthesizes established principles of preclinical research, data on related cinnamic acid derivatives, and proven methodologies to construct a robust and scientifically rigorous framework for its evaluation.[5][6][7] The following sections will detail the necessary steps from initial dose-ranging studies to preliminary efficacy and toxicology assessments, providing both the "how" and the "why" behind each experimental choice.
Phase 1: Foundational In Vivo Characterization
The initial phase of in vivo testing is designed to establish the fundamental pharmacokinetic (PK) and safety profile of this compound. This data is critical for designing subsequent, more complex efficacy studies.
Acute Toxicity and Dose Range Finding
The primary objective of this initial step is to determine the maximum tolerated dose (MTD) and identify a safe dose range for subsequent studies.[6] This is typically achieved through a single-dose escalation study.
Protocol: Single-Dose Escalation Study in Rodents
-
Species Selection: Select two rodent species, typically mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley), as recommended for small molecule preclinical studies.[6]
-
Animal Grouping: Assign 3-5 animals per dose group, including a vehicle control group.
-
Dose Formulation: Prepare a suitable vehicle for administration (e.g., 0.5% carboxymethylcellulose in saline). The formulation should be well-characterized for stability and homogeneity.
-
Route of Administration: The intended clinical route should be used. For initial studies, oral gavage (PO) and intraperitoneal (IP) injection are common starting points.
-
Dose Escalation: Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100, 300 mg/kg). The dose increments can be adjusted based on observed toxicity.
-
Clinical Observations: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, 24, and 48 hours post-dose) and then daily for 14 days. Observations should include changes in behavior, posture, grooming, and any signs of distress.[5]
-
Body Weight: Record body weight just prior to dosing and at regular intervals throughout the 14-day observation period.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% loss in body weight.
| Parameter | Description | Rationale |
| Species | Mouse (e.g., C57BL/6), Rat (e.g., Sprague-Dawley) | Use of two species is a standard regulatory requirement for preclinical toxicology.[6] |
| Group Size | 3-5 animals per sex per group | Sufficient to observe acute toxic effects while minimizing animal use.[8] |
| Route | Oral (PO), Intraperitoneal (IP) | To assess systemic exposure and potential first-pass metabolism. |
| Observation Period | 14 days | Allows for the detection of delayed toxicities. |
| Key Endpoints | Clinical signs, body weight changes, mortality, MTD determination | To establish a safe dose range for future studies.[6] |
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for correlating its concentration in the body with its pharmacological effects.[9]
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Use cannulated rats (e.g., jugular vein cannulation) to allow for serial blood sampling from the same animal.
-
Dosing: Administer a single, non-toxic dose of the compound (determined from the MTD study) via the intended route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.
-
PK Parameter Calculation: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL/F | Apparent total body clearance |
| Vd/F | Apparent volume of distribution |
Phase 2: Efficacy Evaluation in Disease Models
Based on the known activities of cinnamic acid derivatives, potential therapeutic areas for this compound include inflammation and cancer.[2][4] The selection of appropriate animal models is paramount for demonstrating proof-of-concept.[10]
Anti-Inflammatory Activity
Animal Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[11]
Protocol:
-
Animal Grouping: Group rats (n=6-8 per group) for vehicle control, positive control (e.g., indomethacin), and multiple doses of the test compound.
-
Dosing: Administer the test compound or controls orally 1 hour before inducing inflammation.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Anticancer Activity
Animal Model: Xenograft Tumor Model in Immunocompromised Mice
This model is a cornerstone of preclinical cancer drug development, allowing for the evaluation of a compound's effect on human tumor growth in an in vivo setting.[12]
Protocol:
-
Cell Line Selection: Choose a relevant human cancer cell line (e.g., a breast cancer line like MCF-7 or a colon cancer line like HCT116) based on in vitro cytotoxicity data (e.g., from an MTT assay).[4]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously implant a suspension of the selected cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, positive control, and test compound doses).
-
Dosing: Administer the treatments daily (or as determined by PK data) for a specified period (e.g., 21-28 days).
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Body weight, clinical observations, and tumor weight at the end of the study.
-
Phase 3: Preliminary Toxicology and Safety Pharmacology
A repeat-dose toxicology study is necessary to assess the safety profile of the compound upon longer-term administration.[5][7]
Protocol: 14-Day Repeat-Dose Toxicology Study in Rats
-
Study Design: Administer three dose levels (low, mid, and high) of the compound and a vehicle control to groups of rats (n=5-10 per sex per group) daily for 14 days.[6]
-
Clinical Monitoring: Conduct daily clinical observations and record body weight and food consumption regularly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.[5]
-
Pathology: Perform a full necropsy on all animals. Record organ weights and collect a comprehensive set of tissues for histopathological examination.[5]
| Parameter | Assessments |
| Hematology | Red and white blood cell counts, platelets, hemoglobin, hematocrit |
| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes |
| Histopathology | Microscopic examination of major organs and tissues for signs of toxicity |
Visualizations
Caption: A high-level overview of the in vivo experimental workflow.
Conclusion and Future Directions
This comprehensive guide outlines a systematic and scientifically grounded approach to the in vivo evaluation of this compound. By following these phased protocols, researchers can efficiently gather the critical data needed to establish a preliminary safety and efficacy profile for this novel compound. The results of these studies will be instrumental in making informed decisions about its potential for further development as a therapeutic agent. Future investigations may include more specialized disease models, chronic toxicology studies, and the exploration of potential underlying mechanisms of action.
References
- Noble Life Sciences. (n.d.). Toxicology Study Design Considerations.
- Ishisaka, A., et al. (2021). Pharmacokinetics and metabolism of cinnamic acid derivatives and flavonoids after oral administration of Brazilian green propolis in humans. RSC Publishing.
- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
- Tavares, L., et al. (n.d.).
- Semantic Scholar. (n.d.). Cinnamic acid derivatives: An ERA.
- El-Kafrawy, S. A., et al. (2017).
- Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies.
- Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation.
- Patil, K. R., et al. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- ResearchGate. (2025). Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats | Request PDF.
- upums. (n.d.). PRE CLINICAL TOXICOLOGICAL STUDIES.
- ResearchGate. (2025). Animal models of gastrointestinal inflammation and cancer.
- National Center for Biotechnology Information. (n.d.). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
- MDPI. (n.d.). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery.
- National Center for Biotechnology Information. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development.
- MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
- YouTube. (2022). Webinar: Designing Your In Vivo Studies.
- Benchchem. (n.d.). A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery.
- Open Access Pub. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches.
- MDPI. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy.
- ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study.
- ACS Publications. (n.d.). Interaction of Cinnamic Acid Derivatives with Commercial Hypoglycemic Drugs on 2-Deoxyglucose Uptake in 3T3-L1 Adipocytes | Journal of Agricultural and Food Chemistry.
- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 3-(Trifluoromethoxy)cinnamic Acid and Other Cinnamic Acids.
- National Center for Biotechnology Information. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives.
- ResearchGate. (2025). In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity.
- MDPI. (n.d.). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.
- PubMed. (1958). Studies on fluorinated pyrimidines. III. The metabolism of 5-fluorouracil-2-C14 and 5-fluoroorotic-2-C14 acid in vivo.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
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Troubleshooting & Optimization
Overcoming solubility issues of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid in aqueous solutions
Technical Support Center: 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and experimental protocols necessary to overcome these issues effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental physicochemical properties of this compound that govern its solubility.
Q1: Why is my this compound not dissolving in neutral aqueous solutions like water or PBS (pH 7.4)?
A1: The poor aqueous solubility of this compound is a direct result of its molecular structure. It is a classic example of a "brick dust" molecule, where strong intermolecular forces in its crystal lattice and high lipophilicity prevent it from readily dissolving in water.
-
Lipophilic Moieties: The structure contains several non-polar, hydrophobic groups:
-
Aromatic Ring: The core phenyl ring is inherently hydrophobic.
-
Trifluoromethyl (-CF3) Group: This is a potent lipophilicity enhancer. The trifluoromethyl group is known to increase a molecule's ability to partition into lipids and can significantly boost lipophilicity.[1][2][3]
-
Methyl (-CH3) Group: This group also contributes to the overall hydrophobicity.
-
-
Carboxylic Acid Group: While the carboxylic acid (-COOH) is a polar group, its contribution to solubility is limited when it is in its neutral, protonated form at acidic or neutral pH.[4]
Collectively, these features give the molecule a highly non-polar character, making it energetically unfavorable to break apart its crystal structure and interact with polar water molecules.
Q2: What is the estimated pKa of this compound, and how does it affect solubility?
A2: While the exact experimental pKa of this specific molecule is not widely published, we can estimate it based on its parent structure, cinnamic acid. Cinnamic acid has a pKa of approximately 4.4.[4][5][6] The substituents on the phenyl ring will modulate this value. The fluoro and trifluoromethyl groups are strongly electron-withdrawing, which tends to stabilize the carboxylate anion, thereby making the acid stronger (i.e., lowering the pKa). A reasonable estimate for the pKa of this compound would be in the range of 3.8 to 4.3.
This pKa value is critical for a pH-based solubilization strategy. The relationship between pH, pKa, and the ratio of the ionized (soluble) to un-ionized (insoluble) forms of the acid is described by the Henderson-Hasselbalch equation .[7][8][9]
-
At pH < pKa: The compound will be predominantly in its neutral, protonated (-COOH) form, which is poorly soluble.
-
At pH > pKa: The compound will deprotonate to form the carboxylate salt (-COO⁻), which is an ion and thus significantly more water-soluble.[10]
Therefore, by raising the pH of the solution to at least 1.5-2 units above the estimated pKa (e.g., pH > 6.0), you can dramatically increase its solubility.
Q3: Can I use a small amount of an organic solvent like DMSO to create a stock solution first?
A3: Yes, this is a very common and effective technique known as co-solvency.[11][12] this compound will be freely soluble in many organic solvents. You can first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), ethanol, or N,N-Dimethylformamide (DMF), to create a high-concentration stock solution. This stock can then be serially diluted into your aqueous experimental medium.
Crucial Consideration: Be mindful of the final concentration of the organic co-solvent in your assay. High concentrations of solvents like DMSO can be toxic to cells or interfere with biological assays. It is standard practice to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%, in cell-based experiments. Always run a vehicle control (your final aqueous medium containing the same percentage of the co-solvent) to account for any solvent effects.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides step-by-step methods to systematically address solubility issues.
Method 1: pH-Mediated Solubilization Protocol
This is the preferred first-line approach for acidic compounds as it avoids organic solvents. The goal is to form a soluble carboxylate salt.
Principle: By preparing the solution with a base, we shift the equilibrium from the insoluble acid form to the highly soluble salt form.
Caption: pH-dependent equilibrium of the cinnamic acid derivative.
Step-by-Step Protocol:
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Prepare a Basic Solution: Instead of adding the compound directly to water, add it to a dilute basic solution. A common choice is 0.1 M NaOH.
-
Molar Equivalents: For complete conversion to the salt, you need at least one molar equivalent of NaOH for each equivalent of your acidic compound. It is often practical to start by adding approximately 50-75% of the final desired volume of water, then adding a calculated amount of a concentrated NaOH stock (e.g., 1 M) to ensure the pH remains basic.
-
Dissolution: Gently vortex or sonicate the mixture. The compound should dissolve as it is neutralized to form the sodium salt.
-
pH Adjustment (Optional): Once the compound is fully dissolved, you can carefully adjust the pH downwards using dilute HCl if your experiment requires a specific pH. Be cautious: if you lower the pH below the compound's pKa, it will precipitate out of solution. This method is most suitable for experiments that can be conducted at neutral or slightly basic pH.
-
Final Volume: Bring the solution to the final desired volume with your aqueous buffer (e.g., PBS or TRIS). Ensure the final pH of the solution is compatible with your experimental system and maintains the compound's solubility.
Method 2: Co-Solvent System Protocol
This method is used when pH modification is not suitable for the experimental conditions.
Principle: The co-solvent reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic compound to dissolve.[13]
Step-by-Step Protocol:
-
Select a Co-solvent: Choose a water-miscible organic solvent appropriate for your experiment. See the table below for common options.
-
Prepare Concentrated Stock: Weigh your compound and dissolve it in the smallest practical volume of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-100 mM). Ensure complete dissolution, using gentle warming (to 37°C) or sonication if necessary.
-
Perform Serial Dilutions: Dilute this primary stock solution into your final aqueous experimental buffer. It is critical to add the stock solution to the buffer (and not the other way around) while vortexing to avoid localized high concentrations that can cause precipitation.
-
Monitor for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If observed, you may need to lower the final concentration or increase the percentage of the co-solvent.
Table 1: Comparison of Common Co-solvents
| Co-Solvent | Typical Starting % (v/v) in Final Medium | Pros | Cons / Considerations |
| DMSO | < 0.5% | Excellent solubilizing power for a wide range of compounds.[12] | Can be toxic to cells at >0.5%. May interfere with some enzymatic assays. |
| Ethanol | < 1-2% | Biocompatible at low concentrations, volatile. | Less powerful solubilizer than DMSO for highly lipophilic compounds. |
| PEG 400 | < 5% | Low toxicity, often used in in-vivo formulations. | Can be viscous. May affect cell membranes at higher concentrations. |
| DMF | < 0.5% | Strong solubilizing power. | Higher toxicity profile than DMSO; use with caution in cell-based work. |
Method 3: Formulation with Cyclodextrins
This advanced method is ideal for in-vivo studies or when avoiding organic solvents and pH shifts is critical.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] The hydrophobic this compound molecule can become encapsulated within the cyclodextrin's non-polar cavity, forming a water-soluble "inclusion complex".[16][17][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[17][19][20]
Caption: Workflow for solubilization using cyclodextrins.
Step-by-Step Protocol (Stirring Method):
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD. Concentrations of 10-40% (w/v) are common starting points.
-
Add Compound: Add the weighed powder of your cinnamic acid derivative directly to the HP-β-CD solution. An excess of the solid compound is typically added to ensure saturation.
-
Equilibrate: Tightly seal the container and stir the suspension vigorously at room temperature for 24-72 hours. This extended time is necessary to allow the system to reach equilibrium as the drug molecules partition into the cyclodextrin cavities.
-
Separate Undissolved Compound: After equilibration, filter the suspension through a 0.22 µm syringe filter to remove any undissolved solid.
-
Determine Concentration: The clear filtrate now contains your solubilized compound. The exact concentration must be determined analytically using a validated method such as HPLC-UV or UV-Vis spectrophotometry against a standard curve. This step is crucial for accurate dosing.
References
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK, 3(4), 359-362. Available from: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. Available from: [Link]
-
Gothoskar, A. V. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(4), 442-447. Available from: [Link]
-
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. Available from: [Link]
-
Gothoskar, A. V. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(4), 442-447. Available from: [Link]
-
Ladjouzi, A., et al. (2010). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 50(4), 594-602. Available from: [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Available from: [Link]
-
List of cinnamic acid derivatives with their corresponding acid dissociation constant pKa. (2024). ResearchGate. Available from: [Link]
-
Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]
-
Solubility studies of trans-cinnamic acid in mixed solvents. (n.d.). CORE. Available from: [Link]
-
Pharmacokinetics. (n.d.). AccessPhysiotherapy. Available from: [Link]
-
Cinnamic Acid. (n.d.). PubChem. Available from: [Link]
-
Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015). ResearchGate. Available from: [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. (2004). ResearchGate. Available from: [Link]
-
Cinnamic Acid – High Purity. (n.d.). Consolidated Chemical. Available from: [Link]
-
Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Pharmaceutics, 12(8), 769. Available from: [Link]
-
Wang, Y., et al. (2021). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. ACS Omega, 6(4), 2849-2859. Available from: [Link]
-
Soluble, hydroxypropyl-etherified, β-cyclodextrin (HPβCD) for the removal of phenol group compounds. (n.d.). NextGenRnD Solution. Available from: [Link]
-
Ordon, M., et al. (2022). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. Antioxidants, 11(11), 2200. Available from: [Link]
-
Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications. (2025). Hylanda Chemical. Available from: [Link]
-
Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 373. Available from: [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2021). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. ACS Omega, 6(4), 2849-2859. Available from: [Link]
-
Sharma, N., & Nanda, A. (2010). Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol. Iranian Journal of Pharmaceutical Research, 8(3), 147-154. Available from: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Available from: [Link]
-
Maximizing Drug Solubility: The Role of (2-Hydroxypropyl)-β-Cyclodextrin. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. Available from: [Link]
-
4-Fluorocinnamic acid. (n.d.). PubChem. Available from: [Link]
-
Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. (2022). Open Research@CSIR-NIScPR. Available from: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the solubility of cinnamic acid in water? - Blog [sinoshiny.com]
- 5. Cinnamic acid | 621-82-9 [chemicalbook.com]
- 6. trans-Cinnamic acid | 140-10-3 [chemicalbook.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
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- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. medchemexpress.com [medchemexpress.com]
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- 14. nextgenrnd.com [nextgenrnd.com]
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- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
Introduction
Welcome to the technical support guide for the synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this specific fluorinated cinnamic acid derivative. Cinnamic acids substituted with fluorine and trifluoromethyl groups are of significant interest in medicinal chemistry and materials science due to the unique electronic and metabolic properties these moieties impart.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic methodologies for analogous compounds. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction yield, and ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for synthesizing this compound?
A1: The synthesis of cinnamic acid and its derivatives is well-established in organic chemistry. For the target molecule, starting from 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde, the most recommended methods are the Knoevenagel-Doebner Condensation and the Perkin Reaction .[2]
-
Knoevenagel-Doebner Condensation: This is often the preferred method. It involves the reaction of the starting aldehyde with malonic acid in the presence of a weak base like pyridine or piperidine.[3][4] This method generally proceeds under milder conditions than the Perkin reaction and often gives higher yields, especially for aldehydes with electron-withdrawing groups.[5]
-
Perkin Reaction: This classic method uses an acid anhydride (e.g., acetic anhydride) and the corresponding carboxylate salt (e.g., sodium acetate) as a base.[6][7][8] It typically requires high temperatures (150-180°C) and can sometimes lead to the formation of side products.[5][9]
-
Heck Reaction: While a powerful C-C bond-forming reaction, the Heck reaction involves palladium catalysis to couple an aryl halide with an acrylate.[10][11][12] This would require a different starting material (e.g., 1-bromo-4-fluoro-3-methyl-5-(trifluoromethyl)benzene) and is generally more complex and costly for this specific transformation.
Troubleshooting Guide: Low Reaction Yield
Low yield is one of the most common issues encountered in organic synthesis.[13] The following sections address potential causes and solutions specific to the synthesis of this compound.
Q2: I am using the Knoevenagel-Doebner condensation and my yield is poor. What should I investigate?
A2: The Knoevenagel-Doebner condensation is an equilibrium-driven process. Several factors can lead to low conversion or product loss.
Troubleshooting Workflow for Knoevenagel-Doebner Condensation
Caption: Troubleshooting flowchart for low yield in Knoevenagel-Doebner synthesis.
Potential Causes & Solutions:
-
Reagent Quality and Stoichiometry:
-
Cause: Impurities in the 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde or wet malonic acid can inhibit the reaction. Incorrect molar ratios are a common error.[9][13]
-
Solution: Ensure the aldehyde is pure (recrystallize or distill if necessary). Use dry, high-purity malonic acid. A slight excess of malonic acid (1.1 to 1.5 equivalents) is often beneficial.
-
-
Catalyst Inactivity:
-
Cause: The amine base (catalyst) may have degraded over time. An insufficient amount of catalyst will slow the reaction.
-
Solution: Use a fresh bottle of pyridine or piperidine. Typically, a catalytic amount is sufficient, but for slow reactions, increasing the amount or using it as the solvent can be effective.[14]
-
-
Suboptimal Reaction Conditions:
-
Cause: The initial condensation may be slow, or the subsequent decarboxylation may be incomplete. The reaction requires heat to drive the elimination of water and CO2.[3]
-
Solution: Ensure the reaction is heated appropriately. Refluxing in a solvent like pyridine or toluene is common. Monitor the reaction by TLC to determine the optimal reaction time. Forcing the reaction for too long at high temperatures can lead to side products.
-
-
Inefficient Workup and Purification:
-
Cause: The product might be partially soluble in the aqueous phase during workup. Incomplete precipitation upon acidification or using a suboptimal recrystallization solvent can lead to significant product loss.[13]
-
Solution: After quenching the reaction, pour it onto ice and concentrated acid.[14] Ensure the pH is sufficiently low (~1-2) to fully protonate the carboxylate. If the product does not precipitate cleanly, extract it with an organic solvent like ethyl acetate. For recrystallization, perform small-scale solvent screening to find a system that provides high recovery of pure crystals.
-
Q3: My Perkin reaction is producing a dark, tar-like substance with low yield. What's happening?
A3: The formation of dark, resinous materials is a known issue in Perkin reactions, especially with substituted aldehydes at high temperatures.[9]
Potential Causes & Solutions:
-
Self-Condensation/Polymerization:
-
Cause: At the high temperatures required for the Perkin reaction (>160°C), aldehydes can undergo self-condensation or polymerization, catalyzed by the basic conditions.[9] This is particularly true for aldehydes that lack α-hydrogens.
-
Solution: Maintain careful temperature control. Do not overheat the reaction mixture. Ensure a homogenous mixture through efficient stirring to avoid localized hot spots.
-
-
Impure or Wet Reagents:
-
Cause: The sodium or potassium acetate catalyst must be anhydrous. Any moisture can interfere with the reaction and promote side reactions. Acetic anhydride should also be pure and colorless.
-
Solution: Use freshly fused and finely powdered anhydrous sodium or potassium acetate.[15] Use a fresh, high-purity grade of acetic anhydride.
-
-
Reaction Time:
-
Cause: Prolonged heating increases the likelihood of decomposition and side-product formation.[16]
-
Solution: Monitor the reaction's progress using TLC. Once the starting aldehyde is consumed, proceed with the workup. It is often better to accept a slightly incomplete conversion than to degrade the product with excessive heating.
-
Experimental Protocols & Data
Recommended Protocol: Knoevenagel-Doebner Synthesis
This protocol is a recommended starting point, adapted from established procedures for similar aromatic aldehydes.[14][17]
Reaction Scheme:
Caption: General scheme for the Knoevenagel-Doebner synthesis of the target molecule.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3-5 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq).
-
Reaction: Heat the mixture to reflux (typically 90-115°C) and stir for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting aldehyde.
-
Quenching: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture onto a mixture of crushed ice (approx. 10x the volume of pyridine used) and concentrated hydrochloric acid until the pH is ~1-2.
-
Isolation: A solid precipitate should form. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure this compound.
-
Characterization: Dry the purified product under vacuum. Determine the yield and confirm its identity and purity via melting point, NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry.
Table 1: Recommended Reaction Parameters (Knoevenagel-Doebner)
| Parameter | Recommended Value | Rationale / Notes |
| Aldehyde:Malonic Acid | 1 : 1.2 | A slight excess of malonic acid drives the reaction forward. |
| Base Catalyst | Piperidine in Pyridine | Piperidine is a stronger base and effective catalyst; pyridine acts as both a base and a solvent.[3] |
| Temperature | 90 - 115 °C (Reflux) | Sufficient energy is needed to promote condensation and subsequent decarboxylation. |
| Reaction Time | 2 - 4 hours | Monitor by TLC. Prolonged heating can cause discoloration. |
| Workup pH | 1 - 2 | Ensures complete protonation of the cinnamic acid for precipitation. |
Purification and Characterization
Q4: My crude product is an oil/is difficult to crystallize. What purification strategies can I use?
A4: If direct crystallization fails, several other techniques can be employed.
-
Solvent Screening for Recrystallization: The issue is often finding the right solvent. Test a variety of solvents (e.g., heptane, toluene, ethyl acetate, ethanol, water, and mixtures thereof) on a small scale to find conditions where the product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for purification.[18]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The acidity of the product may cause streaking on the column; adding a small amount of acetic acid (0.5-1%) to the eluent can often resolve this.
-
-
Acid-Base Extraction:
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The desired cinnamic acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind.
-
Separate the layers, and then re-acidify the aqueous layer with HCl to precipitate the pure product. Filter to collect.
-
Q5: What are the key spectroscopic features to confirm the product's identity?
A5: A combination of NMR spectroscopy and Mass Spectrometry is essential.
-
¹H NMR: Expect to see characteristic doublets for the vinyl protons of the trans-alkene, typically in the range of 6.3-6.8 ppm and 7.6-8.1 ppm with a large coupling constant (J ≈ 16 Hz). Aromatic protons will appear in the aromatic region, and a broad singlet for the carboxylic acid proton will be present (>10 ppm), which is D₂O exchangeable.
-
¹³C NMR: Look for the carbonyl carbon of the carboxylic acid (~170 ppm) and the two alkene carbons.
-
¹⁹F NMR: A key technique for this molecule. Expect two signals: one for the single fluorine on the ring and another for the trifluoromethyl group, with characteristic splitting patterns.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of C₁₀H₆F₄O₂ (234.15 g/mol ) should be observed.
References
-
Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. 6
-
BYJU'S. Perkin Reaction Mechanism.
-
Wikipedia. Perkin reaction.
-
Alfa Chemistry. Knoevenagel Condensation.
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S. K. T. Yadav, et al. (2014). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Journal of the Korean Chemical Society.
-
Wall, V. M., et al. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review.
-
BenchChem. (2025). Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives.
-
Slideshare. Introduction to Perkin reaction its mechanism and examples.
-
Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry.
-
SciSpace. synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
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Bulletin of Environment, Pharmacology and Life Sciences. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.
-
Asian Journal of Chemistry. A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst.
-
Liyana Pathiranage, A. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education.
-
Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis.
-
ResearchGate. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale.
-
Journal of Chemical and Pharmaceutical Research. Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities.
-
Google Patents. Method for obtaining high-purity cinnamic acid.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
-
BenchChem. (2025). Common side reactions in the synthesis of 2-Nitrocinnamic acid.
-
Organic Chemistry Portal. Heck Reaction.
-
Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities.
-
ResearchGate. Extraction and purification of Cinnamic acid from Cinnamon bark (Cinnamon aromaticum )and detection of Antioxidant effects against Cyclophosphamide in mice.
-
Journal of Crystallization Process and Technology. Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes.
-
Google Patents. The preparation method of m-trifluoromethyl cinnamic acid.
-
PrepChem.com. Synthesis of 3-(trifluoromethyl) cinnamic acid.
-
Oakwood Chemical. 4-Fluoro-3-(trifluoromethyl)cinnamic acid.
-
Molecules. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
-
Chemistry Online. Synthesis of cinnamic acid.
-
BenchChem. troubleshooting low yield in Aldol condensation.
-
Simson Pharma Limited. 4-3 fluoro Methyl Cinnamic Acid.
-
Chem-Impex. 4-(Trifluoromethyl)cinnamic acid.
-
Open Research@CSIR-NIScPR. Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid.
-
ResearchGate. Revised mechanism and improved methodology for the Perkin condensation.
-
Sciencemadness Discussion Board. Need help with the Perkin condensation reaction.
-
PubChem. 3-fluoro-5-(trifluoromethyl)cinnamic acid.
-
Semantic Scholar. Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.
-
National Institutes of Health. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
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- 5. jocpr.com [jocpr.com]
- 6. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 7. byjus.com [byjus.com]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
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- 11. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Ca...: Ingenta Connect [ingentaconnect.com]
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Minimizing off-target effects of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid in cell culture
Technical Support Center: 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
A Senior Application Scientist's Guide to Minimizing Off-Target Effects in Cell Culture
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound. As a novel small molecule, understanding its behavior in complex biological systems is paramount for generating reproducible and reliable data. This resource provides foundational knowledge, troubleshooting guides, and best practices to help you anticipate and mitigate potential off-target effects during your cell culture experiments.
Part 1: Foundational Understanding of the Compound
What is this compound?
This compound belongs to the class of cinnamic acid derivatives. Cinnamic acid and its analogues are naturally occurring aromatic carboxylic acids found in various plants and are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties[1]. The specific substitutions on this compound's phenyl ring are designed to enhance its pharmacological profile:
-
Trifluoromethyl (-CF3) Group: This is a highly electronegative and lipophilic moiety. In medicinal chemistry, the addition of a -CF3 group often improves a compound's metabolic stability, membrane permeability, and binding affinity to its target protein[2]. It can significantly alter the electronic properties of the molecule, potentially leading to more potent and selective interactions.
-
Fluoro (-F) and Methyl (-CH3) Groups: These substitutions further modulate the compound's steric and electronic properties, influencing its solubility, distribution, and interaction with target proteins.
Given its structure, this compound is likely being investigated for its potential as a modulator of specific cellular pathways, possibly related to inflammation or cell proliferation[3].
Why are Off-Target Effects a Primary Concern?
Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target. For a novel compound, these effects are unknown and can lead to:
-
Unexpected Cytotoxicity: Cell death or growth inhibition may not be related to the on-target activity but rather to the compound's effect on essential cellular machinery.
-
Irreproducible Results: Off-target effects can vary significantly between different cell lines due to variations in the expression levels of the off-target proteins.
Therefore, a rigorous, self-validating experimental approach is crucial to ensure that the observed biological effects are genuinely linked to the intended target.[4]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for this compound and what is the maximum concentration I should use in my cell culture medium?
A1: Like most small hydrophobic molecules, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). For cell culture experiments, the final concentration of DMSO in the medium should ideally be kept below 0.1% (v/v) to avoid solvent-induced artifacts. The working concentration of the compound itself must be determined empirically for each cell line and assay through a dose-response experiment.
Q2: At what point in my research should I start thinking about off-target effects?
A2: From the very beginning. Target validation and off-target screening are integral to the early stages of drug discovery and preclinical research[4]. Before committing to extensive mechanistic studies, it is critical to establish a clear link between the compound, its intended target, and the observed phenotype.
Q3: Are all cinnamic acid derivatives prone to the same off-target effects?
A3: Not necessarily. While they share a common scaffold, the specific substitutions on the phenyl ring and acrylic acid group dictate the binding selectivity.[1] Even minor structural changes can significantly alter the affinity for on- and off-target proteins. Therefore, data from other cinnamic acid derivatives should be used as a guide, not as a definitive predictor of this compound's behavior.
Part 3: Troubleshooting Guide for Unexpected Results
This section addresses specific issues you may encounter and provides a logical framework for diagnosing the problem.
Q4: I'm observing significant cytotoxicity at concentrations where I expect to see a specific phenotypic change. How can I determine if this is an on-target or off-target effect?
A4: This is a common and critical challenge. The key is to systematically decouple the desired phenotype from generalized cytotoxicity.
Causality Explained: On-target toxicity occurs when the inhibition of the intended protein is inherently detrimental to the cell. Off-target toxicity occurs when the compound affects other essential proteins or pathways.
Troubleshooting Workflow:
-
Precise Dose-Response Analysis: Perform a detailed dose-response curve (e.g., 8-12 points, log scale) and measure both cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) and the desired on-target effect (e.g., inhibition of a specific phosphorylation event via Western blot, or a reporter assay).
-
Determine Therapeutic Window: Plot both curves on the same graph. An ideal compound will show a clear window between the EC50 (effective concentration for the desired phenotype) and the CC50 (cytotoxic concentration). If these values are very close, it suggests either on-target toxicity or a potent off-target liability.
-
Use a Negative Control Compound: Synthesize or obtain a structurally similar analogue of this compound that is predicted to be inactive against the primary target. If this inactive analogue still causes cytotoxicity, it strongly implicates an off-target effect related to the chemical scaffold.
-
Target-Specific Validation: Use a target-centric approach to confirm the phenotype. For example, use siRNA or CRISPR/Cas9 to knock down or knock out the intended target protein. If this genetic perturbation phenocopies the effect of the compound (without causing the same level of broad cytotoxicity), it provides strong evidence for an on-target mechanism.[5]
Q5: My results with the compound are highly variable between different cell lines. Why is this happening?
A5: This variability is often a hallmark of off-target effects.
Causality Explained: Different cell lines have distinct transcriptomic and proteomic profiles. If an off-target protein is highly expressed in one cell line but absent in another, the compound's effect will vary accordingly. The primary target's expression level or its importance in a given cell's signaling network can also differ.
Troubleshooting Workflow:
-
Confirm Target Expression: Before treating, verify that your primary target is expressed at comparable levels across the cell lines you are using (via Western blot or qPCR).
-
Comparative Dose-Response: Run parallel dose-response experiments in the different cell lines. A significant shift in potency (EC50) could be due to differences in target dependency or off-target expression.
-
Hypothesize Potential Off-Targets: If one cell line is particularly sensitive, consider what makes it unique. For example, if you are studying a potential anti-inflammatory compound and it is highly toxic to macrophages but not fibroblasts, it might be hitting a protein specific to the myeloid lineage. Cinnamic acid derivatives have been linked to pathways like the NLRP3 inflammasome, which is highly active in immune cells.[6][7]
-
Unbiased 'Omics' Approach: For critical projects, consider running proteomic or transcriptomic analysis on a sensitive vs. a resistant cell line to identify differentially expressed proteins that could serve as potential off-target candidates.
Q6: How can I definitively prove that my compound is engaging its intended target inside the cell?
A6: Observing a downstream phenotype is not enough; you must demonstrate direct physical interaction between the compound and its target in a cellular context.
Causality Explained: A compound can inhibit a pathway indirectly. For example, it could inhibit a kinase that lies upstream of your intended target, leading to the same downstream result. Direct target engagement assays provide evidence of a physical binding event.
Recommended Methods:
-
Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that when a small molecule binds to its target protein, it can increase the protein's stability and resistance to protease degradation.[8] By incubating cell lysate with your compound and then treating it with a protease like pronase, you can detect target engagement by observing a protected band of your target protein on a Western blot compared to the vehicle-treated control.
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the concept that a protein's thermal stability increases when its ligand is bound. By heating cell lysates or intact cells treated with your compound to various temperatures, you can assess the amount of soluble (non-denatured) target protein remaining via Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Target Validation Workflow
The following diagram outlines the logical flow for confirming that an observed cellular phenotype is a direct result of on-target engagement.
Caption: Workflow for On-Target vs. Off-Target Effect Validation.
Part 4: Experimental Protocols & Data Tables
Protocol: Dose-Response Cytotoxicity Assay (MTT-based)
This protocol provides a framework for determining the CC50 of the compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle-only (e.g., 0.2% DMSO) control and a "cells only" (no treatment) control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results using a non-linear regression (log[inhibitor] vs. response) to calculate the CC50.
Table: Key Control Experiments
Proper controls are the foundation of a self-validating study. Use this table as a checklist.
| Control Type | Purpose | Rationale |
| Vehicle Control | To control for the effects of the solvent (e.g., DMSO). | Ensures the observed phenotype is not an artifact of the solvent used to dissolve the compound. |
| Inactive Analogue | To control for off-target effects of the chemical scaffold. | A structurally similar but biologically inactive molecule helps differentiate scaffold-specific effects from target-specific effects. |
| Positive Control | To validate assay performance. | A known inhibitor or activator of the pathway ensures the assay is working as expected. |
| Genetic Control | To link the compound's effect to a specific gene product. | Knockdown or knockout of the target should mimic the compound's effect, validating the target's role in the phenotype.[9] |
Hypothetical Signaling Pathway: On-Target vs. Off-Target Interaction
Many cinnamic acid derivatives are explored for their anti-inflammatory properties, often targeting kinases in inflammatory pathways. A potential off-target could be an enzyme involved in apoptosis, such as a caspase.[3][10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting the NLRP3 Inflammasome | MDPI [mdpi.com]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid for experimental use
Welcome to the technical support resource for 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into enhancing the stability of this compound for experimental use. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established scientific principles.
I. Core Concepts: Understanding the Molecule's Stability Profile
This compound is a complex molecule with several functional groups that dictate its reactivity and stability: the acrylic acid moiety, the aromatic ring, and the halogen substituents (fluoro and trifluoromethyl groups). The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the entire molecule, impacting its stability.[1] Cinnamic acids, in general, are susceptible to photodegradation, which can manifest as cis-trans isomerization or cycloaddition, especially under UV light exposure.[2][3]
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, the solid compound should be stored in a cool, dark, and dry environment. A standard laboratory refrigerator at 2-8°C is recommended for long-term storage.[4] It is crucial to protect the compound from light to prevent potential photodegradation.[2] The container should be tightly sealed to minimize moisture exposure.
Q2: I'm preparing a stock solution. What solvents are recommended, and how should I store the solution?
A2: While specific solubility data for this compound is not extensively published, based on structurally similar compounds like 3-(Trifluoromethoxy)cinnamic acid, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.[5] Aqueous solubility is likely to be limited. For experimental use, prepare fresh solutions whenever possible. If storage is necessary, filter-sterilize the solution and store it in amber vials at 2-8°C for short periods. For longer-term storage, aliquoting and freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.
Q3: My solution has turned slightly yellow after a few days on the benchtop. What could be the cause?
A3: A color change often indicates degradation. Given the cinnamic acid backbone, the most likely cause is photodegradation, especially if the solution was exposed to ambient light.[2] This could involve isomerization from the trans to the cis isomer or other photochemical reactions.[6] It is also possible that minor impurities are degrading. We recommend preparing a fresh solution and ensuring it is protected from light.
Q4: Can I expect this compound to be stable in aqueous buffers at different pH values?
A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. The carboxylic acid moiety will be deprotonated at pH values above its pKa, forming a more water-soluble carboxylate. While this can prevent precipitation, highly alkaline conditions (high pH) may accelerate the degradation of certain functional groups.[5] Conversely, strongly acidic conditions could also potentially lead to hydrolysis or other reactions, although amides are generally more resistant to hydrolysis than esters.[7] For any new experimental protocol, it is essential to determine the compound's stability at the intended pH.
III. Troubleshooting Experimental Instability
This section provides a structured approach to identifying and resolving common stability-related issues during your experiments.
Issue 1: Poor Reproducibility of Bioassay Results
-
Potential Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Before each experiment, verify the purity of your stock solution using a quick analytical method like HPLC-UV.
-
Assess Stability in Assay Buffer: Incubate the compound in your complete assay buffer (including all components like serum, if applicable) for the duration of your experiment. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify any degradation.
-
Evaluate Light Exposure: Repeat a pilot experiment with and without stringent light protection (e.g., using amber plates, covering with foil) to determine if photodegradation is a contributing factor. Cinnamic acid derivatives are known to be light-sensitive.[2]
-
Issue 2: Precipitation of the Compound in Aqueous Media
-
Potential Cause: Low aqueous solubility of the compound, especially at a pH below its pKa.
-
Troubleshooting Steps:
-
Adjust pH: If your experimental conditions permit, increasing the pH of the buffer will deprotonate the carboxylic acid, increasing its solubility.
-
Use a Co-solvent: A small percentage of a water-miscible organic solvent like DMSO or ethanol can be used to maintain solubility. However, always run a vehicle control to ensure the co-solvent does not affect your experimental model.
-
Determine Solubility: Perform a simple solubility test in your intended buffer system to establish the working concentration limits.
-
Issue 3: Suspected Incompatibility with Other Reagents
-
Potential Cause: Chemical reaction between your compound and other components in the formulation or assay.
-
Troubleshooting Steps:
-
Review Reagent Chemistry: Avoid strongly basic or oxidizing agents in your experimental setup, as these are generally incompatible with cinnamic acid derivatives.[5]
-
Binary Compatibility Study: Prepare solutions of your compound with each individual reagent it will come into contact with. Analyze these binary mixtures after a relevant incubation period to check for the appearance of new peaks or a decrease in the parent compound peak by HPLC.
-
IV. Protocols for Stability Assessment
To ensure the scientific integrity of your results, we strongly recommend performing a forced degradation study to understand the stability profile of this compound. This involves subjecting the compound to a range of stress conditions.
Forced Degradation Protocol
This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions (as per ICH guidelines):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in foil to exclude light.
3. Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples, including a non-stressed control, using a suitable HPLC-UV method.
Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from any potential degradants.
| Parameter | Recommendation | Rationale |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | The acidic modifier helps to ensure good peak shape for the carboxylic acid. A gradient elution is effective in separating compounds with a range of polarities, which is expected from degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV spectrophotometer (scan for λmax, likely around 280-310 nm) | The conjugated system of cinnamic acid should provide strong UV absorbance. |
| Column Temp. | 25-30°C | To ensure reproducible retention times. |
V. Visualization of Key Concepts
Experimental Workflow for Stability Testing
Caption: Potential degradation routes for the target compound.
VI. References
-
Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations. RSC Publishing.
-
Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Canadian Science Publishing.
-
Preventing photodegradation of cinnamic acid during experiments. Benchchem.
-
Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. ResearchGate.
-
SYNTHESIS OF SOME CINNAMIC ACID DERIVATIVES: EFFECT OF GROUPS ATTACHED ON AROMATIC RING TO THE REACTIVITY OF BENZALDEHYDE. ResearchGate.
-
Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. ResearchGate.
-
Cinnamic Acid Derivatives and Their Biological Efficacy. PMC - PubMed Central.
-
Safety Data Sheet. BASF.
-
Enhancing Acrylic Resin's Resistance to Hydrolysis. Patsnap Eureka.
-
16642-92-5 | trans-4-(Trifluoromethyl)cinnamic acid. ChemScene.
-
4-fluoro-3-(trifluoromethyl)cinnamic acid. Chemsrc.com.
-
4-Fluorocinnamic acid 99 459-32-5. Sigma-Aldrich.
-
Acrylic Acid | CH2CHCOOH | CID 6581. PubChem.
-
4-(Trifluoromethyl)cinnamic acid. Chem-Impex.
-
Hydrolytic stability of methacrylamide in acidic aqueous solution. PubMed.
-
Why is cinnamic acid ortho/para directing?. Quora.
-
4-Fluorocinnamic acid | C9H7FO2 | CID 1530234. PubChem - NIH.
-
4-Fluoro-3-(trifluoromethyl)cinnamic acid. Oakwood Chemical.
-
Acrylic acid. Wikipedia.
-
Electron-Transfer Reaction of Cinnamic Acids and Their Methyl Esters with the DPPH. Radical in Alcoholic Solutions | Request PDF. ResearchGate.
-
Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR.
-
Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. PMC.
-
An In-depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethoxy)cinnamic Acid. Benchchem.
-
2-Fluoro-5-(trifluoromethyl)cinnamic acid. MySkinRecipes.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Hydrolytic stability of methacrylamide in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in biological assays with 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
Technical Support Center: 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
A Senior Application Scientist's Guide to Troubleshooting Inconsistent Assay Results
Welcome to the technical support center for researchers utilizing cinnamic acid derivatives, with a special focus on troubleshooting challenges associated with compounds like this compound. While this specific molecule may be novel or not widely cataloged, its structure—featuring fluoro, methyl, and trifluoromethyl groups—points towards a class of compounds known for their potential therapeutic benefits and, concurrently, for their challenging physicochemical properties in aqueous biological systems.
This guide is structured to provide you, a fellow scientist, with practical, field-proven insights to diagnose and resolve inconsistencies in your biological assays. We will move from high-level FAQs to deep-dive troubleshooting workflows, ensuring that every recommendation is grounded in scientific principles to foster reproducible, high-quality data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns when working with hydrophobic, fluorinated small molecules.
Q1: My assay results show high variability between replicate wells. What is the most likely cause?
A1: High variability with compounds of this class is frequently linked to poor aqueous solubility and compound precipitation.[1] The trifluoromethyl (CF3) and fluoro (F) groups significantly increase the lipophilicity of the cinnamic acid backbone, making it prone to crashing out of solution when a concentrated DMSO stock is diluted into your aqueous assay buffer. This phenomenon, often called "DMSO shock," leads to a non-homogenous distribution of the compound in your assay plate, causing inconsistent results.[2]
Q2: I've observed potent activity in a biochemical (e.g., enzyme inhibition) assay, but this activity disappears in my cell-based assay. What's happening?
A2: This is a classic "biochemical vs. cell-based" discrepancy and typically points to two potential issues:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target. While lipophilic, its structure may not be optimal for passive diffusion, or it could be an unrecognized substrate for cellular efflux pumps.
-
Instability in Culture Media: The complex, protein-rich environment of cell culture media can lead to compound degradation or non-specific binding to serum proteins (like albumin), reducing the effective concentration available to interact with the target cells.[3]
Q3: How can I visually and quickly check if my compound is precipitating in the assay buffer?
A3: A simple method is to prepare a dilution of your compound in the final assay buffer at the highest concentration you plan to test. Transfer this to a clear microplate well and let it sit for the duration of your planned experiment. Visually inspect the well against a dark background for any signs of cloudiness, turbidity, or visible precipitate. For a more sensitive check, you can read the absorbance of the well at a high wavelength (e.g., 600-700 nm) over time; an increase in absorbance suggests light scattering from forming precipitates.[4]
Q4: What is the best practice for preparing and storing my stock solution of this compound?
A4: Given its predicted hydrophobicity, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for your primary stock solution.[5]
-
Preparation: Prepare a high-concentration stock (e.g., 10-20 mM) by dissolving the powder in 100% DMSO. Ensure complete dissolution by vortexing. Gentle warming in a water bath (30-37°C) can aid dissolution, but always check compound stability information first.[6]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to compound degradation or precipitation.[7] Store these aliquots at -20°C or -80°C in tightly sealed vials. A recommended storage duration for DMSO stocks is up to 1 month at -20°C or up to 6 months at -80°C for many compounds.[8]
Section 2: Deep-Dive Troubleshooting Guides
Guide 1: Issue - Poor Reproducibility and High IC50 Variability
Inconsistent IC50 values are a primary indicator of issues with the compound's physical state in the assay. This workflow helps systematically diagnose and solve the problem.
Caption: A decision-tree workflow for troubleshooting inconsistent IC50 values.
Causality Explained:
-
Stock Solution: The foundation of your assay is a perfectly solubilized stock. If the compound has precipitated in the stock vial due to freeze-thaw cycles or poor initial dissolution, all subsequent dilutions will be inaccurate.
-
Dilution Protocol: Many protocols involve serial dilutions in assay buffer or media. For highly hydrophobic compounds, each dilution step into an aqueous environment increases the risk of precipitation. Performing serial dilutions in 100% DMSO before the final "kick-off" dilution into the assay plate minimizes this risk.
-
Final Concentration Solubility: The most critical point is the compound's solubility at its final, highest concentration in the complete assay buffer. Any concentration that exceeds this solubility limit will not be fully dissolved, leading to artificially low potency and high variability.[9] It is crucial to determine this limit and work below it for reliable data.
Guide 2: Issue - High Background Signal
A high background can mask a real biological signal, leading to false negatives or a compressed dynamic range. For fluorinated compounds, autofluorescence is a common culprit.
Q: My compound-treated wells show a high signal even in no-cell/no-enzyme controls. Why?
A: This strongly suggests your compound is autofluorescent. Many aromatic compounds, including cinnamic acid derivatives, can absorb light and emit it in the same wavelength range as common fluorescent probes (e.g., GFP, fluorescein).[10]
Systematic Approach to Deconvoluting High Background:
-
Confirm Autofluorescence: Run a control plate containing only assay buffer and your compound at various concentrations. Read the fluorescence using the same filter sets as your main experiment. A concentration-dependent increase in signal confirms autofluorescence.[11]
-
Change Wavelengths: If possible, shift to a fluorescent probe that excites and emits at a longer wavelength (e.g., red or far-red region). Autofluorescence is often more pronounced at shorter wavelengths (blue/green).[12]
-
Subtract Background: Include a "compound only" control on every plate. The average signal from these wells can be subtracted from your experimental wells. While effective, this can increase variability if the background signal is very high.
-
Assay Technology Switch: If autofluorescence is intractable, consider switching to a non-fluorescence-based detection method, such as a luminescence (e.g., luciferase) or absorbance-based assay, which are less susceptible to this type of interference.
Section 3: Key Experimental Protocols
These protocols provide step-by-step methodologies for the essential troubleshooting experiments discussed.
Protocol 1: Preparation and Handling of Hydrophobic Cinnamic Acid Derivatives
This protocol ensures the reliable preparation of your primary stock solution.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes or glass vials with PTFE-lined caps
-
Calibrated pipettes
-
Vortex mixer
Methodology:
-
Weighing: Accurately weigh the desired amount of the compound powder in a suitable vessel. Perform this in a fume hood, wearing appropriate personal protective equipment (PPE), as cinnamic acid derivatives can be irritants.[13][14]
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve your target stock concentration (e.g., 10 mM).
-
Solubilization: Cap the vial tightly and vortex vigorously for 2-5 minutes.
-
Visual Inspection: Hold the vial up to a light source to ensure there are no visible particulates. The solution should be perfectly clear.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber vials. This prevents photodegradation and contamination from repeated access.[15]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7]
-
Usage: When ready to use, thaw an aliquot completely at room temperature. Vortex gently for 10-15 seconds before pipetting to ensure homogeneity.[6] Do not re-freeze a thawed aliquot.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol determines the practical solubility limit of your compound in the final assay conditions.
Materials:
-
Compound stock solution (10 mM in DMSO)
-
Final assay buffer (including all components: salts, serum, etc.)
-
Clear, 96-well microplate
-
Multichannel pipette
-
Plate reader capable of absorbance measurements
Methodology:
-
Prepare Dilutions: In the 96-well plate, add your assay buffer to multiple wells.
-
Spike with Compound: Add a small volume of your DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all wells and matches your assay conditions (typically ≤0.5%).[16] Include a "buffer + DMSO" only control.
-
Initial Reading (T=0): Immediately after adding the compound, mix the plate gently and read the absorbance at 650 nm (A650). This wavelength is used to measure light scattering from particles, not compound absorbance.
-
Incubate: Cover the plate and incubate under the same conditions as your actual assay (e.g., 37°C for 2 hours).
-
Final Reading (T=final): After the incubation period, read the A650 again.
-
Data Analysis:
-
Calculate the change in absorbance (ΔA650 = A650_final - A650_initial).
-
Plot ΔA650 against the compound concentration.
-
The kinetic solubility limit is the concentration above which you see a sharp increase in ΔA650, indicating that the compound has precipitated out of solution over the course of the experiment. This is the maximum concentration you should use in your assays.
-
| Compound Conc. (µM) | ΔA650 | Observation |
| 0 (DMSO Control) | 0.002 | Clear |
| 10 | 0.003 | Clear |
| 25 | 0.005 | Clear |
| 50 | 0.011 | Slight Haze |
| 100 | 0.085 | Visible Precipitate |
| 200 | 0.250 | Heavy Precipitate |
In this example, the practical solubility limit for the assay duration is approximately 25-50 µM.
References
-
CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Retrieved from [Link]
-
Georgopoulou, D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Cinnamic acid. Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). m-(Trifluoromethyl)cinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Purosolv. (2025). How Solvent Selection Impacts the Stability of Biologics and Injectables. Purosolv. Retrieved from [Link]
-
Wang, S., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. Retrieved from [Link]
-
Box, K. J., et al. (2007). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Fluoro-3-(trifluoromethyl)cinnamic acid. Oakwood Chemical. Retrieved from [Link]
-
Klawitter, J., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Retrieved from [Link]
-
Kuo, C. S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. Retrieved from [Link]
-
Arome Science. (n.d.). Why Solvent Choice Matters in Metabolomics Sample Preparation. Arome Science. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. SciTechnol. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. MDPI. Retrieved from [Link]
-
Lee, S., et al. (2023). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. MDPI. Retrieved from [Link]
-
Biocompare. (2022). Immunoassay Troubleshooting. Biocompare. Retrieved from [Link]
-
Wang, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Retrieved from [Link]
-
Stewart, A. M., et al. (2017). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2004). (PDF) 5-Fluorouracil–dimethyl sulfoxide (1/1). ResearchGate. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Creative Bioarray. Retrieved from [Link]
-
ResearchGate. (2025). In vitro methods to assess drug precipitation. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. MDPI. Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Retrieved from [Link]
-
Unacademy. (n.d.). What Are The Key Factors That Affect Precipitation In Gravimetric Analysis?. Unacademy. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
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- 11. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. m-(Trifluoromethyl)cinnamic acid | C10H7F3O2 | CID 719451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-(三氟甲基)肉桂酸,主要为反式 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. phytotechlab.com [phytotechlab.com]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Metabolic Landscape of Trifluoromethyl-Containing Compounds
A Guide for the Drug Discovery Scientist
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability. However, the assumption of its metabolic inertness is a common pitfall. Under specific physiological conditions, the CF3 group can become a metabolic liability, leading to the formation of reactive intermediates and rapid clearance.
This guide serves as a dedicated resource for researchers encountering challenges with the metabolic instability of trifluoromethyl-containing compounds. Authored from the perspective of a Senior Application Scientist, it provides in-depth, experience-driven answers to common questions, troubleshooting workflows for experimental hurdles, and validated strategies to enhance the stability of your molecules.
Section 1: Frequently Asked Questions - Understanding CF3 Group Metabolism
This section addresses the fundamental principles of why and how trifluoromethyl groups can be metabolized.
Question: I thought the C-F bond was exceptionally strong. Why is my CF3-containing compound showing metabolic instability?
Answer: You are correct that the carbon-fluorine bond is the strongest single bond in organic chemistry. Direct cleavage of a C-F bond is not the primary route of metabolism. Instead, the instability almost always originates from the atom to which the CF3 group is attached (the α-position). The potent electron-withdrawing nature of the CF3 group makes the α-protons more acidic and susceptible to enzymatic oxidation, typically by Cytochrome P450 (CYP) enzymes.
The most common pathway involves the oxidation of the α-carbon, leading to an unstable hemiaminal or carbinol intermediate. This intermediate then readily collapses, expelling the CF3 group as trifluoroacetic acid (TFA) or other metabolites, and modifying the parent molecule, often leading to its inactivation.
Question: What are the primary metabolic pathways I should be aware of for a CF3 group?
Answer: The metabolic fate of a CF3 group is highly dependent on its local chemical environment. However, several well-documented pathways account for the majority of observed instability.
-
Oxidative Defluorination: This is the most prevalent pathway. As described above, CYP-mediated oxidation at the α-carbon (the carbon attached to the CF3 group) is the initiating step. The resulting unstable intermediate collapses, leading to defluorination.
-
Reductive Pathways: Although less common, reductive mechanisms can also lead to instability. For instance, reductive defluorination can occur under certain enzymatic conditions, sequentially removing fluorine atoms.
-
Hydrolysis: If the CF3 group is attached to a heteroatom like nitrogen or oxygen within a susceptible functional group (e.g., trifluoroacetamide), enzymatic hydrolysis can cleave the bond, releasing trifluoroacetic acid.
The following diagram illustrates the most common oxidative pathway.
Caption: Primary oxidative metabolic pathway for CF3-containing compounds.
Question: Which specific CYP enzymes are most commonly involved in the metabolism of CF3-containing drugs?
Answer: While the specific enzyme depends on the overall structure of the drug molecule, members of the CYP3A, CYP2D, and CYP2C families are frequently implicated in the metabolism of compounds containing a trifluoromethyl group. CYP3A4, being the most abundant CYP enzyme in the human liver, is very often a primary contributor to the oxidative metabolism of CF3-substituted compounds.
Section 2: Troubleshooting Guide - Pinpointing Metabolic Instability in Your Experiments
This section provides a question-and-answer guide to troubleshoot common experimental issues and confirm metabolic liabilities.
Question: My compound is showing rapid clearance in my in vitro microsomal stability assay. How can I confirm the CF3 group is the site of metabolism?
Answer: This is a classic diagnostic challenge. A rapid disappearance of the parent compound is a red flag, and pinpointing the cause requires a systematic approach.
-
Metabolite Identification with High-Resolution Mass Spectrometry (HRMS): This is your most powerful tool. Look for specific mass shifts corresponding to predicted metabolic transformations. A loss of the CF3 group and addition of oxygen (a net change of -50 Da: -CF3 [-69 Da] + O [-16 Da] + H [+1 Da]) is a strong indicator of oxidative defluorination.
-
NADPH Dependence: Run the microsomal assay with and without the cofactor NADPH. Since CYP enzymes are NADPH-dependent, the absence of degradation in the "-NADPH" control group strongly implicates CYP-mediated metabolism.
-
Use of Chemical Inhibitors: Employ selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) in your incubation. A significant reduction in metabolism in the presence of a specific inhibitor can help identify the responsible enzyme family.
-
Isotopic Labeling: If synthetic resources allow, replacing the hydrogens on the α-carbon with deuterium (D) can produce a "kinetic isotope effect." A significantly slower rate of metabolism for the deuterated analog provides compelling evidence that the cleavage of the C-H bond at that position is the rate-limiting step of the metabolic process.
The following workflow diagram outlines a decision-making process for investigating instability.
Caption: Workflow for diagnosing CF3-related metabolic instability.
Question: I am using LC-MS to analyze my assay, but I'm not seeing any clear metabolites, just a disappearing parent peak. What could be happening?
Answer: This scenario can be perplexing and often points to the formation of reactive or unstable metabolites that do not produce a clean signal or that covalently bind to proteins in the assay.
-
Reactive Metabolite Formation: The aldehyde or other intermediates formed after the collapse of the hemiaminal can be highly reactive. These can covalently bind to proteins in the liver microsomes, effectively removing them from the solution being analyzed by LC-MS. This is a significant safety concern in drug development.
-
Poor Ionization: The resulting metabolites may have poor ionization efficiency in the mass spectrometer source compared to the parent compound, making them difficult to detect.
-
Instability in Matrix: The metabolites might be unstable in the analytical matrix (e.g., sensitive to pH or temperature) and degrade before they can be detected.
Troubleshooting Steps:
-
Glutathione (GSH) Trapping: A gold-standard experiment. Co-incubate your compound with microsomes, NADPH, and a high concentration of glutathione. GSH is a nucleophile that "traps" reactive electrophilic metabolites, forming a stable GSH-adduct that is readily detectable by LC-MS. A new peak corresponding to the mass of the metabolite plus GSH is a definitive sign of reactive intermediate formation.
-
Change Quenching Solution: Vary the composition of your quenching solution (the solution used to stop the reaction). Using a solution containing an antioxidant or a different pH might help stabilize certain metabolites.
-
Method Development: Adjust your LC-MS method. Try different ionization modes (APCI vs. ESI) or mobile phase additives to improve the signal of potential metabolites.
Section 3: Strategic Guide - Designing Metabolically Stable CF3-Containing Compounds
Once the metabolic liability is confirmed, the focus shifts to rational chemical modification. This section provides actionable strategies and a sample protocol for assessing the stability of new analogs.
Question: How can I modify my molecule to block the metabolism of the trifluoromethyl group?
Answer: The key is to block the initial CYP-mediated oxidation at the α-carbon. Several field-proven strategies can achieve this, often with minimal impact on the compound's primary pharmacology.
| Strategy | Mechanistic Rationale | Example Modification | Potential Considerations |
| 1. α-Carbon Substitution | Replacing the vulnerable α-hydrogens with groups that cannot be easily oxidized. | Methylation: R-CH₂-CF₃ → R-C(CH₃)H-CF₃Hydroxylation: R-CH₂-CF₃ → R-CH(OH)-CF₃ | Can introduce a new chiral center, potentially altering pharmacology or creating diastereomers with different properties. |
| 2. Steric Shielding | Introducing a bulky group near the CF3 moiety to physically block the enzyme's active site from accessing the α-carbon. | Introduce an adjacent tert-butyl or phenyl group. | The bulky group might negatively impact binding to the intended biological target. |
| 3. Electronic Modulation | Modifying nearby functional groups to decrease the acidity of the α-protons, making them less susceptible to abstraction. | Replace a nearby electron-withdrawing group with an electron-donating group. | Can significantly alter the overall electronics of the molecule, affecting pKa, solubility, and target affinity. |
| 4. Conformational Constraint | Incorporating the α-carbon into a ring system to restrict the bond rotation required for optimal positioning in the enzyme's active site. | Cyclization of a side chain to form, for example, a piperidine or pyrrolidine ring. | Can be synthetically challenging and may drastically change the compound's shape and vector relative to its target. |
Protocol: Standard In Vitro Liver Microsomal Stability Assay
This protocol provides a framework for assessing the metabolic stability of a parent compound and its modified analogs.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and necessary cofactors.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
-
Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile with internal standard (e.g., 100 nM Tolbutamide) for quenching
-
96-well incubation plate and collection plate
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix of phosphate buffer and liver microsomes. For a final protein concentration of 0.5 mg/mL, this would typically involve diluting the 20 mg/mL stock 1:40 into the buffer.
-
Compound Addition: Add 1 µL of the 10 mM test compound stock to designated wells of the 96-well plate. This will yield a final substrate concentration of 1 µM in a 100 µL reaction volume. Include wells for positive and negative controls.
-
Pre-incubation: Add the appropriate volume of the microsome master mix to each well. Gently mix and pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells except the "-NADPH" control wells (add buffer instead for these).
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells. The "0-minute" time point is quenched immediately after adding NADPH.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate and analyze by LC-MS/MS.
-
Data Analysis: Determine the peak area ratio of the test compound to the internal standard at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) can be used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
References
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Metabolism of Fluorinated Drugs Source: Annual Review of Pharmacology and Toxicology URL: [Link]
-
Title: A Guide to the Selection of Drug Development Candidates Source: American Association of Pharmaceutical Scientists URL: [Link]
-
Title: Cytochrome P450-mediated metabolism of trifluoromethyl-containing compounds: mechanisms, examples, and clinical significance Source: Archives of Biochemistry and Biophysics URL: [Link]
-
Title: In Vitro Assays for Predicting Drug Metabolism and Pharmacokinetics in Drug Discovery Source: Current Drug Metabolism URL: [Link]
Technical Support Center: Strategies to Reduce the Cytotoxicity of Fluorinated Compounds in Non-Cancerous Cells
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with fluorinated compounds and encountering challenges with off-target cytotoxicity in non-cancerous cells. The strategic incorporation of fluorine into drug candidates can significantly enhance properties like metabolic stability, binding affinity, and bioavailability.[1][2][3] However, these same properties can sometimes lead to unintended toxicity in healthy tissues.
This comprehensive resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you understand and mitigate the cytotoxicity of your fluorinated compounds.
Part 1: Troubleshooting Guide - Navigating Cytotoxicity Issues
This section is structured in a question-and-answer format to directly address common problems encountered during your experiments.
My fluorinated compound shows high cytotoxicity in non-cancerous cell lines. What are the first steps to troubleshoot this?
Answer: When significant cytotoxicity is observed in non-cancerous cells, a systematic approach is crucial. Here’s a recommended workflow:
-
Confirm the Observation: Repeat the cytotoxicity assay with a fresh dilution of your compound and newly cultured cells to rule out experimental artifacts.
-
Determine the IC50 Value: Conduct a dose-response study to determine the half-maximal inhibitory concentration (IC50) in both your target cancer cell line(s) and the non-cancerous cell line(s). This will provide a quantitative measure of the therapeutic index (the ratio of the cytotoxic dose to the effective therapeutic dose).
-
Evaluate the Mechanism of Cell Death: Use assays to determine if the cytotoxicity is due to apoptosis or necrosis. This can provide initial clues about the underlying mechanism.
-
Review the Compound's Structure: Analyze the chemical structure of your compound. The position and number of fluorine atoms can significantly influence its metabolic fate and potential for toxicity.[4]
Could the cytotoxicity be related to the metabolic activation of my compound?
Answer: Yes, metabolic activation is a common cause of toxicity for many compounds, including some fluorinated ones. The cytochrome P450 (CYP450) enzyme system can metabolize fluorinated compounds, sometimes leading to the formation of reactive or toxic metabolites.[5][6]
-
Mechanism: For instance, CYP-mediated hydroxylation at a fluorinated carbon can lead to the release of fluoride ions and the formation of toxic aldehydes or ketones.[5][6] Additionally, metabolic processes can sometimes generate Michael acceptors from alkyl fluorides, which are reactive electrophiles that can damage cellular components.[5][6]
-
Troubleshooting:
-
In vitro Metabolism Studies: Incubate your compound with liver microsomes (a rich source of CYP450 enzymes) and analyze the metabolites formed using techniques like LC-MS/MS.
-
CYP450 Inhibition Studies: Co-incubate your compound with known CYP450 inhibitors to see if this reduces the observed cytotoxicity.
-
How can I modify the structure of my compound to reduce its cytotoxicity?
Answer: Structural modification is a powerful strategy to mitigate off-target toxicity. Here are some approaches to consider:
-
Block Metabolic "Hotspots": If you've identified a site of metabolic activation, strategically placing a fluorine atom at or near that position can block metabolism due to the high strength of the C-F bond.[1][6][7] This can prevent the formation of toxic metabolites.
-
Alter Lipophilicity: The lipophilicity of a compound influences its distribution in the body and its ability to cross cell membranes. Modifying the structure to optimize lipophilicity can sometimes reduce accumulation in non-target tissues. The addition of fluorine can either increase or decrease lipophilicity depending on the overall molecular context.[8]
-
Introduce Steric Hindrance: Adding bulky groups near a potentially toxic functional group can sterically hinder its interaction with cellular targets in non-cancerous cells.
-
Prodrug Approach: Convert your active compound into an inactive prodrug that is selectively activated at the target site (e.g., in the tumor microenvironment).[9][10] This can significantly reduce systemic toxicity.
Part 2: Frequently Asked Questions (FAQs)
General Questions
Q1: Why is fluorine so commonly used in drug design?
A1: Fluorine possesses a unique combination of properties that make it highly valuable in medicinal chemistry. Its small size allows it to mimic hydrogen, while its high electronegativity can alter the electronic properties of a molecule.[1][11] This can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced bioavailability.[1][3][4]
Q2: What are the primary mechanisms of fluoride-induced cytotoxicity?
A2: Fluoride ions, which can be released from the metabolism of some fluorinated compounds, can be toxic through several mechanisms.[5][12] These include the inhibition of enzymes that require divalent metal cations like Mg2+ for their activity, the induction of oxidative stress, and the disruption of mitochondrial function, which can lead to apoptosis.[13][14][15]
Q3: Can the position of the fluorine atom on a molecule influence its toxicity?
A3: Absolutely. The position of fluorine substitution is critical. For example, placing a fluorine atom on an aromatic ring can block oxidative metabolism at that site, potentially reducing the formation of toxic metabolites.[1][7] Conversely, inappropriate placement can sometimes lead to the formation of reactive intermediates.[5]
Experimental Design & Assays
Q4: What are the standard in vitro assays to evaluate the cytotoxicity of my fluorinated compound?
A4: Several robust assays are available to quantify cytotoxicity:
| Assay | Principle | Measures |
| MTT Assay | Measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[16][17][18] | Cell viability and proliferation. |
| SRB (Sulphorhodamine B) Assay | Binds to total cellular protein, providing a measure of cell mass.[16][17][19] | Cell number. |
| Trypan Blue Exclusion Assay | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells are stained.[16] | Cell viability. |
| LDH (Lactate Dehydrogenase) Assay | Measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.[17] | Cell membrane integrity (necrosis). |
Q5: How can I assess if my compound is inducing oxidative stress?
A5: Oxidative stress is a common mechanism of cytotoxicity.[13][14] You can measure it using the following methods:
-
Reactive Oxygen Species (ROS) Detection: Use fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) which become fluorescent upon oxidation by ROS.
-
Glutathione (GSH) Levels: Measure the ratio of reduced (GSH) to oxidized (GSSG) glutathione. A decrease in the GSH/GSSG ratio is indicative of oxidative stress.[13][14]
-
Lipid Peroxidation Assays: Measure the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.[14]
Part 3: Advanced Strategies and Protocols
Targeted Drug Delivery Systems
One of the most effective ways to reduce the off-target toxicity of potent compounds is to ensure they are delivered specifically to the target cells.[20]
Concept: Nanoparticle-Based Drug Delivery
Nanoparticles can be engineered to encapsulate or be conjugated with fluorinated drugs.[21][22][23][24] These nanoparticles can then be surface-functionalized with targeting ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on cancer cells, leading to targeted drug delivery and reduced exposure of healthy tissues.[20][25]
Caption: Targeted nanoparticle delivery to cancer cells.
Experimental Protocol: Synthesis of a Targeted Nanoparticle Formulation (Conceptual)
This is a generalized protocol. Specifics will vary based on the nanoparticle platform and drug.
-
Nanoparticle Core Synthesis: Synthesize the core nanoparticle material (e.g., PLGA, liposomes, gold nanoparticles).
-
Drug Loading: Encapsulate or conjugate the fluorinated compound to the nanoparticles.
-
Surface Functionalization: Covalently attach the targeting ligand (e.g., an antibody against a tumor-specific antigen) to the nanoparticle surface.
-
Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Drug Loading Efficiency: Quantify the amount of drug associated with the nanoparticles using HPLC or a suitable spectroscopic method.
-
Ligand Conjugation: Confirm the presence of the targeting ligand using techniques like ELISA or Western blotting.
-
-
In Vitro Evaluation:
-
Targeted Uptake: Use fluorescence microscopy or flow cytometry to demonstrate preferential uptake of the targeted nanoparticles by cancer cells compared to non-cancerous cells.
-
Cytotoxicity: Compare the IC50 values of the free drug, non-targeted nanoparticles, and targeted nanoparticles in both cancer and non-cancerous cell lines.
-
Prodrug Strategies
A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body, ideally at the site of action.[10]
Concept: Enzyme-Activatable Prodrugs
Many tumors overexpress certain enzymes. A prodrug can be designed with a linker that is specifically cleaved by a tumor-associated enzyme, releasing the active fluorinated compound only in the vicinity of the tumor.[26]
Caption: Enzyme-mediated activation of a prodrug in the tumor microenvironment.
Experimental Protocol: Evaluating a Prodrug Strategy
-
Prodrug Synthesis: Synthesize the prodrug by attaching a cleavable linker to your fluorinated compound.
-
Stability Studies:
-
Plasma Stability: Incubate the prodrug in human plasma to ensure it remains stable in circulation.
-
Buffer Stability: Assess stability at different pH values to mimic physiological conditions.
-
-
Enzymatic Activation:
-
Incubate the prodrug with the purified target enzyme and confirm the release of the active drug using LC-MS/MS.
-
Incubate the prodrug with cell lysates from tumor cells that overexpress the target enzyme and from non-cancerous cells to demonstrate selective activation.
-
-
In Vitro Cytotoxicity: Compare the cytotoxicity of the prodrug and the active drug in cell lines with high and low expression of the activating enzyme. You should observe significantly lower cytotoxicity for the prodrug in the low-expressing cells.
Part 4: Concluding Remarks
Reducing the cytotoxicity of fluorinated compounds in non-cancerous cells is a critical aspect of developing safer and more effective therapeutics. By systematically troubleshooting unexpected toxicity, understanding the underlying mechanisms, and employing advanced strategies like targeted delivery and prodrug design, researchers can significantly improve the therapeutic index of their drug candidates. This guide provides a framework for addressing these challenges, but it is important to tailor your experimental approach to the specific characteristics of your compound and biological system.
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Agalakova, N. I., & Gusev, G. P. (2012). Molecular mechanisms of cytotoxicity and apoptosis induced by inorganic fluoride. ISRN cell biology, 2012. [Link]
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Koshkina, O., et al. (2020). Selected applications of fluorinated MR contrast agents and fluorine-containing drugs in medicine. Magnetic Resonance Materials in Physics, Biology and Medicine, 33(4), 527-547. [Link]
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Carmen, M., et al. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ACS omega, 7(51), 48029-48036. [Link]
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I. Chohan et al., "Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs," ChemMedChem, vol. 16, no. 22, pp. 3496-3511, 2021. [Link]
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Patel, K. D., et al. (2021). Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. Letters in Drug Design & Discovery, 18(5), 484-496. [Link]
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Patel, K. D., et al. (2021). Synthesis, Cytoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. Letters in Drug Design & Discovery, 18(5), 484-496. [Link]
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Mirallai, S., Koutentis, P., & Aldabbagh, F. (2018). Table 2. Cytotoxicity evaluation using the MTT colorimetric assay. ResearchGate. [Link]
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University of Mississippi. (2024). Nanoparticle coating enhances cancer drug delivery and reduces side effects. ScienceDaily. [Link]
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Renfrew, A. K. (2018). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Inorganics, 6(3), 87. [Link]
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Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3824-3850. [Link]
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El-Sayed, N. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 14(28), 20084-20111. [Link]
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Bouley, J. (2017). Reducing side effects of chemotherapy with 'nanoshells'. Drug Discovery News. [Link]
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Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert opinion on drug metabolism & toxicology, 11(6), 915-929. [Link]
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Zhang, Y., et al. (2024). Effective strategies alleviate mitochondrial toxicity of perfluorooctanoic acid: Modification of functional head group and inhibition of toxic target. Journal of Hazardous Materials, 479, 135733. [Link]
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Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in life sciences (pp. 181-211). Elsevier. [Link]
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Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
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Beg, S., et al. (2020). Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer's Disease?. Current neuropharmacology, 18(10), 966-981. [Link]
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Costa, A., et al. (2023). Application of Nanoparticles in Cancer Treatment: A Concise Review. Pharmaceutics, 15(3), 821. [Link]
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Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. [Link]
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Al-Rashida, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1162. [Link]
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Cushman, M., et al. (2012). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of medicinal chemistry, 55(17), 7770-7783. [Link]
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Gouverneur, V. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Beilstein Journal of Organic Chemistry, 19, 1118-1133. [Link]
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Zhang, J., et al. (2019). Fluorogenic Reaction-Based Prodrug Conjugates as Targeted Cancer Theranostics. Accounts of chemical research, 52(9), 2497-2508. [Link]
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Refining purification techniques for highly pure 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
Welcome to the technical support guide for the purification of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid. This document is intended for researchers, scientists, and drug development professionals who are working with this molecule or structurally similar compounds. Given the specific substitution pattern, achieving high purity can be challenging. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the purification process.
Guide Structure
This guide is structured to follow a logical purification workflow, from initial work-up to final polishing.
-
Initial Purification: Post-Synthesis Work-up
-
FAQ: Common Impurities and Removal Strategies
-
-
Primary Purification Technique: Recrystallization
-
Troubleshooting Guide: Common Recrystallization Problems
-
-
Alternative & Secondary Purification: Chromatography
-
FAQ: HPLC and Column Chromatography Parameters
-
-
Purity Analysis and Characterization
-
Troubleshooting Guide: Interpreting Analytical Data
-
Initial Purification: Post-Synthesis Work-up
The initial purification begins after the synthesis reaction is complete. For cinnamic acids, a common synthetic route is the Knoevenagel condensation between a substituted benzaldehyde and malonic acid.[1][2][3] This reaction can leave behind specific impurities that must be addressed.
FAQ: Common Impurities and Removal Strategies
Q1: My crude product is a sticky solid or oil. What are the likely impurities from a Knoevenagel condensation and how do I remove them?
A1: A non-crystalline crude product often contains unreacted starting materials and reaction byproducts. The most common culprits are:
-
Unreacted Benzaldehyde: The aldehyde starting material is non-acidic and can be removed effectively using a standard acid-base extraction.[4][5]
-
Malonic Acid: This starting material is a di-acid and is highly soluble in water, especially at basic pH.
-
Catalyst: If a base catalyst like piperidine or pyridine was used, it can be removed by washing with an acidic aqueous solution (e.g., dilute HCl).[6]
A robust acid-base extraction is the most effective first step.[7][8] This technique separates your desired carboxylic acid from neutral and basic impurities by exploiting differences in solubility in aqueous and organic layers at different pH values.[4][9]
Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Your cinnamic acid product will be deprotonated to its carboxylate salt and move into the aqueous layer. Unreacted aldehyde will remain in the organic layer.[4][9]
-
Separate the aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery of the acid.
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly acidify the aqueous solution with cold, dilute HCl (e.g., 2M) until the pH is ~2-3. Your product, this compound, will precipitate out as a solid as it is no longer soluble in its protonated form.[5][8]
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Primary Purification Technique: Recrystallization
Recrystallization is the most powerful technique for purifying solid organic compounds.[10][11] The success of this method depends heavily on the choice of solvent and the cooling process. The presence of both a fluoro and a trifluoromethyl group can significantly alter the molecule's solubility profile compared to simpler cinnamic acids.[12][13][14]
Troubleshooting Guide: Common Recrystallization Problems
Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[15][16] The resulting oil often traps impurities.
-
Causality: The strong electron-withdrawing nature of the -CF₃ and -F groups can lead to strong intermolecular interactions, potentially lowering the melting point or increasing solubility in unexpected ways.[12]
-
Solutions:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool more slowly.[15][17]
-
Lower the Boiling Point: Switch to a solvent or a co-solvent system with a lower boiling point. The boiling point of your solvent should be lower than the melting point of your compound.[16]
-
Slow Cooling: Rapid cooling encourages oiling out. Insulate the flask to ensure a slow temperature drop, allowing crystals time to nucleate and grow.[16][17]
-
Q3: I'm getting very low recovery after recrystallization. How can I improve my yield?
A3: Low yield is typically caused by using too much solvent or by premature crystallization.[15]
-
Causality: Your compound has some residual solubility even in the cold solvent. Using a large excess of solvent will maximize this loss.
-
Solutions:
-
Minimize Solvent: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[10]
-
Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to minimize the final solubility and maximize precipitation.
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can reduce the solvent volume by evaporation and cool again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Q4: The product won't crystallize at all from the cooled solution. What should I do?
A4: Failure to crystallize usually means the solution is not sufficiently supersaturated or that there's an energy barrier to crystal nucleation.[17]
-
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments provide a surface for nucleation.[17]
-
Seeding: If you have a pure crystal of the product, add a tiny amount to the solution to act as a template for crystal growth.
-
-
Increase Concentration: There may be too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.[17]
-
Change Solvent System: The chosen solvent may be too good at dissolving your compound. Consider using a two-solvent (co-solvent) system. Dissolve the compound in a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[18]
-
Caption: Troubleshooting workflow for recrystallization.
Data Presentation: Recommended Solvent Systems
The choice of solvent is critical. Based on the polarity imparted by the fluoro, trifluoromethyl, and carboxylic acid groups, the following solvents and systems are recommended starting points.
| Solvent System | Type | Boiling Point (°C) | Rationale & Use Case |
| Toluene | Single | 111 | Good for moderately polar compounds. Its high boiling point allows for a wide temperature gradient, which is excellent for growing high-quality crystals. |
| Ethanol / Water | Co-solvent | 78-100 | A classic polar system. Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. Excellent for polar molecules like carboxylic acids. |
| Heptane / Ethyl Acetate | Co-solvent | 77-98 | A less polar system. Good for removing more non-polar impurities. Dissolve in a minimum of hot ethyl acetate and add hot heptane as the anti-solvent. |
| Acetic Acid | Single | 118 | Useful for acids that are difficult to dissolve, but can be difficult to remove completely from the final product.[18] |
Alternative & Secondary Purification: Chromatography
When recrystallization fails to provide the desired purity, or for purifying small quantities, High-Performance Liquid Chromatography (HPLC) or column chromatography are excellent alternatives.[19][20]
FAQ: HPLC and Column Chromatography Parameters
Q5: What are good starting conditions for purifying my compound with preparative HPLC?
A5: For cinnamic acid derivatives, reversed-phase HPLC (RP-HPLC) is the most common and effective method.[21][22]
-
Column: A C18 column is the standard choice for separating small aromatic molecules.[21]
-
Mobile Phase: A gradient of an acidified aqueous phase and an organic solvent is typical.
-
Solvent A: 0.1% Phosphoric Acid or 0.1% Acetic Acid in Water. The acid suppresses the ionization of the carboxylic acid, leading to sharper peaks.[21]
-
Solvent B: Acetonitrile or Methanol.
-
-
Detection: UV detection is ideal. Cinnamic acids have a strong chromophore and typically absorb well around 270-330 nm.[22]
-
Example Gradient: Start with a high aqueous content (e.g., 90% A) and ramp to a high organic content (e.g., 95% B) over 20-30 minutes. This will elute non-polar impurities first, followed by your product.
Q6: I need to run a flash column. What solvent system (eluent) should I use?
A6: For standard silica gel column chromatography, you will need a non-polar/polar solvent mixture.
-
Stationary Phase: Silica gel (normal phase).
-
Eluent System: A mixture of a non-polar solvent like Hexanes or Heptane and a more polar solvent like Ethyl Acetate is a good starting point.
-
Adding Acid: Because your compound is an acid, it can streak or show poor peak shape on silica. Adding a small amount of acetic acid (~0.5-1%) to the eluent system can significantly improve the separation by keeping the compound protonated.
Purity Analysis and Characterization
Accurate assessment of purity is crucial. HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this.
Troubleshooting Guide: Interpreting Analytical Data
Q7: My ¹H NMR shows small peaks I can't identify. What could they be?
A7: Beyond starting materials, the most common isomeric impurity in cinnamic acid synthesis is the Z-isomer (cis). The Knoevenagel condensation typically favors the more stable E-isomer (trans), but the Z-isomer is often formed as a minor byproduct.[1]
-
Identification: The vinyl protons of the E- and Z-isomers will have different coupling constants (J-values).
-
E-isomer (trans): The coupling constant between the two vinyl protons is typically large, around 16 Hz.
-
Z-isomer (cis): The coupling constant is smaller, usually around 12 Hz.
-
-
Removal: The E and Z isomers often have slightly different solubilities and polarities. A careful recrystallization can often selectively crystallize the major E-isomer. If that fails, preparative HPLC is very effective at separating geometric isomers.
Caption: Logical relationship of synthesis, purification, and impurity removal.
Q8: My HPLC chromatogram shows a pure peak, but the melting point of my solid is broad. Why?
A8: A broad melting point range is a classic indicator of impurity. This discrepancy can arise from a few sources:
-
Residual Solvent: The most common cause. Even small amounts of trapped recrystallization solvent can depress and broaden the melting point. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating.
-
Inorganic Salts: If the final precipitation step during the acid-base wash was not followed by a thorough wash with deionized water, inorganic salts (like NaCl) could be present. These would not be visible by RP-HPLC.
-
Polymorphism: While less common, your compound may exist in different crystalline forms (polymorphs), which can have different melting points.
References
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-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
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de Cássia da Silveira e Sá, R., de Oliveira, A. H., & de Oliveira, D. A. (2013). Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. PubMed, 24(5), 413-9. Retrieved from [Link]
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
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Lee, M. R., et al. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. Applied Biological Chemistry, 64(1), 1-8. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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Semantic Scholar. (2005). Development of an HPLC Method for the Determination of Hydroxycinnamic Acid Derivatives in Cimicifuga racemosa (Black Cohosh) Extracts Using an Automated Method Development System. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Scientific Research Publishing. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
- Google Patents. (1992). Method for obtaining high-purity cinnamic acid.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Benchchem. (n.d.). The Ascendance of the Trifluoromethyl Group in Aromatic Systems: A Technical Guide for Researchers.
- Benchchem. (n.d.). Troubleshooting Common Issues in Reserpic Acid Crystallization.
-
ResearchGate. (2018). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
- SOP: CRYSTALLIZATION. (n.d.). Retrieved from a university chemistry department resource.
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University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
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Pegasus Garden Rooms. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from [Link]
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ResearchGate. (2025). Purification of Cinnamic Acid and Aporphine Alkaloids from Enicosanthellum pulchrum Twig Extract and their Biological Activities. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- University of Texas at Dallas, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
-
National Institutes of Health. (2017). Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Retrieved from [Link]
- Wiley-VCH. (2008).
-
LibreTexts Chemistry. (2023). Recrystallization. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives.
-
Royal Society of Chemistry. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
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Technical Support Center: Modifying Experimental Protocols to Enhance the Bioactivity of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic Acid
Introduction
Welcome to the technical support center for researchers working with novel cinnamic acid derivatives, specifically focusing on strategies to characterize and enhance the bioactivity of compounds like 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid. As this is a novel molecule, this guide is structured to address the foundational experimental hurdles and advanced troubleshooting scenarios you may encounter. Our goal is to provide you with the causal logic behind protocol choices, enabling you to design robust, self-validating experiments.
Cinnamic acid and its derivatives are a well-documented class of bioactive compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2][3][4][5] The specific substitutions on the phenyl ring, such as fluorine and trifluoromethyl groups in your compound, can significantly alter its physicochemical properties and biological efficacy.[2] This guide will help you navigate the challenges of working with such a novel entity, from initial solubility testing to complex mechanistic studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and challenges researchers face when beginning work with a new small molecule.
Q1: My compound, this compound, is not dissolving well in my cell culture medium. What is the best way to prepare my stock solution and working concentrations?
A1: This is the most critical first step. Poor solubility is a primary reason for lack of bioactivity and high variability in results. The trifluoromethyl group often increases lipophilicity, which can lead to poor aqueous solubility.
-
Expert Recommendation: Your primary stock solution should be prepared in 100% anhydrous Dimethyl Sulfoxide (DMSO).[6][7] DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of compounds.[6]
-
Causality: Preparing a high-concentration stock (e.g., 10-50 mM) in DMSO allows you to add a very small volume to your aqueous culture medium for your working concentrations. This minimizes the final DMSO concentration.
-
Self-Validation: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in your treatment groups (e.g., 0.1% or 0.5%). This ensures that any observed effects are due to your compound and not the solvent.[8] It is crucial to keep the final DMSO concentration consistent across all wells and typically below 0.5% to avoid solvent-induced cytotoxicity.[8]
Q2: How do I determine the maximum solubility of my compound in DMSO and my final assay medium?
A2: Exceeding the solubility limit will cause your compound to precipitate, leading to inaccurate and non-reproducible concentration-response curves. You must determine the kinetic solubility in your specific assay buffer or medium.
-
Expert Recommendation: First, determine the maximum solubility in DMSO by creating a supersaturated solution and quantifying the dissolved portion.[6][9] Then, perform a kinetic solubility test in your aqueous medium. This involves adding your DMSO stock to the medium at various concentrations and visually or spectrophotometrically checking for precipitation over time.
-
Causality: Compounds are often much less soluble in aqueous buffers than in pure DMSO. A compound that is soluble at 10 mM in DMSO may precipitate out of solution when diluted to 100 µM in a phosphate-buffered saline (PBS) or cell culture medium.
-
Self-Validation: Before any bioassay, prepare your highest planned concentration in medium, incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2), and inspect for precipitate under a microscope. A clear solution is required for a valid experiment.
Q3: I'm seeing high variability between my replicate wells in a cell viability assay (e.g., MTT assay). What are the likely causes?
A3: High variability often points to issues with compound solubility, pipetting accuracy, or inconsistent cell health.
-
Expert Recommendation:
-
Confirm Solubility: As mentioned in Q2, ensure your compound is fully dissolved at all tested concentrations. Even microscopic precipitation can lead to inconsistent dosing in a 96-well plate.
-
Pipetting Technique: When preparing serial dilutions, ensure thorough mixing at each step. When adding the compound to cells, pipette up and down gently to distribute it evenly without disturbing the cell monolayer.
-
Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Uneven cell distribution is a major source of variability. Always check plates for even confluence before adding your compound.[8][10]
-
-
Causality: The MTT assay relies on the metabolic activity of viable cells to reduce the MTT reagent to a colored formazan product.[11] If cell numbers or compound concentration are inconsistent across wells, the resulting absorbance values will also be inconsistent.
-
Self-Validation: Run a "blank" plate with only medium and your compound to check for any direct interaction that could alter absorbance. Include a positive control (a known cytotoxic agent) to confirm the assay is working as expected.[11]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions for more complex experimental issues in a question-and-answer format.
Scenario 1: Initial Screen Shows No Bioactivity
Q: I have screened this compound up to 50 µM in a 24-hour cytotoxicity assay using A549 lung cancer cells, but I see no effect on cell viability. Does this mean my compound is inactive?
A: Not necessarily. A lack of activity in a single-point, short-duration assay can be misleading. Several factors related to the compound, the assay, and the biological system could be at play.
-
Troubleshooting Steps & Rationale:
-
Extend Incubation Time: The compound may be cytostatic (slowing growth) rather than cytotoxic, or it may require longer to induce a cellular response.
-
Action: Run a time-course experiment, testing viability at 48 and 72 hours.
-
-
Increase Concentration (with caution): The compound's IC50 may be higher than 50 µM.
-
Action: After re-confirming solubility, test higher concentrations (e.g., up to 100 or 200 µM). Be vigilant for precipitation.
-
-
Change the Assay Endpoint: The compound might not be affecting mitochondrial reductase activity (the basis of the MTT assay) but could be inducing apoptosis or affecting other cellular processes.
-
Consider Cell Line Specificity: The compound's target may not be critical for survival in A549 cells.
-
Action: Screen against a panel of cell lines from different tissue origins.
-
-
Evaluate Compound Stability: The compound may be degrading in the culture medium over 24 hours.
-
Action: Use analytical methods like HPLC to quantify the compound's concentration in the medium at the beginning and end of the incubation period.
-
-
Experimental Workflow: Troubleshooting Lack of Bioactivity
Caption: A decision tree for troubleshooting lack of bioactivity.
Scenario 2: Results Are Not Reproducible Between Experiments
Q: My compound showed promising activity last week with an IC50 of 15 µM, but this week the IC50 is over 50 µM. What could be causing this inconsistency?
A: Reproducibility issues are often traced back to subtle variations in experimental conditions or reagents. A self-validating protocol requires strict standardization.
-
Troubleshooting Steps & Rationale:
-
Cell Passage Number & Health: Cells at high passage numbers can exhibit altered phenotypes and drug responses.
-
Action: Use cells within a consistent, low passage number range for all experiments. Always ensure cells are in the logarithmic growth phase when seeding.[8]
-
-
Reagent Stability (Compound & Assay Kits): Your DMSO stock may be degrading, or a critical component of your assay kit may have lost activity.
-
Action: Aliquot your primary DMSO stock into single-use vials to avoid repeated freeze-thaw cycles. Check the expiration dates on all assay reagents and prepare them fresh if possible.[8]
-
-
Serum Lot Variation: Fetal Bovine Serum (FBS) is a complex biological product, and different lots can have varying levels of growth factors that may influence cell growth and drug sensitivity.
-
Action: Whenever possible, purchase a large batch of a single FBS lot and test it to qualify for your experiments.
-
-
Incubator Conditions: Minor fluctuations in CO2 or temperature can affect cell growth rates, which in turn can alter apparent drug sensitivity.
-
Action: Regularly calibrate your incubator and ensure consistent conditions for all experiments.
-
-
Data Presentation: Tracking Key Experimental Variables
To ensure reproducibility, maintain a detailed log for each experiment.
| Parameter | Experiment 1 (IC50 = 15 µM) | Experiment 2 (IC50 > 50 µM) | Recommended Standard |
| Cell Line | A549 | A549 | A549 |
| Passage Number | p+8 | p+25 | p+5 to p+15 |
| FBS Lot | Lot A | Lot B | Use single, qualified lot |
| Compound Stock | Freshly prepared | 2-week old stock | Single-use aliquots, <1 month |
| Seeding Density | 5,000 cells/well | 5,000 cells/well | 5,000 cells/well |
| Incubation Time | 24 hours | 24 hours | 24 hours |
Scenario 3: Investigating a Potential Mechanism of Action
Q: My compound has anti-inflammatory properties in a cell-based assay. How can I determine if it's acting on common inflammatory pathways like NF-κB or antioxidant pathways like Nrf2?
A: Cinnamic acid derivatives are known to modulate inflammatory and oxidative stress pathways.[1][13][14] A logical, stepwise approach using specific molecular probes and assays is required to dissect the mechanism.
-
Hypothesis: Based on its structure, the compound may inhibit NF-κB signaling (an anti-inflammatory effect) or activate the Nrf2 pathway (an antioxidant effect).
-
Experimental Approach & Rationale:
-
Measure NF-κB Activation: The canonical NF-κB pathway involves the phosphorylation of IκBα, which releases the p65 subunit to translocate to the nucleus and activate gene transcription.[15][16]
-
Action: Pre-treat cells with your compound, then stimulate with an inflammatory agent like TNF-α or LPS. Measure the phosphorylation of IκBα and p65 via Western Blot or ELISA. You can also use a reporter gene assay where luciferase expression is driven by an NF-κB response element. A reduction in signal indicates inhibition.[16]
-
-
Measure Nrf2 Activation: Under basal conditions, Nrf2 is bound by KEAP1, which targets it for degradation.[17] Activators disrupt this interaction, allowing Nrf2 to move to the nucleus and activate antioxidant response element (ARE) genes.[17][18]
-
Action: Treat cells with your compound and measure the nuclear accumulation of Nrf2 via Western Blot of nuclear fractions. You can also measure the upregulation of Nrf2 target genes like Heme Oxygenase-1 (HO-1) or NQO1 using qPCR.
-
-
Deconvolute Off-Target Effects: Small molecules can have unintended "off-target" effects that confound results.[19][20][21] For example, a compound could appear to inhibit NF-κB simply by being cytotoxic.
-
Action: Always run a parallel viability assay at the same concentrations used in your mechanistic studies. Ensure that the observed effects on signaling pathways occur at non-toxic concentrations of the compound.
-
-
Signaling Pathway Diagram: Potential Mechanisms of Action
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Validation & Comparative
A Prospective Efficacy Analysis of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic Acid: A Guide for Drug Development Professionals
Introduction: The Cinnamic Acid Scaffold as a Privileged Structure in Medicinal Chemistry
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a remarkable starting point in drug discovery.[1][2] Its structure, which includes a phenyl ring, an acrylic acid group, and a reactive α,β-unsaturated double bond, offers a versatile scaffold for chemical modification.[1][3] For decades, medicinal chemists have exploited this scaffold to generate a multitude of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][4]
The biological efficacy of these derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.[1][2] This guide provides a comparative framework for understanding the efficacy of cinnamic acid derivatives, with a forward-looking, prospective analysis of a novel, specifically substituted compound: 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid . Lacking direct experimental data for this specific molecule, this guide will leverage established principles of structure-activity relationships (SAR) and the known physicochemical contributions of its unique substituents to forecast its potential as a therapeutic agent. We will ground this analysis in a comparison with well-characterized cinnamic acid derivatives and provide the necessary experimental framework to validate these projections.
Decoding the Substituents: A Prospective Analysis of the Target Compound
The therapeutic potential of this compound can be hypothesized by dissecting the contribution of each substituent on the phenyl ring. This approach is a cornerstone of modern drug design, where strategic modifications are made to enhance efficacy, selectivity, and pharmacokinetic properties.[5][6]
-
The Trifluoromethyl (CF₃) Group: The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability and potency.[7][8] Its strong electron-withdrawing nature and high lipophilicity can significantly improve membrane permeability and binding affinity to target proteins.[5][6] This modification often blocks metabolic hotspots on the aromatic ring, increasing the compound's half-life and overall bioavailability.[7] We hypothesize that the CF₃ group at the 5-position will be a key driver of this compound's potency.
-
The Fluoro (F) Group: Fluorine is often used as a bioisostere for a hydrogen atom. Its introduction can modulate the acidity (pKa) of the carboxylic acid group and form favorable interactions, such as hydrogen bonds, with biological targets. Like the CF₃ group, it can also enhance metabolic stability by blocking potential sites of oxidation.
-
The Methyl (CH₃) Group: The methyl group at the 3-position provides steric bulk and increases lipophilicity. Its placement adjacent to the other substituents can influence the overall electronic environment of the ring and may play a role in orienting the molecule within a target's binding pocket, potentially enhancing selectivity.
Based on these substitutions, this compound is predicted to be a metabolically stable, lipophilic compound with potentially high potency, making it a prime candidate for investigation as an anticancer or anti-inflammatory agent.
Comparative Efficacy of Cinnamic Acid Derivatives: An Anticancer Perspective
To establish a benchmark for our prospective analysis, we will compare the documented in vitro anticancer activity of several well-known cinnamic acid derivatives. The antiproliferative effects of these compounds are often evaluated using cytotoxicity assays, with the half-maximal inhibitory concentration (IC₅₀) value serving as a standard measure of potency.[9] Cinnamic acid derivatives have been shown to induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.[1][3][10]
| Compound | Derivative Class | Target Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Caffeic Acid | Dihydroxy | HeLa (Cervical Cancer) | >100 | 3,4-dihydroxy | [1] |
| Ferulic Acid | Hydroxy, Methoxy | Colon Cancer Cells | ~50-100 | 4-hydroxy-3-methoxy | [2] |
| Sinapic Acid | Hydroxy, Dimethoxy | Various | Moderate Activity | 4-hydroxy-3,5-dimethoxy | N/A |
| Compound 36f | Harmicine Hybrid | HepG2 (Liver Cancer) | 0.74 | O-harmicine linkage | [1] |
| Compound 43d | Amide Derivative | HeLa (Cervical Cancer) | Potent | Specific amide moiety | [1] |
| Note: Specific structures for compounds 36f and 43d are detailed in the cited literature.[1] This table illustrates that efficacy is highly dependent on the specific substitutions and modifications to the core cinnamic acid scaffold. |
This comparative data underscores a critical principle: substitutions on the cinnamic acid ring are not merely additive but create a unique chemical entity with a distinct biological profile. While naturally occurring derivatives like caffeic and ferulic acid show modest activity, synthetic hybrids and derivatives can achieve highly potent, sub-micromolar efficacy.[1]
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A plausible mechanism through which many cinnamic acid derivatives exert their anti-inflammatory and anticancer effects is the modulation of the Nuclear Factor kappa-B (NF-κB) signaling pathway.[11][12] This pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[11][12]
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by an inhibitory protein called IκB.[12] Upon stimulation by signals like Tumor Necrosis Factor Alpha (TNFα), a kinase complex (IKK) is activated, which then phosphorylates IκB.[12][13] This phosphorylation tags IκB for degradation, freeing the NF-κB dimer (p65/p50) to translocate to the nucleus. Inside the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory and pro-survival genes.[12]
We hypothesize that this compound could act as an inhibitor at one of several key nodes in this pathway, such as the IKK complex, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide presents a prospective analysis of this compound, a novel derivative engineered with functional groups known to enhance therapeutic efficacy. Based on established structure-activity relationships, this compound is predicted to exhibit potent biological activity, likely superior to many naturally occurring cinnamic acids. The proposed mechanism of action via NF-κB inhibition provides a clear hypothesis for its anticancer and anti-inflammatory potential.
The provided experimental protocol for the MTT assay offers a robust, self-validating system to test these predictions. The next logical steps for any drug development professional would be to synthesize this compound and perform the described in vitro screening. Positive results would warrant further investigation into its specific molecular targets, selectivity against non-cancerous cells, and eventual progression to more complex preclinical models. The strategic design of this molecule exemplifies the power of medicinal chemistry to rationally create next-generation therapeutic candidates from nature's scaffolds.
References
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Gama, N., Gfacure, L., & Scarpellini, M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3648. Available from: [Link]
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Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. Available from: [Link]
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Ocaña-Rios, I., et al. (2020). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 25(7), 1187-1194. Available from: [Link]
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Wen, L., et al. (2023). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 24(14), 11394. Available from: [Link]
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Zhao, W., et al. (2021). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 213, 113175. Available from: [Link]
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Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Available from: [Link]
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Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]
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Gama, N., Gfacure, L., & Scarpellini, M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available from: [Link]
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Xu, G. (Ed.). (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. Available from: [Link]
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ResearchGate. (n.d.). Results of enzymatic inhibition of cinnamic acid derivatives against enzyme tyrosinase. ResearchGate. Available from: [Link]
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da Silva, A. C. S., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e18110111584. Available from: [Link]
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Liu, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14639–14651. Available from: [Link]
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De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic Acid Derivatives as Anticancer Agents-A Review. Current Medicinal Chemistry, 18(11), 1672-1703. Available from: [Link]
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Hutti, J. E., et al. (2011). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 6(1), e15623. Available from: [Link]
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Macias, M., & Michalak, M. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry, 23(16), 1641-1663. Available from: [Link]
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Ocaña-Rios, I., et al. (2020). Basic protocol to assess preclinical anticancer activity. ResearchGate. Available from: [Link]
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Uddin, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6433. Available from: [Link]
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Zhao, W., et al. (2021). Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. ResearchGate. Available from: [Link]
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Pérez-González, M., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 29(13), 3122. Available from: [Link]
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Chen, X., et al. (2018). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 459-468. Available from: [Link]
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Wang, Y., et al. (2022). Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Frontiers in Pharmacology, 13, 843422. Available from: [Link]
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A Comparative Analysis of the Antimicrobial Spectrum of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid Against Standard Antibiotics
A Guide for Researchers in Drug Development
Disclaimer: This guide presents a framework for evaluating the antimicrobial spectrum of the novel compound 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid (FMC). As this is a novel molecule, specific experimental data is not yet publicly available. The data presented herein for FMC is hypothetical and illustrative , designed to showcase the application of standardized benchmarking methodologies. This content is for informational purposes in a research context and is not intended as a substitute for validated experimental results.
Introduction: The Quest for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) is a critical global health challenge, necessitating the urgent discovery and development of new classes of antibiotics. Cinnamic acid and its derivatives have emerged as a promising area of research, with numerous studies demonstrating their broad-spectrum antimicrobial properties.[1][2] This diverse class of compounds, found widely in the plant kingdom, offers a "privileged structure" that can be chemically modified to enhance potency and target specific pathogens.[3][4] Notably, the incorporation of fluorine and trifluoromethyl groups into organic molecules has been shown to improve metabolic stability and biological activity, making this compound (FMC) a compound of significant interest.[5]
This guide provides a comprehensive framework for benchmarking the antimicrobial spectrum of FMC. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental design, standardized protocols, and comparative data analysis required to evaluate a novel antimicrobial candidate against established antibiotics: Penicillin, Ciprofloxacin, Tetracycline, and Gentamicin.
Part 1: The Compounds – A Mechanistic Overview
An effective antimicrobial agent typically targets essential bacterial processes. The benchmark antibiotics chosen for this comparison represent four distinct and well-characterized mechanisms of action.
-
This compound (FMC) (Hypothesized Mechanism): While the precise mechanism of FMC is yet to be determined, related cinnamic acid derivatives are known to disrupt bacterial cell membranes, leading to leakage of intracellular contents and subsequent cell death.[6] Other studies on trifluoromethyl-containing cinnamides suggest they may interfere with bacterial respiration.[5] Our working hypothesis is that FMC's primary mode of action involves compromising bacterial membrane integrity.
-
Penicillin (β-Lactam): This class of antibiotics inhibits the final step in peptidoglycan synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for building the bacterial cell wall. This leads to cell lysis and death.[7][8]
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin targets bacterial DNA replication by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV. This action prevents the proper coiling, uncoiling, and separation of bacterial DNA, leading to double-strand breaks and rapid cell death.[9][10]
-
Tetracycline: Tetracycline is a bacteriostatic antibiotic that inhibits protein synthesis. It reversibly binds to the 30S ribosomal subunit, preventing aminoacyl-tRNA from attaching to the ribosome's A site. This effectively halts the elongation of the polypeptide chain.[11][12][13][14]
-
Gentamicin (Aminoglycoside): As a bactericidal aminoglycoside, gentamicin also targets the 30S ribosomal subunit. Its binding causes misreading of the mRNA code, leading to the production of nonfunctional or toxic proteins and ultimately disrupting the cell membrane.[15][16][17]
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This protocol provides a qualitative assessment of antimicrobial susceptibility.
Step-by-Step Methodology:
-
Preparation of Agar Plates:
-
Use Mueller-Hinton Agar (MHA) plates with a depth of 4 mm ± 0.5 mm.
-
Ensure the surface of the agar is dry before inoculation.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the MIC protocol.
-
Dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
-
-
Application of Disks and Incubation:
-
Reading and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the interpretive charts provided by CLSI M100. [16]
-
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Part 4: Comparative Data Analysis (Hypothetical)
The following tables present hypothetical data for FMC to illustrate how its performance would be compared against the benchmark antibiotics.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Microorganism | FMC (Hypothetical) | Penicillin | Ciprofloxacin | Tetracycline | Gentamicin |
| S. aureus (ATCC 29213) | 2 | 0.25 | 0.5 | 1 | 0.5 |
| S. aureus (MRSA, ATCC 43300) | 4 | >256 | 4 | >64 | 8 |
| E. coli (ATCC 25922) | 8 | >128 | 0.06 | 4 | 1 |
| P. aeruginosa (ATCC 27853) | 16 | >256 | 1 | 128 | 2 |
| E. faecalis (ATCC 29212) | 4 | 2 | 2 | 8 | >64 |
Table 2: Hypothetical Disk Diffusion Zone of Inhibition Data (mm) and Interpretation
| Microorganism | FMC (Hypothetical) | Penicillin | Ciprofloxacin | Tetracycline | Gentamicin |
| S. aureus | 25 (S) | 30 (S) | 24 (S) | 23 (S) | 22 (S) |
| S. aureus (MRSA) | 22 (S) | 6 (R) | 15 (R) | 10 (R) | 16 (I) |
| E. coli | 18 (I) | 6 (R) | 32 (S) | 20 (S) | 21 (S) |
| P. aeruginosa | 16 (I) | 6 (R) | 28 (S) | 6 (R) | 19 (S) |
| E. faecalis | 21 (S) | 25 (S) | 19 (S) | 18 (S) | 10 (R) |
| (S = Susceptible, I = Intermediate, R = Resistant). Interpretations are based on CLSI M100 standards. | |||||
| [16] |
Part 5: Interpretation and Discussion
The hypothetical data presented provides a compelling, albeit illustrative, profile for FMC as a potential broad-spectrum antimicrobial agent.
Analysis of Hypothetical Data:
-
Gram-Positive Activity: The data in Table 1 suggests FMC possesses potent activity against both methicillin-susceptible and methicillin-resistant S. aureus, with a hypothetical MIC of 4 µg/mL against MRSA. This is a significant finding, as MRSA is resistant to penicillin and shows reduced susceptibility to other benchmarks. The activity against E. faecalis is also notable, especially given this organism's intrinsic resistance to aminoglycosides like gentamicin.
-
Gram-Negative Activity: FMC demonstrates moderate hypothetical activity against E. coli and P. aeruginosa. While its MICs are higher than those of ciprofloxacin and gentamicin for these organisms, its effectiveness against P. aeruginosa (MIC 16 µg/mL), a notoriously difficult-to-treat pathogen, is promising, especially when compared to the complete lack of activity from penicillin and tetracycline.
-
Overall Spectrum: The combined data paints a picture of FMC as a broad-spectrum agent with a particularly strong profile against challenging Gram-positive pathogens, including resistant strains. Its activity against Gram-negative bacteria, while less potent than some specialized antibiotics, suggests a wide therapeutic potential.
Field-Proven Insights & Future Directions:
The journey from a promising in vitro profile to a clinical candidate is long and requires rigorous validation. The causality behind these experimental choices is to build a foundational dataset that can justify further investment.
-
Trustworthiness of Protocols: The use of CLSI and EUCAST standardized protocols is non-negotiable. [12][13]These self-validating systems, which include quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with expected MIC ranges, ensure that the results are accurate and comparable across different laboratories and studies. [6]
-
Next Steps:
-
Mechanism of Action Studies: Elucidate the precise molecular target of FMC.
-
Toxicity Screening: In vitro cytotoxicity assays against human cell lines are crucial to establish a preliminary safety profile.
-
In Vivo Efficacy: Successful in vitro results must be translated into animal infection models to assess the compound's efficacy in a physiological system.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of FMC.
-
Conclusion
While the data for this compound in this guide is hypothetical, the framework for its evaluation is robust and grounded in internationally recognized standards. The illustrative results highlight the potential of this novel cinnamic acid derivative as a broad-spectrum antimicrobial agent, with particularly promising activity against drug-resistant Gram-positive pathogens. This structured approach to benchmarking provides the critical data necessary to identify and advance new chemical entities in the vital fight against antimicrobial resistance. Further experimental validation is the essential next step to determine the true therapeutic potential of this compound.
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A Senior Application Scientist's Guide to the Antioxidant Capacity of Substituted Cinnamic Acids: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against cellular damage mediated by oxidative stress, the scientific community continues to explore the vast arsenal of natural phytochemicals. Among these, cinnamic acid and its derivatives stand out as a class of phenolic compounds with significant therapeutic potential, largely attributed to their antioxidant properties.[1][2] This guide provides an in-depth comparative analysis of the antioxidant capacity of different substituted cinnamic acids, grounded in structure-activity relationships (SAR), supported by experimental data, and complemented with detailed laboratory protocols. Our objective is to explain the causality behind their antioxidant efficacy and to equip researchers with the foundational knowledge and practical methods to evaluate these promising molecules.
The Chemical Basis of Antioxidant Action: Mechanisms and Structural Requisites
The antioxidant activity of hydroxycinnamic acids is primarily governed by their ability to neutralize free radicals. This is achieved through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3]
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group (-OH) donates its hydrogen atom to a free radical, effectively neutralizing it.
-
Single Electron Transfer (SET): The antioxidant molecule donates an electron to the free radical, followed by proton transfer.
The efficacy of a cinnamic acid derivative as an antioxidant hinges on its molecular structure. The key features are the phenolic hydroxyl groups and the propenoic acid side chain (–CH=CHCOOH).[4][5] These elements work in concert to not only donate a hydrogen atom but also to stabilize the resulting phenoxyl radical through resonance delocalization across the aromatic ring and the unsaturated side chain, preventing it from becoming a pro-oxidant.[6]
Caption: General mechanism of free radical scavenging by a cinnamic acid derivative.
Structure-Activity Relationship (SAR): Decoding Antioxidant Potency
The antioxidant capacity of cinnamic acid derivatives is not uniform; it is profoundly influenced by the nature, number, and position of substituents on the phenyl ring.
The Primacy of Hydroxyl (-OH) Groups
The number and placement of hydroxyl groups are the most critical determinants of antioxidant activity.[7]
-
Number of -OH Groups: Generally, antioxidant capacity increases with the number of hydroxyl groups.[8][9] This is because more -OH groups provide more sites for hydrogen atom donation.
-
Position of -OH Groups: An ortho-dihydroxy arrangement (a catechol group), as seen in caffeic acid, significantly enhances antioxidant activity.[6] This configuration improves the molecule's ability to stabilize the resulting radical and can also participate in metal chelation. A para-hydroxyl group, as in p-coumaric acid, also contributes positively to activity.[10]
The Role of Methoxy (-OCH₃) Groups
Methoxy groups are electron-donating, which helps to stabilize the phenoxyl radical formed after scavenging.[11] However, their contribution is generally less than that of a hydroxyl group.
-
Ferulic acid (one -OH, one -OCH₃) and Sinapic acid (one -OH, two -OCH₃) are potent antioxidants. The methoxy group, particularly at the ortho position relative to the hydroxyl group, enhances the hydrogen-donating ability of the -OH group.[12]
The Propenoic Acid Moiety
The –CH=CHCOOH side chain is a vital structural feature. Its conjugated double bond system extends the resonance network, which is crucial for delocalizing the unpaired electron of the phenoxyl radical, thereby increasing its stability and preventing the antioxidant from initiating new radical chains.[13]
Comparative Analysis of Common Cinnamic Acids
Based on the established structure-activity relationships, a clear hierarchy of antioxidant capacity emerges among the common hydroxycinnamic acids. The general ranking, confirmed by numerous studies employing various assays, is as follows: Caffeic acid > Sinapic acid > Ferulic acid > p-Coumaric acid .[6][14]
| Cinnamic Acid Derivative | Phenyl Ring Substituents | Relative Antioxidant Capacity | Key Structural Features |
| Caffeic Acid | 3,4-dihydroxy | Very High | Possesses the highly active ortho-dihydroxy (catechol) group, enabling potent H-atom donation and radical stabilization.[6][15] |
| Sinapic Acid | 4-hydroxy, 3,5-dimethoxy | High | The hydroxyl group is flanked by two electron-donating methoxy groups, which enhance its reactivity and stabilize the resulting radical.[14] |
| Ferulic Acid | 4-hydroxy, 3-methoxy | High | The combination of a para-hydroxyl and an ortho-methoxy group provides strong radical scavenging ability.[12][14] |
| p-Coumaric Acid | 4-hydroxy | Moderate | Contains a single hydroxyl group, which confers antioxidant activity, but lacks the enhancing effects of additional hydroxyl or methoxy groups.[6][10] |
| Cinnamic Acid | Unsubstituted | Low / Negligible | Lacks a phenolic hydroxyl group, the primary functional group for radical scavenging, resulting in minimal antioxidant activity.[9] |
Standardized Methodologies for Assessing Antioxidant Capacity
To quantify and compare the antioxidant potential of these compounds, several standardized in vitro assays are employed. These are typically colorimetric, SET-based methods that measure a compound's ability to reduce a chromogenic oxidant.[3]
Caption: Generalized workflow for common antioxidant capacity assays.
Key Experimental Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing the violet solution to turn yellow. The change in absorbance is monitored spectrophotometrically.[16][17]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this method, the ABTS radical cation (ABTS•+) is generated beforehand. When an antioxidant is added, it quenches the radical, leading to a loss of the blue-green color, which is measured as a decrease in absorbance.[18][19]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay directly measures the electron-donating capacity of antioxidants. At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[20][21]
Detailed Experimental Protocols
The following protocols provide a standardized framework for evaluating the antioxidant capacity of cinnamic acid derivatives.
Protocol 5.1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol. Store this solution in an amber bottle at 4°C.
-
Test Samples: Prepare stock solutions of each cinnamic acid derivative and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol. Create a series of dilutions to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
-
In a microplate well or cuvette, add a fixed volume of the DPPH working solution (e.g., 180 µL).
-
Add a small volume of the test sample or standard dilution (e.g., 20 µL). For the blank, add methanol instead of the sample.
-
Mix thoroughly and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Plot the % scavenging against the sample concentration and determine the IC₅₀ value from the curve.
-
Protocol 5.2: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
ABTS•+ Working Solution: Before the assay, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[24]
-
Test Samples: Prepare serial dilutions of the cinnamic acid derivatives and a standard (e.g., Trolox) in the same solvent used for the working solution.
-
-
Assay Procedure:
-
Add a large volume of the ABTS•+ working solution (e.g., 1.0 mL) to a test tube or cuvette.
-
Add a small volume of the test sample or standard (e.g., 10 µL).
-
Mix and incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the sample's activity to a Trolox standard curve.
-
Protocol 5.3: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation: [20]
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.
-
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.
-
Test Samples: Prepare dilutions of the samples. A standard curve is typically prepared using a ferrous sulfate (FeSO₄·7H₂O) solution.
-
-
Assay Procedure: [25]
-
Add a large volume of the pre-warmed FRAP reagent (e.g., 150 µL) to a microplate well.
-
Add a small volume of the sample, standard, or blank (e.g., 20 µL).
-
Mix and incubate at 37°C for a specified time (e.g., 4-10 minutes).
-
Measure the absorbance at approximately 593 nm.
-
-
Calculation:
-
Calculate the FRAP value by comparing the change in absorbance of the sample to the ferrous sulfate standard curve. The results are expressed as µM of Fe²⁺ equivalents.
-
Conclusion and Future Directions
The evidence overwhelmingly demonstrates that the antioxidant capacity of cinnamic acids is dictated by their chemical structure. The presence, number, and position of hydroxyl and methoxy groups on the phenyl ring are the defining features of their efficacy. Caffeic acid, with its catechol structure, consistently emerges as the most potent antioxidant in this class.[6][26]
While in vitro assays like DPPH, ABTS, and FRAP are indispensable tools for screening and mechanistic studies, it is crucial to recognize their limitations.[27] They do not fully account for metabolic activation, bioavailability, or interactions within complex biological systems.[14] Therefore, future research must bridge the gap between chemical activity and physiological outcomes, exploring these derivatives in cellular and in vivo models to fully validate their potential as therapeutic agents for diseases rooted in oxidative stress.
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Head-to-Head Comparison: 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic Acid, a Novel Investigational Compound, versus Methotrexate in a Preclinical Model of Rheumatoid Arthritis
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of more effective and better-tolerated therapies for rheumatoid arthritis (RA), a debilitating autoimmune disease, the evaluation of novel small molecules with potent anti-inflammatory properties is paramount. This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid (herein referred to as Cinnamic Acid Derivative 1), against the established standard-of-care, Methotrexate. The comparison is framed within the context of the widely accepted collagen-induced arthritis (CIA) murine model, a cornerstone for preclinical RA research.
The Scientific Rationale: Targeting Inflammation in Rheumatoid Arthritis
Rheumatoid arthritis is characterized by chronic inflammation of the synovial joints, leading to progressive cartilage and bone erosion. A key signaling pathway implicated in the perpetuation of this inflammatory cascade is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3][4][5] Dysregulation of NF-κB signaling in fibroblast-like synoviocytes (FLS) and immune cells drives the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as matrix metalloproteinases (MMPs) that contribute to tissue destruction.[1][4] Therefore, targeting the NF-κB pathway presents a compelling therapeutic strategy.
Cinnamic acid and its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The structural modifications in Cinnamic Acid Derivative 1, namely the fluorine and trifluoromethyl groups, are anticipated to enhance its potency and pharmacokinetic profile. We hypothesize that Cinnamic Acid Derivative 1 exerts its anti-inflammatory effects through the targeted inhibition of the NF-κB signaling pathway.
Methotrexate, a folate analog, is a first-line disease-modifying anti-rheumatic drug (DMARD) for RA.[6][7][8][9] Its mechanisms of action are multifaceted, involving the inhibition of purine and pyrimidine synthesis and an increase in adenosine-mediated anti-inflammatory effects.[10][11][12] Methotrexate has been shown to modulate cytokine production and is effective in the CIA model.[13][14][15]
Comparative Analysis in the Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is a well-established preclinical model that recapitulates many of the pathological hallmarks of human RA, making it an ideal platform for evaluating the in vivo efficacy of novel therapeutic agents.[16][17][18][19]
Hypothetical Performance Data
The following table summarizes the anticipated comparative efficacy of Cinnamic Acid Derivative 1 and Methotrexate in the murine CIA model. Note: The data for Cinnamic Acid Derivative 1 is illustrative and hypothetical, designed to represent a promising preclinical candidate.
| Parameter | Vehicle Control | Cinnamic Acid Derivative 1 (10 mg/kg) | Methotrexate (1 mg/kg) |
| Mean Arthritis Score (Day 42) | 10.2 ± 1.5 | 3.5 ± 0.8 | 4.8 ± 1.1 |
| Paw Volume (mm³, Day 42) | 4.5 ± 0.5 | 2.1 ± 0.3 | 2.8 ± 0.4 |
| Serum TNF-α (pg/mL) | 150 ± 25 | 45 ± 10 | 65 ± 15 |
| Serum IL-6 (pg/mL) | 220 ± 30 | 70 ± 12 | 95 ± 20 |
| Histological Score (Joint Damage) | 8.5 ± 1.2 | 2.8 ± 0.6 | 4.1 ± 0.9 |
Proposed Mechanism of Action: A Visual Comparison
The following diagrams illustrate the proposed mechanism of action for Cinnamic Acid Derivative 1, in contrast to the established mechanisms of Methotrexate.
Detailed Methodologies
1. Induction of Collagen-Induced Arthritis (CIA)
-
Animals: Male DBA/1J mice, 8-10 weeks old.
-
Primary Immunization (Day 0): Emulsify 100 µg of bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify 100 µg of bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a site distant from the primary injection. [16][18][19] 2. Treatment Administration
-
Grouping: Randomly assign mice to three groups (n=10 per group): Vehicle control, Cinnamic Acid Derivative 1 (10 mg/kg), and Methotrexate (1 mg/kg).
-
Administration: From day 22 to day 42, administer the respective treatments daily via oral gavage.
3. Efficacy Assessment
-
Clinical Scoring: Score arthritis severity in each paw every other day from day 21, based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Volume Measurement: Measure paw volume using a plethysmometer on a weekly basis.
-
Histopathology: On day 42, euthanize the mice and collect the hind paws. Fix, decalcify, and embed the paws in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion. [14][15] 4. Biomarker Analysis
-
Cytokine Measurement: Collect blood via cardiac puncture at the terminal time point. Separate the serum and quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.
Discussion and Future Directions
This guide outlines a robust framework for the preclinical comparison of the novel investigational compound, this compound, with the standard-of-care drug, Methotrexate, in a relevant animal model of rheumatoid arthritis. The hypothetical data suggests that Cinnamic Acid Derivative 1 holds significant promise, potentially offering superior efficacy in reducing clinical signs of arthritis and key inflammatory biomarkers.
The proposed mechanism of action, centered on the inhibition of the NF-κB pathway, provides a clear and testable hypothesis. Future in vitro studies using RA fibroblast-like synoviocytes would be crucial to confirm this mechanism, for instance, by assessing the phosphorylation of IKK and IκB, and the nuclear translocation of NF-κB p65.
Should the promising in vivo efficacy and the hypothesized mechanism of action be confirmed, Cinnamic Acid Derivative 1 could represent a significant advancement in the treatment of rheumatoid arthritis, potentially offering a more targeted and potent therapeutic option for patients.
References
- Farzaneh, S., et al. (2020). NF-κB signaling in rheumatoid arthritis with focus on fibroblast-like synoviocytes. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1866(10), 165888.
- Cronstein, B. N. (1996). The mechanism of action of methotrexate. Rheumatic Disease Clinics of North America, 22(4), 817-832.
- Razavi, B., et al. (2020). NF-κB signaling in rheumatoid arthritis with focus on fibroblast-like synoviocytes. Journal of Cellular Physiology, 235(11), 7756-7767.
- Li, X., et al. (2024). NF-κB Signaling Pathway in Rheumatoid Arthritis: Mechanisms and Therapeutic Potential.
- Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice.
- Rosloniec, E. F., et al. (2002). Protocol for the induction of arthritis in C57BL/6 mice. Current Protocols in Immunology, Chapter 15, Unit 15.5.
- Makarov, S. S. (2001). NF-kappaB in rheumatoid arthritis: a pivotal regulator of inflammation, hyperplasia, and tissue destruction. Arthritis Research, 3(4), 200-206.
- Brand, D. D., et al. (2007). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 2(2), e100.
- Li, X., et al. (2024). NF-κB Signaling Pathway in Rheumatoid Arthritis: Mechanisms and Therapeutic Potential.
- Cutolo, M., et al. (1993). Methotrexate: mechanism of action in rheumatoid arthritis.
- AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice.
- Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA)
- Wessels, J. A., et al. (2008). Recent insights in the pharmacological actions of methotrexate in the treatment of rheumatoid arthritis.
- Gerlag, D. M., et al. (1999). Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression. Clinical and Experimental Immunology, 115(1), 42-55.
- Kim, J. Y., et al. (2014). Effect of methotrexate on collagen-induced arthritis assessed by micro-computed tomography and histopathological examination in female rats. Journal of Veterinary Science, 15(4), 529-536.
- Brown, P. M., et al. (2016). Methotrexate Mechanism in Treatment of Rheumatoid Arthritis.
- Kim, J. W., et al. (2017).
- Kim, J. Y., et al. (2015). Effects of methotrexate on collagen-induced arthritis in male Wistar rats.
- Wang, Y., et al. (2017). Effectiveness of methotrexate in combination therapy in a rat collagen- induced arthritis model. Pakistan Journal of Pharmaceutical Sciences, 30(4), 1321-1326.
- Spurlock, C. F., 3rd, & Aune, Z. T. (2020). How does methotrexate work?. Biochemical Society Transactions, 48(2), 489–498.
- Smolen, J. S., et al. (2020). Rheumatoid Arthritis (RA)
- University of Washington. (n.d.).
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- Arthritis Foundation. (n.d.).
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Navigating the Translational Bridge: A Comparative Guide to Cross-Validating In Vitro Findings with In Vivo Animal Models
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate journey of therapeutic development, the chasm between promising in vitro data and successful in vivo outcomes represents one of the most significant hurdles. This "translational gap" is a primary contributor to the high attrition rates of drug candidates in preclinical and clinical development.[1][2] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth framework for designing and executing a robust cross-validation strategy. We will move beyond simplistic protocols to explore the causality behind experimental choices, ensuring a self-validating system that enhances the predictive power of your preclinical data package.
The Foundational Challenge: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy
In vitro and in vivo models serve distinct but complementary roles in preclinical research.[3][4] Understanding their inherent differences is the first step in building a bridge between them.
-
In Vitro Systems (e.g., cell cultures, organoids): These models offer a controlled environment, ideal for high-throughput screening, mechanistic deep dives, and isolating specific biological processes.[1][5] Their strength lies in their simplicity, speed, and cost-effectiveness. However, this reductionist approach fails to capture the systemic complexity of a living organism, such as metabolic processes, immune responses, and inter-organ communication.[2][6]
-
In Vivo Models (e.g., animal studies): These systems provide the ultimate preclinical test of a compound's behavior in a complex, integrated biological system.[4] They are indispensable for evaluating systemic effects, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety before human trials.[3] The challenge, however, lies in the significant investment of time and resources, as well as ethical considerations.[7]
Table 1: A Comparative Overview of In Vitro and In Vivo Experimental Systems
| Feature | In Vitro Models | In Vivo Models |
| System | Cell cultures, tissues, or biological components in an artificial environment.[3] | Experiments conducted within a whole, living organism (e.g., animal models).[3] |
| Complexity | Low; fails to capture the intricate interactions of a whole organism. | High; allows for the study of systemic effects, safety, and efficacy.[8] |
| Control | High degree of control over experimental variables. | More variables and biological complexity can be challenging to control. |
| Throughput | High; enables rapid screening of many compounds and conditions.[1] | Low; resource- and time-intensive.[2] |
| Cost | Relatively low. | High; requires significant resources for animal care, housing, and monitoring.[2] |
| Ethical Concerns | Minimal; avoids or reduces the use of live animals.[7] | Significant; subject to strict ethical guidelines and regulations (the "3Rs": Replace, Reduce, Refine).[7] |
| Translatability | Often limited; results may not directly predict systemic outcomes.[1][2] | Higher, but interspecies differences can still pose a challenge. |
A Self-Validating Workflow for In Vitro to In Vivo Cross-Validation
A successful cross-validation strategy is not a linear handoff but an iterative, integrated process. The workflow below illustrates the key phases and feedback loops necessary to bridge the translational gap. The objective is to ensure that the hypothesis generated and tested in vitro is the same one being validated in vivo.
Caption: A self-validating workflow for in vitro to in vivo cross-validation.
Phase 1: Rigorous In Vitro Hypothesis Generation
The goal of this phase is to establish a clear, testable hypothesis regarding the compound's mechanism of action and potency.
Experimental Protocol: Determining In Vitro Potency (IC50)
-
Cell Line Selection: Choose a cell line that is mechanistically relevant to the disease of interest (e.g., a cancer cell line with a known driver mutation).
-
Seeding: Plate cells in a 96-well or 384-well format at a density that ensures logarithmic growth throughout the experiment. Allow cells to adhere for 12-24 hours.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the test compound. Add the compound to the cells, ensuring the final solvent concentration (e.g., DMSO) is consistent across all wells and below a toxic threshold (<0.5%). Include vehicle-only controls.
-
Incubation: Incubate cells for a period relevant to the mechanism being studied (e.g., 72 hours for proliferation assays).
-
Viability Assessment: Utilize a validated cell viability assay (e.g., CellTiter-Glo®) to measure a key indicator of cell health, such as ATP content.
-
Data Analysis: Normalize the data to vehicle controls (100% viability) and blank wells (0% viability). Fit the normalized data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value (the concentration at which 50% of the biological response is inhibited).
Phase 2: The Translational Bridge - IVIVE and PK/PD Modeling
This is the most critical and often overlooked phase. It is not enough to know a compound is potent in vitro; you must predict the in vivo dose required to achieve the effective in vitro concentration at the target tissue. This is the core principle of In Vitro-In Vivo Extrapolation (IVIVE).[9][10][11][12]
Pharmacokinetic (PK) studies measure what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME), while Pharmacodynamic (PD) studies measure what the drug does to the body.[13][14] Integrating these disciplines is essential.[15]
Table 2: Translating In Vitro Concentrations to In Vivo Dosing
| Parameter | In Vitro Consideration | In Vivo Translation |
| Effective Concentration | IC50/EC50 from cell-based assays. | Target plasma or tissue concentration (Ceff) required for efficacy. |
| Exposure | Continuous exposure in static media. | Dynamic exposure profile (Cmax, Tmax, AUC) determined by dosing regimen and drug half-life.[13] |
| Metabolism | Often absent or limited (e.g., liver microsome assays). | Systemic metabolism (primarily hepatic) and clearance, which dictates dosing frequency.[16] |
| Distribution | Direct access to cells in a monolayer. | Complex distribution to tissues, influenced by protein binding and tissue permeability. |
Phase 3: In Vivo Hypothesis Validation
This phase aims to confirm three key points: 1) The compound reaches the target tissue at the predicted effective concentration, 2) It engages the target as expected, and 3) This target engagement leads to the desired therapeutic effect.
Experimental Protocol: Xenograft Efficacy Study
-
Model Selection: Choose an appropriate animal model. For oncology, this is often an immunodeficient mouse bearing a xenograft of the same human cancer cell line used in Phase 1.[17]
-
Implantation & Staging: Implant tumor cells subcutaneously. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and vehicle control groups.
-
Dosing: Administer the compound based on the dose-range finding studies informed by PK/PD modeling. Administer via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and animal body weight 2-3 times per week as indicators of efficacy and toxicity, respectively.
-
Endpoint Analysis: At the end of the study, collect tumors and plasma at defined time points post-last dose.
-
Pharmacokinetics (PK): Analyze plasma samples to determine drug concentration.
-
Pharmacodynamics (PD): Analyze tumor tissue via methods like Western blot, immunohistochemistry (IHC), or qPCR to measure the target engagement biomarker identified in Phase 1. This directly links the in vivo effect back to the in vitro mechanism.
-
Case Study: Cross-Validation of a Novel BRAF Inhibitor in Melanoma
Let's illustrate this workflow with a hypothetical BRAF V600E inhibitor for melanoma. The BRAF V600E mutation leads to constitutive activation of the MAPK signaling pathway.
Caption: Inhibition of the MAPK pathway by a targeted BRAF V600E inhibitor.
-
In Vitro Findings: The compound, "BRAFinib," shows an IC50 of 50 nM in A375 melanoma cells (BRAF V600E positive). Western blot analysis confirms that treatment leads to a dose-dependent decrease in phosphorylated ERK (p-ERK), the downstream substrate of the pathway. Hypothesis: BRAFinib inhibits A375 cell proliferation by blocking BRAF V600E and reducing MAPK pathway signaling.
-
Translational Modeling: In vitro metabolism studies and a pilot mouse PK study suggest that a 30 mg/kg oral dose is required to maintain plasma concentrations above the 50 nM IC50 for over 12 hours.
-
In Vivo Validation: An A375 xenograft study is initiated.
-
Efficacy: The 30 mg/kg dose of BRAFinib leads to significant tumor growth inhibition compared to the vehicle control.
-
PK/PD Analysis: Tumor and plasma samples are collected 4 hours after the final dose. PK analysis confirms drug levels are above the target Ceff. PD analysis of tumor lysates confirms the mechanistic link.
-
Table 3: Comparative Biomarker Data for "BRAFinib"
| Analysis | In Vitro (A375 Cells) | In Vivo (A375 Xenograft Tumors) | Cross-Validation Outcome |
| Potency/Efficacy | IC50 = 50 nM | Significant Tumor Growth Inhibition | VALIDATED |
| Target Engagement | Dose-dependent ↓ in p-ERK (Western Blot) | >80% reduction in p-ERK (Western Blot) | VALIDATED |
| Proliferation Marker | ↓ in cell number | Significant ↓ in Ki-67 staining (IHC) | VALIDATED |
The strong concordance between the in vitro and in vivo data—demonstrating potency, mechanism of action, and anti-proliferative effects—provides high confidence in the compound's preclinical profile, justifying further development.
Conclusion and Authoritative Perspective
Cross-validation is not merely about replicating a result in a different system; it is about validating a mechanistic hypothesis across systems of increasing complexity. By meticulously characterizing a compound's in vitro activity, leveraging PK/PD modeling to build a translational bridge, and designing in vivo studies to explicitly test the same mechanistic hypothesis, researchers can significantly de-risk their projects. This rigorous, self-validating approach ensures that only the most robust and mechanistically understood candidates advance, ultimately increasing the probability of clinical success.
References
-
Title: In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap Source: Sygnature Discovery URL: [Link]
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Title: Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data Source: PubMed Central (PMC) URL: [Link]
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Title: Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic Source: National Institutes of Health (NIH) URL: [Link]
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Title: Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic (PDF) Source: ResearchGate URL: [Link]
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Title: In Vitro vs In Vivo: Advanced Models to Replace Animals Source: MatTek Life Sciences URL: [Link]
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Title: General Principles of Preclinical Study Design Source: National Institutes of Health (NIH) URL: [Link]
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Title: Correlation between in vitro and in vivo studies? Source: ResearchGate URL: [Link]
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Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development Source: PubMed Central (PMC) URL: [Link]
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Title: In Vitro-In vivo Correlation (IVIVC): A Review Source: Journal of Pharmacy Research URL: [Link]
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Title: In Vitro to In Vivo Extrapolation Source: National Toxicology Program (NTP) URL: [Link]
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Title: Preclinical research strategies for drug development Source: AMSbio URL: [Link]
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Title: In vitro-in vivo correlation: from theory to applications Source: PubMed URL: [Link]
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Title: In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research Source: Cusabio URL: [Link]
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A Researcher's Guide to the Independent Synthesis and Biological Evaluation of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
This guide provides a comprehensive framework for the independent replication of the synthesis and biological evaluation of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid, a compound of interest in medicinal chemistry due to its structural alerts for potential pharmacological activity. We will delve into a proposed synthetic pathway, detailed experimental protocols for its synthesis and biological screening, and a comparative analysis against relevant alternative compounds. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis and pharmacology.
Introduction: The Rationale for Investigating Fluorinated Cinnamic Acids
Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and potency.[2] The specific substitution pattern of this compound presents a unique electronic and steric profile that warrants investigation. This guide offers a robust starting point for synthesizing this novel compound and characterizing its biological potential.
Part 1: Proposed Synthesis of this compound
Step 1: Synthesis of 1-Methyl-3-nitro-5-(trifluoromethyl)benzene
This step focuses on the methylation of 3-nitro-5-(trifluoromethyl)aniline. A plausible approach is a reductive methylation or a multi-step sequence involving diazotization followed by a methylating agent.
Step 2: Synthesis of 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene
The nitro group of 1-Methyl-3-nitro-5-(trifluoromethyl)benzene can be reduced to an amino group, which is then converted to a fluoro group via a Sandmeyer-type reaction.
Step 3: Synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (The Precursor)
The final step in preparing the key precursor is the formylation of 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene. A Gattermann-Koch or Vilsmeier-Haack reaction could be employed, though careful optimization would be necessary to ensure regioselectivity.
Step 4: Knoevenagel Condensation to Yield the Target Compound
With the precursor aldehyde in hand, the final step is a Knoevenagel condensation with malonic acid. This is a reliable and high-yielding reaction for the synthesis of cinnamic acids.[3]
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis of this compound via Knoevenagel Condensation
This protocol details the final step of the proposed synthesis.
Materials:
-
4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric acid (5 M)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde and 1.5 equivalents of malonic acid in anhydrous pyridine (approximately 4 mL per gram of aldehyde).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 110-120°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Precipitation: Acidify the mixture to pH 2-3 with 5 M hydrochloric acid to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
Part 2: Biological Evaluation Protocols
The biological activity of the synthesized compound will be assessed through standardized in vitro assays for antimicrobial and anticancer activities.
Protocol 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Caption: Experimental workflow for MIC determination.
Materials and Methods:
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.
-
Culture Media: Mueller-Hinton Broth (MHB).
-
Equipment: 96-well microtiter plates, incubator, spectrophotometer.
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound. Perform a two-fold serial dilution in MHB in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2: Anticancer Activity - MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effect of the compound on cancer cell lines.
Materials and Methods:
-
Test Compound: this compound, dissolved in DMSO.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line for selectivity assessment (e.g., MRC-5 normal lung fibroblasts).
-
Reagents: Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and Dimethyl sulfoxide (DMSO).
-
Equipment: 96-well cell culture plates, CO2 incubator, microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.
Part 3: Comparative Analysis
To contextualize the potential of this compound, its biological activity should be compared with that of known cinnamic acid derivatives and standard drugs.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | Reference |
| This compound | TBD | TBD | - |
| Cinnamic Acid | >1000 | >1000 | [4] |
| p-Coumaric Acid | >1000 | >1000 | [5] |
| Ciprofloxacin (Standard) | 0.25 - 1 | 0.008 - 0.12 | - |
TBD: To be determined experimentally.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | Reference |
| This compound | TBD | TBD | - |
| Caffeic Acid | >200 | >200 | [6] |
| Ferulic Acid | 185.3 | >200 | [6] |
| Doxorubicin (Standard) | 0.04 - 0.8 | 0.02 - 0.5 | - |
TBD: To be determined experimentally.
Conclusion and Future Directions
This guide outlines a comprehensive and replicable strategy for the synthesis and biological evaluation of the novel compound this compound. The proposed synthetic route, while requiring optimization, is based on established chemical transformations. The detailed biological evaluation protocols provide a clear path for assessing its potential as an antimicrobial or anticancer agent. The comparative data tables will serve as a valuable benchmark for interpreting the experimental results.
Successful synthesis and promising biological activity would warrant further investigation, including mechanism of action studies, in vivo efficacy testing, and structure-activity relationship (SAR) studies to identify more potent analogs.
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A Researcher's Guide to Evaluating the Synergistic Effects of Novel Therapeutic Agents: A Case Study with 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
Introduction: The Rationale for Combination Therapy
The principle of combination therapy is a cornerstone of modern medicine, particularly in oncology, where it aims to achieve synergistic therapeutic effects, reduce individual drug doses to lower toxicity, and overcome or delay the onset of drug resistance[1][2]. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects[3].
This guide focuses on establishing a robust, scientifically-grounded framework for evaluating the synergistic potential of a novel therapeutic agent. We will use the hypothetical compound 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid as our case study. While specific data for this exact molecule is not yet published, its structure belongs to the cinnamic acid derivative family. Cinnamic acid and its analogues are known to possess a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antioxidant properties[4][5][6][7]. Furthermore, structural modifications, such as the inclusion of fluorine and trifluoromethyl groups, are established strategies in medicinal chemistry to enhance bioavailability, stability, and potency[8][9].
Given that cinnamic acid derivatives have shown promise in sensitizing cancer cells to conventional chemotherapies[10][11], a logical and compelling next step is to systematically evaluate our novel compound for synergistic interactions with established therapeutic agents. This guide provides the experimental blueprint for such an investigation.
Part 1: The Synergy Screening Workflow: A Step-by-Step Protocol
The initial phase of identifying synergy involves a high-throughput-compatible in vitro screening method. The checkerboard assay is the industry-standard technique for this purpose, allowing for the simultaneous testing of numerous concentration combinations of two drugs[12][13][14].
Experimental Workflow Overview
The overall process is a systematic progression from establishing baseline potency to quantifying the interaction between the two agents.
Caption: Workflow for In Vitro Drug Synergy Evaluation.
Protocol: The Checkerboard Assay
This protocol is designed for assessing the effect of our novel agent, this compound (Compound A), in combination with a standard-of-care cytotoxic drug like Doxorubicin (Compound B) on a cancer cell line (e.g., MCF-7 breast cancer cells).
Causality Behind the Design: The checkerboard's matrix design is crucial. It allows us to simultaneously observe the dose-response of each drug in the presence of varying concentrations of the other, providing a comprehensive dataset for synergy calculation[15][16].
Materials:
-
96-well microtiter plates
-
MCF-7 cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Compound A and Compound B stock solutions
-
Cell viability reagent (e.g., Resazurin, MTT)
-
Multichannel pipette
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Prepare a cell suspension at a concentration that will result in 50-70% confluency after 72 hours (e.g., 5,000 cells/well).
-
Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Expertise Note: Fill the outer perimeter wells with 200 µL of sterile PBS or media to minimize evaporation from the experimental wells, a phenomenon known as the "edge effect"[12]. This ensures data consistency across the plate.
-
-
Drug Preparation (Day 2):
-
Prepare intermediate dilutions of Compound A and Compound B in culture medium at four times (4x) the final desired concentrations.
-
Trustworthiness Note: It is critical to first establish the IC50 (the concentration that inhibits 50% of cell growth) for each compound individually. The concentration range in the checkerboard should span this IC50 value (e.g., from 0.1x to 10x IC50).
-
-
Drug Addition (Day 2):
-
Set up the plate as a two-dimensional matrix. Add 50 µL of Compound A dilutions horizontally (e.g., across columns 2-11) and 50 µL of Compound B dilutions vertically (e.g., down rows B-G).
-
The final volume in each well will be 200 µL.
-
Controls are Non-Negotiable:
-
Row H (Compound A alone): Add 50 µL of Compound A dilutions and 50 µL of medium.
-
Column 12 (Compound B alone): Add 50 µL of Compound B dilutions and 50 µL of medium.
-
Growth Control (Well H12): Add 100 µL of medium (no drugs). This represents 100% cell viability.
-
Blank Control: Wells with medium but no cells to measure background absorbance.
-
-
-
Incubation (Day 2-5):
-
Incubate the plate for a period appropriate for the cell line's doubling time, typically 48-72 hours, at 37°C and 5% CO₂.
-
-
Viability Assessment (Day 5):
-
Add the chosen cell viability reagent according to the manufacturer's instructions.
-
Read the plate using a microplate reader at the appropriate wavelength.
-
Part 2: Quantitative Analysis of Synergistic Effects
Raw viability data must be translated into a quantitative measure of interaction. The two most widely accepted methods are the Combination Index (CI) and Isobologram analysis[3][17][18].
The Chou-Talalay Combination Index (CI) Method
The CI method, based on the median-effect principle, is a robust tool that provides a quantitative definition for synergy, additivity, and antagonism[1][19].
-
CI < 1: Indicates Synergy
-
CI = 1: Indicates an Additive effect
-
CI > 1: Indicates Antagonism
The calculation requires specialized software (e.g., CompuSyn) but is based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 required to produce a certain effect (e.g., 50% inhibition) alone, and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
Example Data Presentation:
The results from a checkerboard assay should be summarized clearly.
| Compound A (µM) | Compound B (nM) | % Inhibition | Fractional Inhibition (Fa) | Combination Index (CI) at Fa=0.5 |
| 0 (IC50=10) | 50 (IC50=50) | 50.0 | 0.50 | N/A |
| 10 | 0 | 50.0 | 0.50 | N/A |
| 2.5 | 12.5 | 51.2 | 0.51 | 0.50 |
| 5.0 | 25.0 | 78.9 | 0.79 | (Calculated for Fa=0.79) |
| 1.0 | 5.0 | 22.4 | 0.22 | (Calculated for Fa=0.22) |
A CI value of 0.50 at the 50% inhibition level (Fa=0.5) strongly indicates synergy between Compound A and Compound B.
Isobologram Analysis
An isobologram is a graphical representation of drug interactions[17][20][21]. Doses of two drugs that produce the same effect are plotted on the x- and y-axes.
-
A straight line connecting the single-agent IC50 values represents the line of additivity.
-
Data points falling below this line indicate synergy .
-
Data points falling on the line indicate additivity .
-
Data points falling above the line indicate antagonism .
Caption: Example Isobologram for a 50% Inhibition Effect.
Part 3: Probing the Mechanism of Synergy
Identifying a synergistic interaction is a critical first step, but understanding the underlying mechanism is essential for further drug development. The choice of follow-up experiments depends on the known or hypothesized mechanisms of the individual agents.
Cinnamic acid derivatives are known to modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB pathway[5][22]. Doxorubicin, a topoisomerase II inhibitor, induces DNA damage and apoptosis.
A synergistic interaction could arise from several possibilities:
-
Complementary Pathway Inhibition: Compound A inhibits a pro-survival pathway that is activated as a resistance mechanism to Doxorubicin-induced damage.
-
Enhanced Apoptotic Signaling: Both compounds converge to potentiate the activation of key apoptotic proteins like caspases.
-
Inhibition of Drug Efflux: Compound A could inhibit drug efflux pumps that remove Doxorubicin from the cell.
Hypothetical Synergistic Mechanism
Caption: Hypothetical Mechanism of Synergy.
Validation Experiments:
-
Western Blotting: To probe key signaling proteins. For the hypothesis above, one would measure levels of phosphorylated NF-κB (to confirm inhibition by Compound A) and cleaved Caspase-3 (a marker of apoptosis) in cells treated with single agents versus the combination.
-
Flow Cytometry: To quantify apoptosis using Annexin V/PI staining, providing robust quantitative validation of enhanced cell death.
Conclusion
This guide outlines a comprehensive and rigorous methodology for evaluating the synergistic potential of a novel compound, this compound. By adhering to a structured workflow—from the foundational checkerboard assay to sophisticated quantitative analysis with the Chou-Talalay method and isobolograms—researchers can generate reliable and reproducible data. The true scientific endeavor extends beyond mere identification of synergy to the elucidation of its underlying molecular mechanisms. This deeper understanding is paramount for the rational design of future combination therapies and is essential for advancing promising compounds through the drug development pipeline.
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Mary, Y. S., & Balachandran, V. (2022). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. [Link]
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Noundou, X. S., et al. (2019). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]
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Li, Y., et al. (2018). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry. [Link]
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A comparative study of the pharmacokinetic profiles of fluorinated versus non-fluorinated cinnamic acids
A Comparative Pharmacokinetic Guide: Fluorinated vs. Non-Fluorinated Cinnamic Acids
Introduction: The Strategic Role of Fluorination in Cinnamic Acid Drug Candidates
Cinnamic acid and its derivatives represent a class of naturally occurring phenolic compounds with a rich history in medicinal chemistry, serving as foundational scaffolds for a wide range of therapeutic agents.[1][2][3] These compounds exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2][3] However, a significant hurdle in their clinical translation is often their suboptimal pharmacokinetic (PK) profile, characterized by rapid metabolism and low bioavailability.[1][4]
A key strategy employed by medicinal chemists to overcome these limitations is the selective incorporation of fluorine atoms into the molecular structure.[5][6][7] This guide provides a comparative analysis of the pharmacokinetic profiles of non-fluorinated cinnamic acids versus their fluorinated counterparts. We will delve into the mechanistic basis for the observed differences in Absorption, Distribution, Metabolism, and Excretion (ADME), supported by experimental data and established protocols. The rationale is clear: fluorination is not merely an atomic substitution but a strategic tool to enhance metabolic stability, modulate physicochemical properties, and ultimately improve a drug candidate's in vivo performance.[5][6][8][9][10]
Pharmacokinetic Profile of Non-Fluorinated Cinnamic Acids: A Baseline for Comparison
To appreciate the impact of fluorination, one must first understand the metabolic fate of the parent, non-fluorinated structures. Cinnamic acid itself is readily absorbed after oral administration.[11][12] However, it undergoes extensive and rapid metabolism, which significantly limits its systemic exposure and therapeutic efficacy.
Key Metabolic Pathways:
-
Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation, primarily at the para-position, catalyzed by Cytochrome P450 (CYP) enzymes. This creates derivatives like p-coumaric acid.[13][14]
-
Side-Chain Oxidation & Reduction: The acrylic acid side chain can undergo various transformations, including reduction of the double bond.[15]
-
Conjugation: The primary route of elimination for cinnamic acid and its metabolites is through conjugation reactions, mainly with glycine to form hippuric acid, which is then excreted in the urine.[12][16]
This rapid and extensive metabolism leads to a short biological half-life and generally low bioavailability for many naturally occurring hydroxycinnamic acids.[1][4]
Caption: Primary metabolic pathways of non-fluorinated cinnamic acid.
The Fluorine Effect: Engineering Metabolic Stability
The introduction of a fluorine atom, particularly on the aromatic ring, fundamentally alters the pharmacokinetic profile. The C-F bond is significantly stronger than a C-H bond, making it highly resistant to enzymatic cleavage by CYP450s.[5][8][10] This "metabolic blocking" is a cornerstone of modern drug design.[6][7]
Mechanisms of Pharmacokinetic Enhancement:
-
Inhibition of Metabolic Attack: Placing a fluorine atom at a site that is normally susceptible to hydroxylation (e.g., the para-position of the phenyl ring) directly blocks this primary metabolic pathway.[5][10] This drastically reduces the rate of metabolism, leading to a longer plasma half-life and increased overall drug exposure (AUC).
-
Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the electronic properties of the entire molecule.[5] This can influence the acidity (pKa) of the carboxylic acid group, which in turn affects solubility, membrane permeability, and binding interactions with transporter proteins.
-
Increased Lipophilicity: Fluorination often increases the lipophilicity of a compound.[7][17] This can enhance its ability to cross biological membranes, potentially leading to better absorption and tissue distribution.[5][6]
The strategic placement of fluorine can transform a rapidly metabolized compound into a viable drug candidate with a more favorable and predictable pharmacokinetic profile.[18]
Quantitative Comparison: A Data-Driven Perspective
To illustrate the impact of fluorination, the following table presents hypothetical, yet representative, pharmacokinetic data for a non-fluorinated cinnamic acid (Compound A) versus its para-fluorinated analog (Compound B) following oral administration in a rat model.
| Pharmacokinetic Parameter | Compound A (Non-Fluorinated) | Compound B (p-Fluoro) | Rationale for Difference |
| Oral Bioavailability (F%) | ~15% | ~65% | Reduced first-pass metabolism for Compound B due to blocked aromatic hydroxylation.[5][7] |
| Peak Plasma Conc. (Cmax) | 0.5 µg/mL | 2.5 µg/mL | Higher absorption and lower clearance of Compound B lead to a greater concentration in plasma. |
| Time to Peak Conc. (Tmax) | 0.5 hours | 1.0 hours | The change in physicochemical properties may slightly alter the rate of absorption. |
| Area Under the Curve (AUC) | 1.2 µgh/mL | 15.0 µgh/mL | Significantly higher total drug exposure for Compound B reflects its increased metabolic stability.[6] |
| Elimination Half-Life (t½) | 1.0 hours | 6.5 hours | Slower metabolic clearance of Compound B results in a prolonged presence in the systemic circulation. |
| Clearance (CL) | 80 mL/min/kg | 12 mL/min/kg | Compound B is cleared from the body much more slowly due to its resistance to metabolism. |
Data are representative and intended for illustrative purposes.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
A robust and well-controlled experimental design is paramount for generating reliable pharmacokinetic data. The following protocol outlines a standard approach for a comparative PK study in rats.[19][20][21][22]
1. Animal Model and Acclimation:
-
Species: Male Sprague-Dawley rats (n=4 per group per time point).
-
Acclimation: Animals are acclimated for at least one week prior to the study with free access to food and water. Animals are fasted overnight before dosing.[19][23]
2. Formulation and Dosing:
-
Vehicle: A suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) is used to suspend the test compounds.
-
Administration: Compounds are administered via oral gavage (PO) at a specific dose (e.g., 10 mg/kg). An intravenous (IV) group is also included to determine absolute bioavailability.[22]
3. Blood Sample Collection:
-
Method: Serial blood samples (~0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are subjected to protein precipitation or liquid-liquid extraction to isolate the drug.
-
Analysis: The concentration of the parent drug in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity.
5. Pharmacokinetic Analysis:
-
Software: The resulting plasma concentration-time data is analyzed using non-compartmental analysis with software like Phoenix WinNonlin.
-
Parameters Calculated: Key PK parameters including Cmax, Tmax, AUC, t½, CL, and oral bioavailability (F%) are determined.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid
The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting our environment.
The causal logic behind this protocol is grounded in the chemical's specific hazard profile. As a fluorinated organic acid, it presents multiple risks that dictate its handling and disposal pathway. Improper disposal, such as drain disposal or mixing with incompatible waste streams, can lead to hazardous chemical reactions, environmental contamination, and significant regulatory penalties. This guide is designed to provide a self-validating system of protocols to mitigate these risks effectively.
Hazard Assessment and Waste Classification
Before handling, it is essential to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is a solid crystalline substance that poses the following risks[1]:
-
Skin Irritation (H315)
-
Serious Eye Irritation (H319)
-
May cause respiratory irritation (H335)
For the purposes of waste management, this chemical must be classified based on its structure. Due to the presence of fluorine atoms (from both the "Fluoro" and "trifluoromethyl" groups), it is categorized as a Halogenated Organic Compound [2][3]. This classification is the primary determinant for its segregation from other waste streams. Under the U.S. Environmental Protection Agency (EPA) regulations, this falls under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste[4].
Key Chemical and Hazard Data
| Property | Value | Source |
| Chemical Name | 4-Fluoro-3-(trifluoromethyl)cinnamic acid | [1] |
| CAS Number | 239463-90-2 | [1] |
| Molecular Formula | C10 H6 F4 O2 | [1] |
| Physical State | Solid, Crystalline | [1] |
| CLP Hazard Statements | H315, H319, H335 | [1] |
| Waste Classification | Hazardous, Halogenated Organic Waste | [2][5] |
Required Personal Protective Equipment (PPE)
Given the irritant nature of the compound, a stringent PPE protocol is mandatory to prevent exposure during handling and disposal. The causality is direct: the PPE acts as a primary barrier between the researcher and the chemical hazard.
-
Eye Protection : Chemical safety goggles meeting European standard EN 166 or equivalent are required to protect against dust particles and potential splashes[1].
-
Hand Protection : Chemically resistant protective gloves (e.g., nitrile rubber) must be worn. Always check the glove manufacturer's breakthrough time for halogenated organic compounds[1][6].
-
Skin and Body Protection : A lab coat or long-sleeved clothing is necessary to prevent skin contact[1].
-
Respiratory Protection : If there is a risk of generating dust or exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used[1]. All waste transfers should ideally be performed in a chemical fume hood to minimize inhalation risk.
Step-by-Step Disposal Protocol
This protocol ensures that this compound is handled, stored, and disposed of in a manner that is safe and compliant with federal and local regulations[6][7].
Step 1: Waste Segregation
The most critical step is proper segregation. As a halogenated organic compound, this waste must never be mixed with other waste streams.
-
Action : Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) in a dedicated waste container.
-
Causality : Halogenated wastes are typically disposed of via high-temperature incineration[2]. Mixing them with non-halogenated solvents can complicate and increase the cost of disposal. Mixing acids with bases or other incompatible chemicals can cause violent reactions[8].
Step 2: Container Selection and Labeling
The integrity of the waste container is essential for preventing leaks and ensuring clear communication of its contents.
-
Action : Use a chemically compatible, leak-proof container with a tightly sealing screw cap[8][9]. The container must be in good condition. Before adding any waste, label the container clearly. The label must include:
-
Causality : Proper labeling prevents accidental mixing of incompatible wastes and ensures that the waste is handled correctly by all personnel, including environmental health and safety (EHS) staff and the final disposal vendor.
Step 3: Waste Accumulation and Storage
All hazardous waste must be stored safely in a designated laboratory area pending pickup.
-
Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) [8][11]. This area must be at or near the point of generation and under the control of laboratory personnel. The SAA should be a cool, dry, and well-ventilated location, away from general laboratory traffic. Ensure the container is stored in secondary containment to catch any potential leaks[4].
-
Causality : Storing waste in a designated and controlled SAA minimizes the risk of spills and unauthorized access, ensuring containment until it can be moved for final disposal. Regulations limit the volume of waste and the time it can be stored in an SAA[8][11].
Step 4: Arranging Final Disposal
Hazardous waste cannot be discarded through municipal services. It requires professional handling.
-
Action : Once the container is nearly full (no more than 90% capacity[4]) or has been stored for the maximum allowable time per institutional policy, contact your institution's EHS department to arrange for a waste pickup.
-
Causality : Final disposal of halogenated organic waste must be conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF), which typically uses high-temperature incineration to destroy the hazardous compounds safely[2][10]. This process is highly regulated by the EPA.
Emergency Procedures: Spill and Exposure
Accidents require immediate and correct responses to mitigate harm.
-
Small Spills :
-
Ensure proper PPE is worn before cleanup.
-
Prevent the generation of dust[12].
-
Gently sweep up the solid material and place it into the designated halogenated organic waste container[13][14].
-
Clean the spill area with an appropriate solvent and place the cleaning materials into the same waste container.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Alert colleagues and notify your laboratory supervisor and EHS department immediately.
-
If necessary, call emergency services[9].
-
-
Personal Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[1][14].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[1][14].
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention[1][14].
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from generation to final disposition.
Caption: Disposal workflow for this compound.
References
-
HAZARDOUS WASTE SEGREGATION . Bucknell University.
-
1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.) . Occupational Safety and Health Administration (OSHA).
-
Carcinogens - Overview . Occupational Safety and Health Administration (OSHA).
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign.
-
Chapter 9 - Particularly Hazardous Substances . Cornell University Environmental Health and Safety.
-
SAFETY DATA SHEET: 4-Fluoro-3-(trifluoromethyl)cinnamic acid . Fisher Scientific.
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Carcinogens - Standards . Occupational Safety and Health Administration (OSHA).
-
SAFETY DATA SHEET: 4-(Trifluoromethyl)cinnamic Acid . TCI Chemicals.
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA.
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.
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OSHA Retains Strong Focus on Carcinogen Safety . VelocityEHS.
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CHEMICAL WASTE GUIDELINE: Halogenated Solvents . Temple University Environmental Health and Radiation Safety.
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Managing Hazardous Chemical Waste in the Lab . American Society for Clinical Pathology (ASCP).
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Laboratory Waste Management: The New Regulations . MedicalLab Management.
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA).
-
SAFETY DATA SHEET: 3-(Trifluoromethoxy)cinnamic acid . Thermo Fisher Scientific.
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: 40 CFR Part 268.
-
SAFETY DATA SHEET: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid . SynQuest Labs.
-
SAFETY DATA SHEET: 3-(Trifluoromethyl)cinnamic acid . Fisher Scientific.
-
SAFETY DATA SHEET: trans-Cinnamic Acid . TCI Chemicals.
-
SAFETY DATA SHEET: 2-Fluoro-5-(trifluoromethyl)cinnamic acid . Fisher Scientific.
-
Chemical and Hazardous Waste Guide . University of Oslo (UiO).
-
SAFETY DATA SHEET: Methyl cinnamate . Sigma-Aldrich.
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A Researcher's Guide to Handling 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid: A Risk-Based Approach to Personal Protective Equipment
As drug discovery and development pipelines advance, researchers are increasingly tasked with handling novel chemical entities whose toxicological profiles are not yet fully characterized. 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid is one such compound. While a complete safety profile is pending, a thorough analysis of its chemical structure and data from close analogs allows us to establish a robust safety protocol. This guide provides a comprehensive, field-tested framework for selecting Personal Protective Equipment (PPE) and implementing safe operational procedures.
Hazard Analysis: A Structurally-Informed Risk Assessment
A specific Safety Data Sheet (SDS) for this compound is not widely available, a common scenario for research chemicals.[4] However, an SDS for the structural isomer, 4-Fluoro-3-(trifluoromethyl)cinnamic acid , identifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Given the shared functional groups, it is prudent to assume a similar hazard profile for the target compound.
Let's deconstruct the molecule to understand the basis of these hazards:
-
Cinnamic Acid Core : The parent molecule, cinnamic acid, is a known skin, eye, and respiratory tract irritant.[5]
-
Fluorine and Trifluoromethyl (-CF3) Groups : The presence of these halogenated moieties warrants special attention. Organofluorine compounds can possess unique biological activities and toxicities.[6] The trifluoromethyl group, in particular, increases the lipophilicity of the molecule, which could potentially enhance its absorption through the skin.
-
Physical Form : This compound is a solid, crystalline powder at room temperature.[1] This makes inhalation of fine dust a primary exposure risk during handling, such as weighing or transfers.[7]
Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a potent irritant to the skin, eyes, and respiratory system, with unknown potential for systemic toxicity. All handling procedures must be designed to mitigate these risks.[7][8]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task and the associated risk of exposure.[9] All PPE must meet established standards, such as those from the American National Standards Institute (ANSI) or the National Institute for Occupational Safety and Health (NIOSH).[9][10]
Data Presentation: PPE Requirements by Task
| Task | Minimum PPE Requirement | Enhanced PPE (Recommended for larger quantities or high-risk operations) |
| Storage & Transport | Standard Lab Attire¹, Safety Glasses, Nitrile Gloves | Double Nitrile Gloves |
| Weighing & Transfer (Solid) | Standard Lab Attire¹, Safety Goggles, Double Nitrile Gloves, N95 Respirator | Chemical Splash Goggles over Safety Glasses, Face Shield, Chemical-Resistant Apron, Elastomeric Half-Mask Respirator with P100 cartridges |
| Solution Preparation | Standard Lab Attire¹, Chemical Splash Goggles, Double Nitrile Gloves | Face Shield, Chemical-Resistant Apron |
| Spill Cleanup | Standard Lab Attire¹, Chemical Splash Goggles, Chemical-Resistant Apron, Double Nitrile Gloves, N95 Respirator | Elastomeric Half-Mask Respirator with P100 cartridges, Disposable Coveralls |
¹Standard Lab Attire includes a flame-resistant lab coat, long pants, and fully enclosed, closed-toe shoes.[3][10][11]
Detailed PPE Specifications:
-
Eye and Face Protection :
-
Safety Glasses : Must have side shields and meet ANSI Z87.1 standards. These are the absolute minimum for any laboratory work.[10][11]
-
Chemical Splash Goggles : Required when handling the solid powder outside of a contained system or when working with solutions, as they provide a seal around the eyes to protect against dust and splashes.[3][10]
-
Face Shield : Should be worn over safety glasses or goggles during procedures with a high risk of splashing or aerosol generation.[10]
-
-
Hand Protection :
-
Disposable Nitrile Gloves : Provide good protection against incidental contact with many chemicals.[11] Due to the unknown permeation characteristics of this specific compound, double-gloving is strongly recommended. The outer glove should be removed immediately upon known or suspected contamination.
-
Chemical Resistance : Always inspect gloves before use and wash hands thoroughly after removal.[12] For prolonged contact or when handling solutions, consult a glove manufacturer's chemical resistance guide.
-
-
Respiratory Protection :
-
N95 Respirator : Recommended as a minimum precaution to prevent inhalation of the powder during weighing and transfer operations.
-
Engineering Controls First : The primary method for controlling inhalation hazards is to use engineering controls like a chemical fume hood or a powder containment hood.[13] Respiratory protection should be used as a supplementary line of defense.
-
Higher-Level Protection : For larger quantities or in situations where dust generation cannot be well-controlled, an elastomeric half-mask or full-face respirator with P100 (HEPA) filters should be used.
-
Experimental Protocols: Safe Handling Workflows
Adherence to standardized procedures is critical for minimizing exposure. The following workflows should be incorporated into your laboratory's Standard Operating Procedures (SOPs).
Workflow 1: Safely Weighing the Solid Compound
This procedure is designed to minimize the generation and release of airborne powder.
-
Preparation : Designate a specific work area within a chemical fume hood.[13] Line the surface with a disposable bench pad.
-
Tare Container : Tare a sealable container (e.g., a vial with a screw cap) on the analytical balance.
-
Transfer to Hood : Move the tared, open container into the chemical fume hood.
-
Aliquot Compound : Carefully add the powdered compound to the container using a spatula. Avoid dropping powder from a height to minimize dust.
-
Seal : Securely close the container lid.
-
Decontaminate : Wipe the exterior of the sealed container with a damp cloth (e.g., with 70% ethanol) to remove any adhering particles.
-
Weigh : Return the sealed, decontaminated container to the balance to obtain the final weight.
-
Cleanup : Clean all tools and the work surface within the hood.
Visualization: Safe Weighing Workflow
Caption: Workflow for weighing hazardous powders.
Operational and Disposal Plans
Decontamination
-
All surfaces and equipment should be decontaminated after use. A simple wet-wiping method with an appropriate solvent (e.g., ethanol or isopropanol) is effective for removing fine powder.
-
Contaminated clothing should be removed immediately, and the affected skin area washed with soap and water for at least 15 minutes.[1]
Waste Disposal
As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[14][15]
-
Segregation : Do not mix halogenated waste with non-halogenated organic waste. This is critical for proper disposal and cost management.[16][17]
-
Containers : Collect all solid waste (contaminated gloves, wipes, bench pads) and solutions in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[15][18]
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents.[15][16]
-
Follow Institutional Guidelines : Adhere strictly to your institution's hazardous waste disposal procedures.
Visualization: PPE Selection Logic
Caption: Decision tree for task-specific PPE selection.
By implementing this comprehensive safety framework, researchers can confidently handle this compound, ensuring personal safety and maintaining the integrity of their work environment.
References
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. University of Washington. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Dartmouth College. Retrieved from [Link]
-
Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Retrieved from [Link]
- Unknown. (n.d.). Hazardous Waste Segregation.
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Temple University. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trifluoromethyl)-Cinnamic Acid, 98%. Retrieved from [Link]
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psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
- Unknown. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
- Unknown. (n.d.). Fluorine Gas Safety Operating Procedure.
- Unknown. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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Zakarian Lab. (n.d.). Zakarian Lab Safety Protocol. University of California, Santa Barbara. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
